molecular formula C21H26N2O4 B15619068 BI-167107

BI-167107

Numéro de catalogue: B15619068
Poids moléculaire: 370.4 g/mol
Clé InChI: NWQXBEWHTDRJIP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

5-hydroxy-8-[1-hydroxy-2-[[2-methyl-1-(2-methylphenyl)propan-2-yl]amino]ethyl]-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4/c1-13-6-4-5-7-14(13)10-21(2,3)22-11-17(25)15-8-9-16(24)19-20(15)27-12-18(26)23-19/h4-9,17,22,24-25H,10-12H2,1-3H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWQXBEWHTDRJIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(C)(C)NCC(C2=C3C(=C(C=C2)O)NC(=O)CO3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mechanism of Action of BI-167107

This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, a potent G-protein coupled receptor (GPCR) ligand. The information presented herein is intended for professionals in the fields of pharmacology, molecular biology, and drug development.

Core Mechanism of Action

This compound is a high-affinity, full agonist for the β2 adrenergic receptor (β2AR), a member of the class A family of GPCRs.[1][2][3][4] Its primary mechanism involves binding to the orthosteric site of the β2AR, the same site that binds endogenous catecholamines.[5] This binding event stabilizes the receptor in its active conformation, initiating a cascade of intracellular signaling events.[5] Due to its high potency and remarkably slow dissociation from the target, this compound has been instrumental as a tool for the structural determination of the active state of the β2AR and its complex with the Gs protein.[3][4][6]

Upon binding, this compound induces significant conformational changes in the receptor's transmembrane (TM) helices. Notably, it causes an outward movement of approximately 11 Å at the cytoplasmic end of TM6 and rearrangements of TM5 and TM7.[5] This structural shift is crucial for the subsequent coupling and activation of the heterotrimeric Gs protein, which is the first step in the downstream signaling cascade.[5][7]

Binding Profile and Selectivity

This compound exhibits a very high affinity for the β2AR with a dissociation constant (Kd) in the picomolar range and an exceptionally slow off-rate, contributing to its long-acting nature.[1][2][6] However, it is not a selective β2AR agonist.[3][4] It also demonstrates high-affinity agonism at the β1 adrenergic receptor (β1AR) and notable antagonist activity at the α1A adrenergic receptor (α1A).[3][4][6] Its activity on other receptors, such as serotonin (B10506) and dopamine (B1211576) transporters, is significantly weaker, occurring at micromolar concentrations.[3]

Quantitative Data Summary
ParameterValueReceptor/AssayReference
Dissociation Constant (Kd) 84 pMβ2AR[1][2][3][4]
Bmax 2238 nMβ2AR[4][6]
EC50 (cAMP accumulation) 0.05 nMβ2AR[4][6]
Dissociation Half-life (t½) >30 hoursβ2AR[6]
IC50 (Agonist activity) 3.2 nMβ1AR[3][4][6]
IC50 (Antagonist activity) 32 nMα1A[3][4][6]
IC50 0.25 µM5-HT1B[3]
IC50 1.4 µM5-HT1A[3]
IC50 6.1 µM5-HT transporter[3]
IC50 5.9 µMD2S[3]
IC50 7.2 µMDopamine transporter[3]
IC50 6.5 µMμ (MOP)[3]

Downstream Signaling Pathway

As an agonist of the β2AR, this compound activates the canonical Gs-protein signaling pathway. The key steps are as follows:

  • Receptor Activation: this compound binds to and stabilizes the active conformation of the β2AR.

  • G-Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the α-subunit (Gαs) of the associated Gs protein.

  • G-Protein Dissociation: The GTP-bound Gαs subunit dissociates from the βγ-subunits and the receptor.

  • Adenylyl Cyclase Activation: The GTP-Gαs complex binds to and activates adenylyl cyclase, an enzyme embedded in the cell membrane.

  • cAMP Production: Activated adenylyl cyclase catalyzes the conversion of ATP into cyclic adenosine (B11128) monophosphate (cAMP).

  • PKA Activation: The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets to elicit a cellular response.

BI167107_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular cluster_intracellular B2AR β2AR (Inactive) B2AR_active β2AR (Active) B2AR->B2AR_active Activates Gs_protein Gs Protein (GDP-bound) B2AR_active->Gs_protein Recruits & Activates AC Adenylyl Cyclase AC_active Adenylyl Cyclase (Active) AC->AC_active cAMP cAMP AC_active->cAMP Converts BI167107 This compound BI167107->B2AR Binds Gs_active Gαs (GTP-bound) Gs_protein->Gs_active GDP→GTP Gs_active->AC Activates ATP ATP ATP->AC_active PKA PKA cAMP->PKA Activates PKA_active Active PKA PKA->PKA_active Response Cellular Response PKA_active->Response Phosphorylates Targets

Caption: β2AR signaling pathway activated by this compound.

Experimental Protocols

The characterization of this compound's mechanism of action relies on standard pharmacological assays.

A. Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) and maximum binding capacity (Bmax) of this compound for the β2AR.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells overexpressing the β2AR.

  • Incubation: A constant concentration of a radiolabeled β2AR antagonist (e.g., [³H]dihydroalprenolol) is incubated with the cell membranes in the presence of varying concentrations of unlabeled this compound.

  • Separation: The reaction is incubated to equilibrium. Bound and free radioligand are then separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using liquid scintillation counting.

  • Data Analysis: Competition binding curves are generated by plotting the percentage of specific binding against the logarithm of the this compound concentration. The IC50 value is determined and then converted to a Ki (and subsequently Kd) value using the Cheng-Prusoff equation.

B. cAMP Accumulation Assay

This functional assay measures the ability of this compound to stimulate the production of cAMP, confirming its agonist activity and determining its potency (EC50).

Methodology:

  • Cell Culture: Cells expressing the β2AR (e.g., HEK293 or CHO cells) are cultured in appropriate media.

  • Incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Stimulation: Cells are then stimulated with varying concentrations of this compound for a defined period.

  • Lysis and Detection: The reaction is stopped, cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the logarithm of the this compound concentration. The EC50 value, representing the concentration at which this compound elicits a half-maximal response, is calculated.

Experimental_Workflow cluster_binding Binding Assay (Affinity) cluster_functional Functional Assay (Potency) b_start Prepare β2AR Membranes b_incubate Incubate with Radioligand & this compound b_start->b_incubate b_filter Filter to Separate Bound/Free Ligand b_incubate->b_filter b_count Scintillation Counting b_filter->b_count b_analyze Analyze Data (IC50 → Kd) b_count->b_analyze end_node Mechanism Profile Established b_analyze->end_node f_start Culture β2AR- Expressing Cells f_inhibit Add PDE Inhibitor f_start->f_inhibit f_stimulate Stimulate with This compound f_inhibit->f_stimulate f_lyse Lyse Cells f_stimulate->f_lyse f_detect Detect cAMP (e.g., HTRF) f_lyse->f_detect f_analyze Analyze Data (EC50) f_detect->f_analyze f_analyze->end_node start_node Start Characterization start_node->b_start start_node->f_start

References

The Discovery and Synthesis of BI-167107: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BI-167107 is a potent and long-acting full agonist of the β2-adrenergic receptor (β2AR), a member of the G-protein coupled receptor (GPCR) superfamily. Developed by Boehringer Ingelheim, it emerged from a research program aimed at discovering third-generation β2-agonists. Its high affinity, slow dissociation rate, and efficacy in stabilizing the active conformation of the β2AR have made it an invaluable tool in the structural biology of GPCRs, facilitating the crystallization and structure determination of the β2AR in its active state. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological properties of this compound, including detailed experimental protocols and visual representations of its mechanism of action.

Discovery and Rationale

This compound was identified during a medicinal chemistry campaign at Boehringer Ingelheim to develop novel, long-acting β2-adrenergic receptor agonists, likely for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] The primary goal was to discover compounds with high potency and a prolonged duration of action. This compound's exceptional characteristics, particularly its extremely high affinity for the β2AR and its remarkably slow dissociation rate, distinguished it from other candidates.[1][2] These properties not only made it a promising therapeutic lead but also an ideal chemical probe for biophysical and structural studies of the β2AR. Its ability to stabilize the active conformation of the receptor was instrumental in obtaining the crystal structure of the agonist-bound active-state β2AR, providing unprecedented insights into the mechanism of GPCR activation.[1] The PDB code for the crystal structure of this compound in complex with the human β2AR is 3P0G.[1]

Synthesis of this compound

A practical, seven-step synthetic route for this compound has been developed, starting from 2-nitroresorcinol. This synthesis was designed to be scalable and to avoid the use of toxic reagents. While the full experimental details from the primary publication by Wang et al. (2013) are not publicly available, the key steps are outlined below. For illustrative purposes, a detailed multi-step synthesis of a fluorescently-labeled this compound derivative is also referenced, which provides insight into the chemical transformations that may be involved.

Please note: The following scheme is a generalized representation based on available information. The precise reagents, conditions, and yields for each step in the synthesis of this compound are detailed in the Chinese Journal of Medicinal Chemistry, 2013, 23(4), 281-284, which was not accessible for this review.

Illustrative Synthetic Workflow

Synthesis_Workflow Start 2-Nitroresorcinol Step1 Step 1-3: Benzoxazinone Formation Start->Step1 Intermediate1 Substituted 5-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one Step1->Intermediate1 Step2 Step 4: Acylation Intermediate1->Step2 Intermediate2 Acylated Intermediate Step2->Intermediate2 Step3 Step 5-6: Side Chain Introduction Intermediate2->Step3 Intermediate3 Protected this compound Step3->Intermediate3 Step4 Step 7: Deprotection Intermediate3->Step4 End This compound Step4->End

Caption: Generalized 7-step synthesis workflow for this compound.

Biological Activity and Data

This compound is a high-affinity, full agonist of the β2-adrenergic receptor. Its biological activity has been characterized through various in vitro assays.

Receptor Binding Affinity

The binding affinity of this compound for the β2AR is exceptionally high, as demonstrated by its low dissociation constant (Kd).

Parameter Value Receptor
Dissociation Constant (Kd)84 pMHuman β2AR
Dissociation Half-Life (t½)30 hoursHuman β2AR

Table 1: Binding Affinity of this compound for the Human β2-Adrenergic Receptor.

Functional Activity

This compound is a potent agonist, stimulating downstream signaling pathways upon binding to the β2AR. Its potency is reflected in its low EC50 value for cAMP accumulation.

Parameter Value Assay
EC500.05 nMcAMP Accumulation

Table 2: Functional Potency of this compound.

Selectivity Profile

While highly potent at the β2AR, this compound also exhibits activity at other adrenergic receptors.

Receptor Activity IC50
β1 Adrenergic Receptor (human)Agonist3.2 nM
α1A Adrenergic Receptor (human)Antagonist32 nM
5-HT1BAntagonist0.25 µM
5-HT1A (human)Agonist1.4 µM
5-HT transporter (human)Antagonist6.1 µM
D2S (human)Agonist5.9 µM
μ (MOP) (human)Agonist6.5 µM
Dopamine transporter (human)Antagonist7.2 µM

Table 3: Selectivity Profile of this compound.[3]

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol is a general method to determine the binding affinity of an unlabeled compound like this compound.

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human β2-adrenergic receptor.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 12.5 mM MgCl2, 2 mM EDTA.

  • Radioligand: [3H]-Dihydroalprenolol (DHA) or another suitable β2AR antagonist radioligand.

  • Procedure:

    • In a 96-well plate, add assay buffer, a fixed concentration of radioligand (typically at its Kd value), and varying concentrations of the unlabeled test compound (this compound).

    • Add the cell membrane preparation to initiate the binding reaction.

    • Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

    • Terminate the reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

    • Determine the amount of bound radioactivity by liquid scintillation counting.

  • Data Analysis:

    • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., 10 µM propranolol).

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition curve.

    • The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This protocol measures the functional agonistic activity of this compound.

  • Cell Culture: Plate cells expressing the human β2-adrenergic receptor in a 96-well plate and culture overnight.

  • Assay Medium: Serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

  • Procedure:

    • Wash the cells with assay medium.

    • Add varying concentrations of this compound to the wells.

    • Incubate at 37°C for a specified time (e.g., 30 minutes).

    • Lyse the cells to release intracellular cAMP.

  • cAMP Detection:

    • Quantify the amount of cAMP in the cell lysates using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.

    • Determine the EC50 value (concentration of this compound that produces 50% of the maximal response) using non-linear regression.

Signaling Pathway

This compound, as a β2-adrenergic receptor agonist, activates the canonical Gs-protein signaling cascade.

Signaling_Pathway cluster_membrane Cell Membrane B2AR β2-Adrenergic Receptor Gs Gs Protein (αβγ) B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates BI167107 This compound BI167107->B2AR Binds ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response (e.g., Smooth Muscle Relaxation) PKA->CellularResponse Phosphorylates Targets

Caption: β2-Adrenergic receptor signaling pathway activated by this compound.

Conclusion

This compound is a landmark molecule in the study of G-protein coupled receptors. Its discovery not only provided a potent and long-acting β2-agonist but also furnished the scientific community with an indispensable tool for elucidating the structural basis of β2AR activation. The data and protocols presented in this guide offer a comprehensive resource for researchers in pharmacology, structural biology, and drug discovery who are interested in the β2-adrenergic receptor and its ligands. Further research into the detailed synthetic methodology and the full therapeutic potential of this compound and its analogs is warranted.

References

BI-167107: A Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BI-167107 is a high-affinity, full agonist of the β2-adrenergic receptor (β2AR) utilized extensively in research, primarily as a tool for structural biology. Its exceptional potency and slow dissociation kinetics have been instrumental in stabilizing the active conformation of the β2AR, facilitating landmark crystallization studies of the receptor in complex with G-proteins. This guide provides a comprehensive overview of this compound's mechanism of action, its application in research, and a summary of its in vitro pharmacological profile.

Introduction

The β2-adrenergic receptor is a prototypical G-protein coupled receptor (GPCR) that mediates a wide range of physiological responses to catecholamines, making it a critical target for therapeutic intervention in conditions such as asthma and chronic obstructive pulmonary disease (COPD). Understanding the structural basis of β2AR activation is paramount for the rational design of novel therapeutics. This compound, a third-generation β2-agonist, has emerged as an indispensable tool in this endeavor.[1][2][3] Its unique pharmacological properties, particularly its high affinity and prolonged receptor occupancy, have enabled the determination of high-resolution crystal structures of the active-state β2AR.[1][4] This has provided unprecedented insights into the molecular mechanisms of GPCR activation.

Mechanism of Action

This compound functions as a full agonist at the β2-adrenergic receptor.[5][6] Upon binding, it induces a conformational change in the receptor, leading to the activation of the downstream signaling cascade. This is primarily mediated through the canonical Gs protein pathway. The activated Gαs subunit stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[7] The elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to a physiological response, such as smooth muscle relaxation in the airways.[7]

The interaction of this compound with the β2AR binding pocket involves key residues that are also recognized by endogenous catecholamines.[4] Specifically, interactions have been noted with serine residues in transmembrane domain 5 (TM5) and asparagine in TM6, which are crucial for agonist binding and receptor activation.[4][6]

Quantitative Pharmacological Data

The in vitro pharmacological profile of this compound has been well-characterized, highlighting its high potency and long duration of action. The following tables summarize the key quantitative data.

Parameter Receptor Value Assay Type Reference
Dissociation Constant (Kd)Human β2AR84 pMRadioligand Binding[1][3][5]
EC50Human β2AR0.05 nMcAMP Accumulation[1][3]
Dissociation Half-life (t½)Human β2AR> 30 hoursRadioligand Binding[1]
BmaxHuman β2AR2238 fmol/mg proteinRadioligand Binding[1][3]

Table 1: In Vitro Activity of this compound at the Human β2-Adrenergic Receptor

It is important to note that this compound is not a selective β2AR agonist. It exhibits significant activity at other adrenergic and serotonergic receptors.

Receptor Activity IC50 / Ki Assay Type Reference
Human β1ARAgonist3.2 nMRadioligand Binding[1][2][3]
Human α1AAntagonist32 nMRadioligand Binding[1][2][3]
Human 5-HT1BAntagonist0.25 µMRadioligand Binding[2]
Human 5-HT1AAgonist1.4 µMRadioligand Binding[2]
Human 5-HT TransporterAntagonist6.1 µMRadioligand Binding[2]
Human Dopamine D2SAgonist5.9 µMRadioligand Binding[2]
Human µ-Opioid (MOP)Agonist6.5 µMRadioligand Binding[2]
Human Dopamine TransporterAntagonist7.2 µMRadioligand Binding[2]

Table 2: Selectivity Profile of this compound

Key Research Applications and Experimental Protocols

The primary application of this compound in research is as a stabilizing agent for structural studies of the β2AR. Its use in other areas, such as cell-based signaling assays, is also prevalent.

Structural Biology and Crystallization

This compound's high affinity and slow off-rate are critical for overcoming the inherent instability of the active-state GPCR, which is necessary for successful crystallization.[1][4] These properties ensure that the receptor remains in a stable, agonist-bound conformation throughout the lengthy crystallization process.[1]

Experimental Protocol: β2AR Crystallization (Conceptual)

A generalized protocol for the crystallization of the β2AR in complex with this compound and a stabilizing nanobody (e.g., Nb80) would involve:

  • Protein Expression and Purification: The human β2AR is typically expressed in insect or mammalian cell lines. The receptor is then solubilized from the cell membranes using detergents and purified via affinity chromatography.

  • Complex Formation: The purified β2AR is incubated with a molar excess of this compound and the stabilizing nanobody to form a stable ternary complex.

  • Crystallization: The complex is subjected to various crystallization screening conditions (e.g., vapor diffusion) to identify conditions that promote the formation of well-ordered crystals.

  • X-ray Diffraction: The resulting crystals are then exposed to a high-intensity X-ray beam, and the diffraction pattern is collected to determine the three-dimensional structure of the complex.

In Vitro Signaling Assays

This compound is also utilized as a reference agonist in cell-based assays to study β2AR signaling.

Experimental Protocol: cAMP Accumulation Assay

  • Cell Culture: A cell line endogenously or recombinantly expressing the human β2AR (e.g., CHO, HEK293) is cultured to an appropriate density.

  • Stimulation: The cells are incubated with varying concentrations of this compound for a defined period.

  • Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based method.

  • Data Analysis: The resulting data is plotted as a dose-response curve to determine the EC50 value.

Visualizations

Signaling Pathway

BI167107_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound B2AR β2AR This compound->B2AR Binds Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A cAMP->PKA Activates Response Physiological Response PKA->Response Leads to

Caption: this compound signaling cascade via the β2AR-Gs pathway.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cells β2AR-expressing cells incubation Incubate cells with this compound cells->incubation compound This compound Dilution Series compound->incubation lysis Cell Lysis incubation->lysis detection cAMP Detection (e.g., HTRF) lysis->detection curve Generate Dose-Response Curve detection->curve ec50 Calculate EC50 curve->ec50

Caption: Workflow for determining the EC50 of this compound.

Conclusion

This compound is a powerful research tool that has significantly advanced our understanding of GPCR biology. Its primary utility lies in the stabilization of the active-state β2-adrenergic receptor for structural elucidation. While its lack of selectivity precludes its direct therapeutic use, the insights gained from studies involving this compound are invaluable for the development of more selective and efficacious β-adrenergic agonists for the treatment of respiratory diseases and other conditions. Researchers employing this compound should remain cognizant of its off-target activities to ensure accurate interpretation of experimental results.

References

An In-depth Technical Guide to BI-167107: A High-Affinity β2 Adrenergic Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the β2 adrenergic receptor (β2AR) agonist, BI-167107, for researchers, scientists, and drug development professionals. The document details its biochemical properties, signaling pathways, and the experimental protocols used for its characterization.

Introduction

This compound is a potent and long-acting full agonist for the β2 adrenergic receptor.[1][2] Developed by Boehringer Ingelheim, it exhibits high affinity and a slow dissociation rate from the receptor.[3][4] These properties have made it an invaluable tool in the field of structural biology, particularly for the crystallization and structure determination of the β2AR in its active, G-protein-coupled state.[1][2] This guide summarizes the key quantitative data, experimental methodologies, and signaling pathways associated with this compound.

Quantitative Data

The following tables summarize the key in vitro pharmacological parameters of this compound.

Table 1: β2 Adrenergic Receptor Binding and Functional Parameters

ParameterValueReceptor/SystemReference
Dissociation Constant (Kd)84 pMHuman β2AR[1][2][3][4]
Bmax2238 nMNot specified[1]
EC50 (cAMP accumulation)0.05 nMNot specified[1]
Dissociation Half-life (t½)30 hoursHuman β2AR[1]

Table 2: Selectivity Profile of this compound

TargetIC50Assay TypeReference
β1 Adrenergic Receptor (human)3.2 nMAgonist Radioligand[1][2]
α1A Adrenergic Receptor (human)32 nMAntagonist Radioligand[1][2]
5-HT1B (human)0.25 µMAntagonist Radioligand[2]
5-HT1A (human)1.4 µMAgonist Radioligand[2]
5-HT Transporter (human)6.1 µMAntagonist Radioligand[2]
D2S Dopamine Receptor (human)5.9 µMAgonist Radioligand[2]
μ (MOP) Opioid Receptor (human)6.5 µMAgonist Radioligand[2]
Dopamine Transporter (human)7.2 µMAntagonist Radioligand[2]

A Eurofins Safety Panel 44™ screen revealed several hits with >70% inhibition at 10µM, for which IC50 values were subsequently determined.[1][2]

Signaling Pathway

This compound, as a β2AR agonist, activates the canonical Gs-protein signaling cascade. Upon binding, it induces a conformational change in the receptor, leading to the activation of the heterotrimeric Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[5] cAMP acts as a second messenger, activating Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cellular response.[5]

BI167107_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BI167107 This compound beta2AR β2 Adrenergic Receptor BI167107->beta2AR Binds Gs Gs Protein (αβγ) beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Targets PKA->Downstream Phosphorylates Response Cellular Response Downstream->Response

This compound β2AR signaling pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard techniques and the methods sections of seminal papers characterizing this compound.

Radioligand Binding Assay (Competitive)

This protocol is a generalized procedure for determining the binding affinity (Ki) of this compound for the β2AR.

1. Membrane Preparation:

  • Culture cells expressing the human β2AR (e.g., HEK293 or Sf9 cells) to a high density.

  • Harvest the cells and resuspend in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).

  • Homogenize the cells and centrifuge at low speed to remove nuclei and cellular debris.

  • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 1-2 mg/mL.

  • Determine the protein concentration using a suitable method (e.g., BCA assay). Aliquot and store the membranes at -80°C.[6]

2. Assay Procedure:

  • Prepare serial dilutions of this compound in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

  • In a 96-well plate, add in triplicate:

    • Total Binding: Cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-dihydroalprenolol), and assay buffer.

    • Non-specific Binding: Cell membranes, radioligand, and a saturating concentration of a non-labeled antagonist (e.g., 10 µM propranolol).

    • Competitive Binding: Cell membranes, radioligand, and varying concentrations of this compound.

  • Incubate the plate at room temperature for 1-2 hours to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[6]

  • Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Subtract the non-specific binding from all other measurements to obtain specific binding.

  • Plot the specific binding as a function of the log concentration of this compound.

  • Determine the IC50 value from the resulting competition curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start mem_prep Membrane Preparation (β2AR expressing cells) start->mem_prep assay_setup Assay Setup (96-well plate) - Total Binding - Non-specific Binding - Competitive Binding (this compound) mem_prep->assay_setup incubation Incubation (Room Temperature, 1-2h) assay_setup->incubation filtration Rapid Filtration (Separate bound/free radioligand) incubation->filtration washing Filter Washing (Remove non-specific binding) filtration->washing counting Scintillation Counting (Measure radioactivity) washing->counting analysis Data Analysis (Calculate IC50 and Ki) counting->analysis end End analysis->end

Radioligand binding assay workflow.
cAMP Accumulation Functional Assay

This protocol describes a method to determine the functional potency (EC50) of this compound.

1. Cell Culture and Plating:

  • Culture cells expressing the β2AR (e.g., HEK293) in appropriate growth medium.

  • 24 hours prior to the assay, plate the cells into 96-well plates at a suitable density.

2. Assay Procedure:

  • On the day of the assay, wash the cells with serum-free medium or a suitable assay buffer.

  • Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes at 37°C to prevent cAMP degradation.

  • Prepare serial dilutions of this compound in the assay buffer containing the PDE inhibitor.

  • Add the this compound dilutions to the cells and incubate for 30-60 minutes at 37°C.

3. cAMP Detection:

  • Lyse the cells using the lysis buffer provided with a commercial cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based kits).

  • Perform the cAMP measurement according to the manufacturer's instructions. This typically involves a competitive immunoassay where cellular cAMP competes with a labeled cAMP for binding to a specific antibody.

4. Data Analysis:

  • Generate a standard curve using known concentrations of cAMP.

  • Convert the raw assay signal for each sample to a cAMP concentration using the standard curve.

  • Plot the cAMP concentration against the log concentration of this compound.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

cAMP_Assay_Workflow start Start cell_plating Cell Plating (β2AR expressing cells) start->cell_plating pde_inhibition Pre-incubation with PDE Inhibitor (e.g., IBMX) cell_plating->pde_inhibition agonist_stimulation Stimulation with This compound serial dilutions pde_inhibition->agonist_stimulation cell_lysis Cell Lysis agonist_stimulation->cell_lysis cAMP_detection cAMP Detection (e.g., HTRF, ELISA) cell_lysis->cAMP_detection data_analysis Data Analysis (Calculate EC50 and Emax) cAMP_detection->data_analysis end End data_analysis->end

cAMP accumulation assay workflow.
Crystallization of the β2AR-Gs Complex with this compound

The high affinity and slow off-rate of this compound were instrumental in stabilizing the active conformation of the β2AR for crystallization in complex with its signaling partner, the Gs protein. A detailed protocol is highly specialized, but the key steps are outlined below, based on the work of Rasmussen et al. (2011).[7][8]

1. Protein Expression and Purification:

  • Express the human β2AR in Sf9 insect cells using a baculovirus system. The construct is often engineered for stability, for example, by fusion with T4 lysozyme (B549824) (T4L).[7]

  • Solubilize the receptor from membranes using a mild detergent (e.g., dodecylmaltoside).

  • Purify the receptor using a combination of antibody affinity chromatography and ligand affinity chromatography.

  • Express and purify the heterotrimeric Gs protein (Gαs, Gβ, Gγ) separately.

2. Complex Formation:

  • Form the β2AR-Gs complex by incubating the purified receptor with a molar excess of purified Gs in the presence of this compound.[7]

  • The presence of the high-affinity agonist this compound is crucial for stabilizing the nucleotide-free, active state of the complex.

  • Apyrase may be added to hydrolyze any released GDP, further stabilizing the complex.[7]

3. Crystallization:

  • The purified β2AR-Gs-BI-167107 complex is concentrated and used for crystallization trials.

  • Crystallization is often performed using the lipidic cubic phase (LCP) method, which provides a more native-like membrane environment.[7]

  • Nanobodies that bind to and stabilize the complex may also be used to facilitate crystal formation.[7]

  • Crystals are grown and then subjected to X-ray diffraction to determine the three-dimensional structure. The resulting structures, such as PDB: 3SN6, have provided unprecedented insights into GPCR activation.[1]

Conclusion

This compound is a powerful research tool that has significantly advanced our understanding of β2 adrenergic receptor function and G-protein coupled receptor signaling mechanisms. Its high affinity and slow dissociation kinetics make it an ideal agonist for structural biology studies and for investigating the intricacies of β2AR pharmacology. This guide provides a foundational understanding of its properties and the experimental approaches used for its characterization, serving as a valuable resource for the scientific community.

References

BI-167107 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to BI-167107 For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a high-affinity full agonist for the β2 adrenergic receptor. It covers the chemical structure, physicochemical and pharmacological properties, associated signaling pathways, and key experimental methodologies.

Core Chemical Identity

This compound is a synthetic organic compound developed by Boehringer Ingelheim. It was created during a research campaign to develop third-generation, long-acting β2-agonists for treating pulmonary diseases like asthma.[1][2][3] Its high potency and remarkably slow dissociation rate have made it an invaluable tool for structural biology, particularly in stabilizing and crystallizing the active state of the β2 adrenergic receptor (β2AR) and its complex with G-proteins.[1][3][4]

Chemical Structure and Identifiers

The chemical structure and standard identifiers for this compound are summarized below.

IdentifierValue
IUPAC Name 5-hydroxy-8-(1-hydroxy-2-((2-methyl-1-(o-tolyl)propan-2-yl)amino)ethyl)-2H-benzo[b][3][5]oxazin-3(4H)-one[6]
CAS Number 1202235-68-4[5][6]
Molecular Formula C₂₁H₂₆N₂O₄[6]
SMILES O=C(N1)COC2=C1C(O)=CC=C2C(CNC(C)(C)CC3=C(C)C=CC=C3)O[6]
2D Structure
alt text
Physicochemical Properties

Key physicochemical data for this compound are presented in the table below. This information is crucial for handling, formulation, and experimental design.

PropertyValue
Molecular Weight 370.449 g/mol [6][7]
Purity >98% (via HPLC)[6][7]
Solubility Soluble in DMSO at 75 mg/mL (202.46 mM)[6][7]

Pharmacological Profile

This compound is characterized by its potent agonism at β-adrenergic receptors and a distinctive selectivity profile.

Mechanism of Action

This compound acts as a full agonist at the β2 adrenergic receptor, a member of the G-protein-coupled receptor (GPCR) family.[4][5] Upon binding, it stabilizes an active conformation of the receptor, promoting its coupling to the stimulatory G-protein (Gs).[8] This activation initiates a downstream signaling cascade. The compound's utility in structural studies is enhanced by its extremely slow dissociation from the receptor, with a half-life of over 30 hours, which ensures the receptor remains in a stable, agonist-bound state.[1][3]

Potency and Efficacy

The following table summarizes the quantitative pharmacological data for this compound, highlighting its high affinity and functional potency.

ParameterTargetValueAssay Type
K_d Human β2AR84 pM[1][3][4][5]Radioligand Binding
EC₅₀ Human β2AR0.05 nM[1][3]cAMP Accumulation
t½ (dissociation) Human β2AR30 hours[1][3]Radioligand Dissociation
IC₅₀ Human β1AR3.2 nM[1][2][3][6]Agonist Radioligand
IC₅₀ Human α1A32 nM[1][2][3][6]Antagonist Radioligand
Selectivity Profile

While highly potent at β2AR, this compound is not entirely selective. A Eurofins Safety Panel 44™ screen revealed significant activity at other receptors.[1][2][3] Its activity at β1AR is also notable.[1][2][3][6]

TargetActivity TypeIC₅₀
β1 Adrenergic Receptor (human) Agonist3.2 nM[1][2][3]
α1A Adrenergic Receptor (human) Antagonist32 nM[1][2][3]
5-HT1B (human) Antagonist0.25 µM[2][3]
5-HT1A (human) Agonist1.4 µM[2][3]
D2S (human) Agonist5.9 µM[2][3]
5-HT Transporter (human) Antagonist6.1 µM[2][3]
µ (MOP) Opioid Receptor (human) Agonist6.5 µM[2][3]
Dopamine Transporter (human) Antagonist7.2 µM[2][3]

Signaling Pathway

Activation of the β2AR by this compound initiates the canonical Gs-protein signaling cascade. The diagram below illustrates this pathway.

B2AR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm B2AR β2AR (Inactive) B2AR_Active β2AR (Active) B2AR->B2AR_Active Conformational Change Gs_inactive Gs Protein (GDP-bound) B2AR_Active->Gs_inactive Recruits Gs_active Gsα-GTP Gs_inactive->Gs_active GDP/GTP Exchange AC Adenylyl Cyclase Gs_active->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates BI167107 This compound BI167107->B2AR Binds

β2AR Gs-protein signaling pathway activated by this compound.

Experimental Protocols

This compound's unique properties have led to its use in various experimental settings. Below are outlines of key methodologies.

Synthesis of this compound

A practical, 7-step synthetic route has been developed for this compound, which is suitable for large-scale preparation.[9]

  • Starting Material : 2-nitroresorcinol.

  • Key advantages : The reported route avoids the use of highly toxic reagents.

  • Confirmation : The final product structure was confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.[9]

Note: For detailed, step-by-step synthesis protocols, researchers should refer to the primary literature, such as Wang et al., 2013, as cited in related publications.[9]

In Vitro Radioligand Binding Assay

This protocol is used to determine the binding affinity (K_d or K_i) of this compound for its target receptors.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis N1 Prepare cell membranes expressing β2AR N4 Incubate membranes, radioligand, and competitor at defined temp/time N1->N4 N2 Prepare radioligand (e.g., [³H]-DHA) N2->N4 N3 Prepare serial dilutions of this compound (competitor) N3->N4 N5 Separate bound from free radioligand (e.g., rapid filtration) N4->N5 N6 Quantify bound radioactivity (scintillation counting) N5->N6 N7 Plot % inhibition vs. competitor concentration N6->N7 N8 Calculate IC₅₀ and Ki using non-linear regression (e.g., Cheng-Prusoff equation) N7->N8

Workflow for a competitive radioligand binding assay.

Methodology Details:

  • Membrane Preparation : Membranes are prepared from cells overexpressing the human β2AR.

  • Competition Binding : A constant concentration of a suitable radioligand (e.g., [¹²⁵I]-cyanopindolol) is incubated with the membranes in the presence of varying concentrations of the unlabeled competitor ligand (this compound).

  • Equilibrium : The reaction is allowed to reach equilibrium.

  • Separation : The mixture is rapidly filtered through glass fiber filters to separate receptor-bound radioligand from the unbound fraction.

  • Quantification : The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis : The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression. The inhibition constant (K_i) is then calculated using the Cheng-Prusoff equation.[10]

cAMP Accumulation Assay

This functional assay measures the ability of this compound to stimulate the production of the second messenger cyclic AMP (cAMP), providing a readout of its agonistic activity.

Methodology Details:

  • Cell Culture : Whole cells expressing the β2AR (e.g., CHO or HEK293 cells) are cultured.

  • Stimulation : Cells are incubated with varying concentrations of this compound for a defined period. A phosphodiesterase inhibitor is often included to prevent cAMP degradation.

  • Lysis and Detection : Cells are lysed, and the intracellular cAMP concentration is quantified using a suitable method, such as a competitive immunoassay (e.g., HTRF, ELISA) or a reporter gene assay.[10][11]

  • Data Analysis : A dose-response curve is generated by plotting the cAMP level against the logarithm of the agonist concentration. The EC₅₀ value (the concentration producing 50% of the maximal response) is determined using a sigmoidal dose-response model.[11]

Conclusion

This compound is a highly potent, long-acting full agonist of the β2 adrenergic receptor with significant activity at the β1AR as well. Its unique pharmacological profile, particularly its high affinity and slow dissociation kinetics, has established it as a critical chemical tool for the biophysical and structural characterization of β-adrenergic receptors. The data and protocols summarized in this guide provide a foundational resource for researchers utilizing this compound in studies of GPCR structure, function, and pharmacology.

References

BI-167107 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of BI-167107, a potent and long-acting agonist for the β2 adrenergic receptor (β2AR). The document details its chemical properties, mechanism of action, and key experimental applications, serving as a vital resource for professionals in pharmacological research and drug development.

Core Compound Data

This compound is a high-affinity, full agonist that has been instrumental in advancing our understanding of G-protein-coupled receptor (GPCR) structure and function.[1][2] Its high potency and slow dissociation rate have made it a valuable tool for biophysical and structural studies, particularly in the crystallization of the active state of the β2AR.[2][3]

PropertyValueSource
CAS Number 1202235-68-4[1][4][5][6]
Molecular Weight 370.44 g/mol [5][7]
Molecular Formula C21H26N2O4[6]
Appearance White to off-white solid[1][7]
Purity >98% (HPLC)[6]

Mechanism of Action and Signaling Pathway

This compound functions as a full agonist at the β2 adrenergic receptor, a member of the class A family of GPCRs.[2][8] Upon binding, it stabilizes the active conformation of the receptor, leading to the activation of the downstream signaling cascade.[8] This is initiated by the coupling of the activated receptor to the stimulatory G protein (Gs).[8] Subsequently, Gs activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response.

The interaction of this compound with the β2AR binding pocket is characterized by extensive polar interactions between the carbonyl oxygen, amine, and hydroxyl groups of the ligand and key residues such as Ser2035.42, Ser2075.46 in transmembrane helix 5 (TM5), Asn2936.55 in TM6, and Tyr3087.35 in TM7.[8]

BI167107_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound β2AR β2 Adrenergic Receptor This compound->β2AR Binds Gs Gs Protein β2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

This compound activated β2AR signaling pathway.

Receptor Binding Affinity and Selectivity

This compound exhibits a very high affinity for the β2AR with a dissociation constant (Kd) of 84 pM.[1][5][8] It is important to note that this compound is not a selective β2AR agonist.[2][9] It also demonstrates significant activity at other adrenergic receptors.

TargetActivityIC50 / KdSource
β2 Adrenergic Receptor (β2AR) Full AgonistKd: 84 pM[1][5][8]
β1 Adrenergic Receptor (β1AR) AgonistIC50: 3.2 nM[2][4]
α1A Adrenergic Receptor (α1A) AntagonistIC50: 32 nM[4]
5-HT1B AntagonistIC50: 0.25 µM
5-HT1A AgonistIC50: 1.4 µM[2]
D2S AgonistIC50: 5.9 µM[2]
5-HT transporter AntagonistIC50: 6.1 µM[2]
μ (MOP) AgonistIC50: 6.5 µM[2]
Dopamine transporter AntagonistIC50: 7.2 µM[2]

Experimental Protocols

This compound has been utilized in a variety of experimental settings to probe GPCR function and structure. Below are generalized methodologies for key experiments.

1. Radioligand Binding Assays

  • Objective: To determine the binding affinity (Kd) of this compound for the β2AR.

  • Methodology:

    • Prepare membranes from cells overexpressing the β2AR.

    • Incubate the membranes with increasing concentrations of a radiolabeled antagonist (e.g., [3H]dihydroalprenolol).

    • In parallel, perform competitive binding experiments by co-incubating the membranes and radioligand with increasing concentrations of unlabeled this compound.

    • Separate bound from free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using liquid scintillation counting.

    • The Kd is calculated by analyzing the competition binding data using non-linear regression analysis (e.g., Cheng-Prusoff equation).

2. cAMP Accumulation Assay

  • Objective: To measure the functional potency (EC50) of this compound as a β2AR agonist.

  • Methodology:

    • Culture cells expressing the β2AR.

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Stimulate the cells with increasing concentrations of this compound for a defined period.

    • Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit (e.g., ELISA, HTRF).

    • Plot the cAMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

3. X-ray Crystallography

  • Objective: To determine the three-dimensional structure of the β2AR in its active state, bound to this compound.

  • Methodology:

    • Overexpress and purify the β2AR, often with modifications to enhance stability (e.g., fusion to T4 lysozyme).

    • To stabilize the active conformation, the purified receptor is incubated with this compound and a stabilizing binding protein, such as a Gs protein or an engineered nanobody.[8][10]

    • The receptor-ligand-nanobody complex is then subjected to crystallization trials under various conditions.

    • Crystals are cryo-protected and diffraction data is collected at a synchrotron source.

    • The resulting electron density map is used to build and refine the atomic model of the complex.

Crystallography_Workflow A β2AR Expression & Purification B Complex Formation (β2AR + this compound + Nanobody) A->B C Crystallization Screening B->C D X-ray Diffraction Data Collection C->D E Structure Determination & Refinement D->E

References

BI-167107: A Comprehensive Technical Review of its Agonist Profile at the β2-Adrenergic Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of BI-167107, a potent and long-acting β-adrenergic receptor agonist. This document summarizes its pharmacological characteristics, focusing on its activity as a full agonist at the β2-adrenergic receptor (β2AR), and provides detailed experimental methodologies for key assays used in its characterization.

Executive Summary

This compound is a high-affinity, full agonist for the β2-adrenergic receptor.[1][2][3] Its primary utility has been as a pharmacological tool, particularly in structural biology, to stabilize the active conformation of the β2AR for crystallization and structural elucidation.[4][5] While highly potent at the β2AR, it is not a selective agonist, exhibiting significant activity at the β1-adrenergic and α1A-adrenergic receptors.[4][5][6] This guide will detail the quantitative pharmacology of this compound, outline the experimental protocols for its characterization, and illustrate the key signaling pathways involved.

Quantitative Pharmacological Data

The following tables summarize the quantitative data for this compound, providing a clear comparison of its potency and affinity at various receptors.

Table 1: In Vitro Activity of this compound at the β2-Adrenergic Receptor

ParameterValueReference
Binding Affinity (Kd) 84 pM[1][4][5][6]
Functional Potency (EC50) 0.05 nM[4][6]
Dissociation Half-life (t1/2) > 30 hours[6]

Table 2: Selectivity Profile of this compound

Target ReceptorAssay TypeMeasured Value (IC50)Reference
β1-Adrenergic Receptor (human) Agonist Radioligand Binding3.2 nM[4][5][6]
α1A-Adrenergic Receptor (human) Antagonist Radioligand Binding32 nM[4][5][6]
5-HT Transporter (human) Antagonist Radioligand Binding6.1 µM[4][6]
5-HT1A (human) Agonist Radioligand Binding1.4 µM[4][6]
5-HT1B (human) Antagonist Radioligand Binding0.25 µM[4][6]
D2S (human) Agonist Radioligand Binding5.9 µM[4][6]
Dopamine Transporter (human) Antagonist Radioligand Binding7.2 µM[4][6]
μ (MOP) (human) Agonist Radioligand Binding6.5 µM[4][6]

Signaling Pathways

This compound, as a β2AR agonist, primarily signals through the Gs protein-coupled pathway, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).

BI167107_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound β2AR β2-Adrenergic Receptor This compound->β2AR Binds Gs Gs Protein (αβγ) β2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response (e.g., Smooth Muscle Relaxation) PKA->CellularResponse Phosphorylates Downstream Targets

Caption: β2-Adrenergic Receptor Signaling Pathway activated by this compound.

The activation of the Gs protein is a cyclical process initiated by the binding of an agonist to the GPCR.

G_Protein_Cycle Inactive_State Inactive State: GPCR and Gαβγ-GDP are separate Agonist_Binding 1. Agonist binds to GPCR Inactive_State->Agonist_Binding GPCR_G_Protein_Complex 2. GPCR-Agonist complex recruits Gαβγ-GDP Agonist_Binding->GPCR_G_Protein_Complex GDP_Release 3. GDP is released from Gα GPCR_G_Protein_Complex->GDP_Release GTP_Binding 4. GTP binds to Gα GDP_Release->GTP_Binding Subunit_Dissociation 5. Gα-GTP dissociates from Gβγ and GPCR GTP_Binding->Subunit_Dissociation Signal_Transduction 6. Gα-GTP and Gβγ modulate effectors Subunit_Dissociation->Signal_Transduction GTP_Hydrolysis 7. GTP is hydrolyzed to GDP by Gα's intrinsic GTPase activity Signal_Transduction->GTP_Hydrolysis Reassociation 8. Gα-GDP reassociates with Gβγ GTP_Hydrolysis->Reassociation Reassociation->Inactive_State Cycle repeats

Caption: The G-Protein Activation and Deactivation Cycle.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of an unlabeled compound (this compound) by measuring its ability to displace a radiolabeled ligand from the β2AR.

Materials:

  • Cell membranes expressing the human β2AR.

  • Radiolabeled β2AR antagonist (e.g., [3H]-Dihydroalprenolol).

  • Unlabeled this compound.

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Wash Buffer (ice-cold).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the β2AR. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: Membranes, radioligand, and assay buffer.

    • Non-specific Binding (NSB): Membranes, radioligand, and a high concentration of a non-labeled antagonist (e.g., 10 µM propranolol).

    • Competitive Binding: Membranes, radioligand, and serial dilutions of this compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to minimize non-specific binding.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the NSB from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (with β2AR) Incubation Incubation: Membranes + Radioligand + this compound Membrane_Prep->Incubation Reagent_Prep Reagent Preparation (Radioligand, this compound, Buffers) Reagent_Prep->Incubation Filtration Filtration: Separate bound from free radioligand Incubation->Filtration Washing Washing: Remove non-specific binding Filtration->Washing Scintillation_Counting Scintillation Counting: Quantify bound radioactivity Washing->Scintillation_Counting Data_Processing Calculate Specific Binding Scintillation_Counting->Data_Processing Curve_Fitting Generate Competition Curve (IC50 determination) Data_Processing->Curve_Fitting Ki_Calculation Calculate Ki using Cheng-Prusoff Equation Curve_Fitting->Ki_Calculation

Caption: Experimental workflow for a competitive radioligand binding assay.

cAMP Accumulation Assay

This functional assay measures the ability of an agonist to stimulate the production of intracellular cAMP, providing a measure of its potency (EC50) and efficacy.

Materials:

  • Cells expressing the human β2AR.

  • Assay medium.

  • This compound.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP assay kit (e.g., HTRF, FRET, or ELISA-based).

  • Cell lysis buffer (if required by the kit).

Procedure:

  • Cell Culture: Plate cells expressing the β2AR in a 96-well plate and grow to the desired confluency.

  • Agonist Stimulation:

    • Prepare serial dilutions of this compound in assay medium containing a PDE inhibitor.

    • Remove the culture medium from the cells and add the agonist dilutions.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and Detection:

    • Lyse the cells according to the cAMP assay kit protocol.

    • Perform the cAMP detection assay following the manufacturer's instructions. This typically involves a competitive immunoassay where cellular cAMP competes with a labeled cAMP for binding to a specific antibody.

  • Signal Measurement: Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a plate reader. The signal is inversely proportional to the amount of cAMP produced by the cells.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Convert the raw signal data to cAMP concentrations using the standard curve.

    • Plot the cAMP concentration against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy). To classify it as a full agonist, the Emax of this compound should be comparable to that of a reference full agonist like isoproterenol.

cAMP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Plating Plate Cells (expressing β2AR) Agonist_Stimulation Agonist Stimulation (with PDE inhibitor) Cell_Plating->Agonist_Stimulation Agonist_Dilution Prepare Serial Dilutions of this compound Agonist_Dilution->Agonist_Stimulation Cell_Lysis Cell Lysis Agonist_Stimulation->Cell_Lysis cAMP_Detection cAMP Detection (e.g., HTRF, FRET) Cell_Lysis->cAMP_Detection Signal_Measurement Signal Measurement cAMP_Detection->Signal_Measurement Data_Conversion Convert Signal to cAMP Concentration Signal_Measurement->Data_Conversion Standard_Curve Generate cAMP Standard Curve Standard_Curve->Data_Conversion Dose_Response_Curve Plot Dose-Response Curve (EC50 and Emax determination) Data_Conversion->Dose_Response_Curve

Caption: Experimental workflow for a cAMP accumulation assay.

Conclusion

This compound is unequivocally a full agonist at the β2-adrenergic receptor, characterized by its high potency and affinity. Its slow dissociation rate has made it an invaluable tool for the structural and functional characterization of the β2AR in its active state. However, its lack of selectivity, with significant activity at β1 and α1A adrenergic receptors, should be a key consideration in its experimental application. The data and protocols presented in this guide provide a comprehensive resource for researchers utilizing or studying this important pharmacological agent.

References

The Agonist BI-167107: A Molecular Key to Unlocking the β2-Adrenergic Receptor's Active State

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The β2-adrenergic receptor (β2AR), a prototypical G protein-coupled receptor (GPCR), plays a crucial role in regulating physiological processes, making it a prime target for therapeutic intervention in conditions like asthma and cardiovascular diseases. Understanding the molecular mechanisms governing its activation is paramount for the rational design of novel therapeutics. This technical guide delves into the pivotal role of the synthetic agonist BI-167107 in stabilizing the active conformation of the β2AR, a critical step that has enabled groundbreaking structural and functional studies. Through a comprehensive review of quantitative data, detailed experimental methodologies, and visual representations of key processes, this document serves as a vital resource for professionals in the field.

Quantitative Profile of this compound at the β2-Adrenergic Receptor

This compound is a high-affinity, potent, and long-acting agonist of the β2AR. Its unique properties have made it an invaluable tool for structural biologists and pharmacologists. The following tables summarize the key quantitative data that define the interaction of this compound with the β2AR.

ParameterValueDescriptionReference
Binding Affinity (Kd) 84 pMDissociation constant, indicating a very high affinity of this compound for the β2AR.[1][2]opnMe
Potency (EC50) 0.05 nMHalf maximal effective concentration for cAMP accumulation, demonstrating high potency in eliciting a cellular response.[1]opnMe
Dissociation Half-life (t½) 30 hoursThe time taken for half of the bound this compound to dissociate from the receptor, highlighting its long-acting nature.[1]opnMe

Table 1: Key Pharmacological Parameters of this compound for the β2-Adrenergic Receptor.

The Structural Basis of Active State Stabilization

The binding of an agonist to a GPCR induces a cascade of conformational changes that culminate in an "active state" capable of engaging and activating intracellular signaling partners, primarily G proteins. This compound has been instrumental in capturing this transient active state for crystallographic studies.[1][3]

The crystal structure of the β2AR in complex with this compound reveals a significant outward movement of the cytoplasmic end of transmembrane helix 6 (TM6).[4] This conformational rearrangement creates a binding pocket for the G protein, initiating the downstream signaling cascade. Molecular dynamics simulations have further elucidated that this compound establishes key hydrogen bonds with residues such as Ser203, Ser207, and Asn293 within the receptor's binding pocket, contributing to the stabilization of this active conformation.[5]

β2-Adrenergic Receptor Signaling Pathways

The binding of this compound to the β2AR primarily initiates signaling through the canonical Gs protein pathway. However, evidence also suggests potential coupling to Gi proteins, leading to a more complex and nuanced signaling profile.

Gs Protein-Mediated Signaling

Upon stabilization of the active state by this compound, the β2AR facilitates the exchange of GDP for GTP on the α-subunit of the heterotrimeric Gs protein.[6] This leads to the dissociation of the Gαs subunit, which in turn activates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger that activates Protein Kinase A (PKA). PKA proceeds to phosphorylate various downstream targets, leading to the cellular response.[6]

Gs_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound B2AR β2AR (Inactive) This compound->B2AR Binding B2AR_active β2AR (Active) B2AR->B2AR_active Conformational Change Gs Gs (GDP-bound) B2AR_active->Gs Activation AC Adenylyl Cyclase Gs_active Gαs (GTP-bound) Gs->Gs_active Gbg Gβγ Gs->Gbg Gs_active->AC Stimulation ATP ATP cAMP cAMP ATP->cAMP Conversion AC PKA Protein Kinase A cAMP->PKA Activation Downstream Downstream Targets PKA->Downstream Phosphorylation

β2AR Gs-Protein Signaling Pathway
Gi Protein Coupling and Biased Signaling

In addition to Gs coupling, the β2AR has been shown to interact with inhibitory G proteins (Gi).[7] This dual coupling allows for a more intricate regulation of cellular signaling. Agonists that preferentially activate one pathway over another are termed "biased agonists." While this compound is primarily considered a Gs-biased agonist, the potential for Gi coupling adds another layer of complexity to its pharmacological profile and highlights the dynamic nature of GPCR signaling.[8]

Experimental Protocols for Studying this compound and β2AR

A variety of experimental techniques are employed to characterize the interaction between this compound and the β2AR. The following sections provide detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) of this compound for the β2AR.

Materials:

  • Membranes from cells expressing β2AR

  • Radiolabeled ligand (e.g., [3H]-dihydroalprenolol)

  • Unlabeled this compound

  • Assay buffer (e.g., 75 mM Tris-HCl, 12.5 mM MgCl2, 2 mM EDTA, pH 7.4)

  • Scintillation fluid and counter

Procedure:

  • Prepare a series of dilutions of unlabeled this compound.

  • In a 96-well plate, add a constant concentration of radiolabeled ligand to each well.

  • Add the varying concentrations of unlabeled this compound to the wells.

  • Add the β2AR-expressing cell membranes to initiate the binding reaction.

  • Incubate at room temperature for a defined period (e.g., 1-2 hours) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Analyze the data using non-linear regression to determine the IC50, from which the Ki (a measure of affinity) can be calculated.

cAMP Accumulation Assay

This functional assay measures the ability of this compound to stimulate the production of cAMP, providing a measure of its potency (EC50).

Materials:

  • Whole cells expressing β2AR

  • This compound

  • Stimulation buffer

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

Procedure:

  • Plate β2AR-expressing cells in a 96-well plate and allow them to adhere.

  • Prepare a serial dilution of this compound.

  • Aspirate the culture medium and add the this compound dilutions to the cells.

  • Incubate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP production.

  • Lyse the cells to release the intracellular cAMP.

  • Measure the cAMP concentration in the cell lysates using a commercial assay kit according to the manufacturer's instructions.

  • Plot the cAMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

X-ray Crystallography

This technique provides a high-resolution three-dimensional structure of the β2AR in its active state, stabilized by this compound.

Procedure Overview:

  • Protein Expression and Purification: Express a modified, stable version of the β2AR (often a fusion protein with T4 lysozyme, β2AR-T4L) in an appropriate system (e.g., insect cells). Purify the receptor using affinity chromatography.

  • Complex Formation: Incubate the purified β2AR-T4L with a molar excess of this compound to ensure saturation of the binding sites. To further stabilize the active state, a nanobody (a single-domain antibody fragment) that recognizes the intracellular face of the active receptor is often added.

  • Crystallization: The protein-ligand-nanobody complex is crystallized, typically using the lipidic cubic phase (LCP) method, which provides a membrane-like environment.

  • Data Collection and Structure Determination: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is used to calculate the electron density map and build the atomic model of the complex.

Crystallography_Workflow A Expression & Purification of β2AR-T4L B Complex Formation with this compound & Nanobody A->B C Lipidic Cubic Phase (LCP) Crystallization B->C D X-ray Diffraction Data Collection C->D E Structure Determination & Refinement D->E F 3D Atomic Model of Active β2AR E->F

Workflow for β2AR Crystallography

Logical Relationship of this compound's Action

The following diagram illustrates the logical flow from the binding of this compound to the ultimate cellular response, highlighting its central role in stabilizing the active state of the β2AR.

Logical_Flow cluster_ligand Ligand Properties cluster_receptor Receptor Dynamics cluster_signaling Downstream Signaling Ligand This compound (High Affinity, Long Residence Time) Binding Binding to β2AR Orthosteric Site Ligand->Binding Conformation Stabilization of Active Conformation (TM6 Outward Movement) Binding->Conformation G_Protein G Protein Coupling (Gs/Gi) Conformation->G_Protein Effector Effector Modulation (Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger Production (cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Logical Flow of this compound Action

Conclusion

This compound has proven to be an indispensable pharmacological tool for dissecting the intricacies of β2-adrenergic receptor activation. Its high affinity and slow dissociation kinetics have facilitated the stabilization and subsequent structural determination of the elusive active state of the receptor. This has provided unprecedented insights into the molecular rearrangements that govern GPCR function. The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting the β2AR and other G protein-coupled receptors. The continued application of such well-characterized molecular probes will undoubtedly accelerate the discovery of next-generation therapeutics with improved efficacy and specificity.

References

The Medicinal Chemistry and Structure-Activity Relationship of BI-167107: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BI-167107 is a potent, high-affinity, full agonist of the β2-adrenergic receptor (β2AR) with a dissociation constant (Kd) of 84 pM.[1] Developed by Boehringer Ingelheim during a research campaign to discover third-generation, long-acting β2-agonists for respiratory diseases, this compound has become an invaluable tool in structural biology.[2][3][4] Its high potency and slow dissociation kinetics have been instrumental in stabilizing the active-state conformation of the β2AR, facilitating landmark crystallographic studies of G-protein coupled receptor (GPCR) activation.[2][3][4] This technical guide provides a comprehensive overview of the medicinal chemistry, structure-activity relationship (SAR), and pharmacological profile of this compound, including detailed experimental protocols for key assays.

Introduction: The Quest for Long-Acting β2-Agonists

β2-adrenergic receptor agonists are a cornerstone in the treatment of obstructive airway diseases like asthma and chronic obstructive pulmonary disease (COPD). Their therapeutic effect stems from the relaxation of bronchial smooth muscle, leading to bronchodilation. The evolution of β2-agonists has been driven by the need for longer duration of action, allowing for less frequent dosing and improved patient compliance. This compound emerged from a program aimed at developing once-a-day β2-agonists.[3]

Medicinal Chemistry of this compound

Core Scaffold and Synthetic Route

The chemical structure of this compound features a hydroxyl-substituted heteroaryl scaffold, a common feature in several β2-agonists designed to mimic the catechol moiety of endogenous ligands like epinephrine. A practical synthetic route for this compound has been developed starting from 2-nitroresorcinol, involving a 7-step reaction sequence.[5] This synthesis is noted for avoiding toxic reagents and being suitable for scale-up production.[5]

While a detailed, step-by-step SAR study leading specifically to this compound is not extensively published in peer-reviewed literature, the broader patent literature from Boehringer Ingelheim on "novel long-working beta-2-agonists" provides insights into the chemical space explored. The patent MXPA06007948A discloses a general formula encompassing a wide range of derivatives, suggesting that the optimization process likely involved systematic modifications of various substituents on a core scaffold to achieve the desired potency and pharmacokinetic profile.

Structure-Activity Relationship (SAR)

The key structural features of this compound contributing to its high affinity and agonist activity at the β2AR are consistent with the established pharmacophore for this receptor class. The interactions of this compound with the β2AR have been elucidated through co-crystallization studies.

Key interactions include:

  • Hydrogen bonding: The hydroxyl group on the phenyl ring and the secondary amine in the linker are critical for anchoring the ligand in the binding pocket through interactions with key amino acid residues such as Asp113 and Ser204/207.

  • Aromatic interactions: The aromatic ring system of this compound engages in π-π stacking or hydrophobic interactions within the receptor's transmembrane helices.

The "long-acting" nature of this compound is attributed to its slow dissociation from the receptor, with a dissociation half-life of 30 hours.[4] This prolonged receptor occupancy is a key characteristic of third-generation β2-agonists and is influenced by the overall lipophilicity and specific interactions of the molecule within a putative exosite or micro-environment of the receptor.

Pharmacological Profile

In Vitro Activity

This compound is a highly potent and efficacious agonist of the human β2-adrenergic receptor. Its in vitro pharmacological profile is summarized in the table below.

ParameterValueReceptor/SystemReference
Binding Affinity (Kd) 84 pMHuman β2AR[1]
Functional Potency (EC50) 0.05 nMcAMP accumulation in cells expressing human β2AR[4]
Dissociation Half-Life (t½) 30 hoursHuman β2AR[4]
Selectivity Profile

This compound is not a highly selective β2AR agonist. A screening against a panel of receptors and transporters revealed significant activity at the β1-adrenergic receptor and the α1A-adrenergic receptor. This lack of selectivity makes it unsuitable for therapeutic use where β2AR-specific action is required, but it does not detract from its utility as a structural biology tool.[2][4]

Off-TargetActivityIC50Reference
β1-adrenergic receptor (human) Agonist3.2 nM[2][4]
α1A-adrenergic receptor (human) Antagonist32 nM[2][4]
5-HT1B (human) Antagonist0.25 µM[2]
5-HT1A (human) Agonist1.4 µM[2]
5-HT transporter (human) Antagonist6.1 µM[2]
D2S (human) Agonist5.9 µM[2]
μ (MOP) (human) Agonist6.5 µM[2]
Dopamine transporter (human) Antagonist7.2 µM[2]

Experimental Protocols

Radioligand Binding Assay for β2-Adrenergic Receptor

This protocol describes a competitive binding assay to determine the affinity of a test compound for the β2-adrenergic receptor.

Principle: The assay measures the ability of an unlabeled test compound to compete with a fixed concentration of a radiolabeled antagonist (e.g., [³H]-Dihydroalprenolol or [¹²⁵I]-Cyanopindolol) for binding to the β2AR present in cell membranes. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and from this, the equilibrium dissociation constant (Ki) is calculated using the Cheng-Prusoff equation.[6]

Materials:

  • Cell membranes prepared from cells expressing the human β2-adrenergic receptor.

  • Radioligand: [¹²⁵I]-Cyanopindolol.

  • Unlabeled ligand for non-specific binding determination: Propranolol or Alprenolol.

  • Test compound (this compound or analogs).

  • Incubation Buffer: 50 mM Tris-HCl, 12 mM MgCl₂, 2 mM EDTA, pH 7.4.

  • Wash Buffer: 50 mM NaCl, pH 7.4 (ice-cold).

  • GF/C glass fiber filters, presoaked in 0.3% polyethylenimine.

  • Scintillation fluid and vials.

  • Scintillation counter.

Procedure:

  • Preparation of Reagents:

    • Dilute the cell membranes in incubation buffer to the desired concentration.

    • Prepare serial dilutions of the test compound in incubation buffer.

    • Prepare solutions of the radioligand and the unlabeled ligand for non-specific binding in incubation buffer.

  • Assay Setup:

    • In a 96-well plate, add in the following order:

      • 25 µL of incubation buffer (for total binding) or unlabeled ligand (for non-specific binding).

      • 25 µL of test compound at various concentrations.

      • 25 µL of radioligand.

      • 200 µL of diluted cell membranes.

  • Incubation: Incubate the plate at 25°C for 60 minutes.

  • Filtration: Rapidly filter the contents of each well through the GF/C filters using a cell harvester.

  • Washing: Wash the filters five times with 1 mL of ice-cold wash buffer.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log of the test compound concentration.

    • Determine the IC50 value from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This protocol describes a method to measure the functional potency of a β2AR agonist by quantifying the intracellular accumulation of cyclic AMP (cAMP).

Principle: Activation of the β2AR, a Gs-coupled receptor, stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The amount of cAMP produced is proportional to the level of receptor activation by an agonist. Various commercial kits are available for the sensitive detection of cAMP, often based on competitive immunoassays or bioluminescent reporter systems.[7][8][9][10]

Materials:

  • Cells stably or transiently expressing the human β2-adrenergic receptor.

  • Cell culture medium.

  • Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) containing 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

  • Test compound (this compound or analogs).

  • Forskolin (a direct activator of adenylyl cyclase, used as a positive control).

  • cAMP detection kit (e.g., GloSensor™ cAMP Assay, HTRF cAMP Assay, or AlphaScreen cAMP Assay).

Procedure:

  • Cell Plating: Seed the cells in a 96- or 384-well plate at a predetermined density and allow them to attach overnight.

  • Compound Preparation: Prepare serial dilutions of the test compound and controls in stimulation buffer.

  • Cell Stimulation:

    • Remove the cell culture medium from the wells.

    • Add the diluted test compound or control solutions to the respective wells.

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Cell Lysis and cAMP Detection:

    • Follow the specific instructions of the chosen cAMP detection kit. This typically involves adding a lysis buffer that also contains the detection reagents.

  • Signal Measurement: Measure the signal (luminescence, fluorescence, or FRET) using a plate reader.

  • Data Analysis:

    • Generate a dose-response curve by plotting the signal against the log of the agonist concentration.

    • Determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.

Visualizations

β2-Adrenergic Receptor Signaling Pathway

G_protein_signaling cluster_membrane Cell Membrane b2ar β2-Adrenergic Receptor g_protein Gs Protein (αβγ) b2ar->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP (Second Messenger) ac->camp Converts bi167107 This compound (Agonist) bi167107->b2ar Binds to atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., Smooth Muscle Relaxation) pka->response Phosphorylates Downstream Targets binding_assay_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare β2AR Membranes incubation Incubate Membranes, Radioligand & Test Compound prep_membranes->incubation prep_ligands Prepare Radioligand & Test Compounds prep_ligands->incubation filtration Filter & Wash incubation->filtration counting Scintillation Counting filtration->counting calc_ic50 Calculate IC50 counting->calc_ic50 calc_ki Calculate Ki (Cheng-Prusoff) calc_ic50->calc_ki camp_assay_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis plate_cells Plate β2AR- Expressing Cells stimulation Stimulate Cells with Agonist plate_cells->stimulation prep_compounds Prepare Agonist Dilutions prep_compounds->stimulation lysis_detection Lyse Cells & Detect cAMP stimulation->lysis_detection measure_signal Measure Signal (Luminescence/FRET) lysis_detection->measure_signal calc_ec50 Generate Dose- Response Curve & Calculate EC50 measure_signal->calc_ec50

References

BI-167107 Downstream Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BI-167107 is a potent and high-affinity full agonist for the β2-adrenergic receptor (β2AR), a member of the G protein-coupled receptor (GPCR) family.[1][2][3] Primarily utilized as a tool compound to stabilize the active conformation of the β2AR for structural studies, its downstream signaling properties provide a valuable model for understanding β2AR-mediated cellular responses.[4][5][6][7] This guide delineates the primary downstream signaling pathways activated by this compound, focusing on the canonical Gs-adenylyl cyclase-cAMP pathway and its subsequent effectors. It also explores the concept of biased agonism and potential non-canonical signaling. Detailed experimental protocols for assessing these pathways are provided, alongside quantitative data and visual representations of the signaling cascades and experimental workflows.

Quantitative Data Summary

The following tables summarize the key in vitro pharmacological parameters of this compound, providing a quantitative basis for its activity at the β2-adrenergic receptor.

Table 1: Binding Affinity and Efficacy of this compound at the β2-Adrenergic Receptor

ParameterValueCell LineReference
Dissociation Constant (Kd)84 pMNot Specified[1][2][8]
EC50 for cAMP Accumulation0.05 nMNot Specified[8]
EC50 for cAMP Accumulation0.6 nMCHO-K1[2]

Table 2: Selectivity Profile of this compound

TargetActivityIC50/EC50Reference
β1-Adrenergic Receptor (β1AR)Agonist3.2 nM[4][5][7][8]
α1A-Adrenergic Receptor (α1AAR)Antagonist32 nM[4][5][7][8]

Core Signaling Pathways

Canonical Gs-Adenylyl Cyclase-cAMP Pathway

The primary and best-characterized signaling pathway activated by this compound upon binding to the β2AR is the canonical Gs protein-mediated cascade. This pathway is fundamental to the physiological and pharmacological effects of β2AR agonists.

  • Receptor Activation: this compound binds to the extracellular domain of the β2AR, inducing a conformational change that stabilizes the receptor in its active state.[9]

  • G Protein Coupling: The activated β2AR acts as a guanine (B1146940) nucleotide exchange factor (GEF) for the heterotrimeric G protein, Gs. It promotes the exchange of GDP for GTP on the α subunit of Gs (Gαs).

  • Adenylyl Cyclase Activation: The GTP-bound Gαs dissociates from the βγ subunits and activates adenylyl cyclase, a membrane-bound enzyme.

  • cAMP Production: Activated adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger.[10]

BI167107_Gs_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol BI167107 This compound b2AR β2AR BI167107->b2AR Binds Gs Gs (GDP) b2AR->Gs Activates Gs_active Gαs (GTP) Gs->Gs_active GDP/GTP Exchange AC Adenylyl Cyclase Gs_active->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC

Canonical Gs-Adenylyl Cyclase-cAMP Pathway Activation by this compound.
Downstream Effectors of cAMP

The elevation of intracellular cAMP levels triggers the activation of several downstream effector proteins, primarily Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC).

  • Protein Kinase A (PKA): cAMP binds to the regulatory subunits of PKA, causing their dissociation from the catalytic subunits. The freed catalytic subunits are then active and phosphorylate a multitude of substrate proteins on serine and threonine residues, leading to diverse cellular responses.[11]

  • Exchange Protein directly Activated by cAMP (EPAC): EPACs are guanine nucleotide exchange factors for the small G proteins Rap1 and Rap2. cAMP binding to EPAC induces a conformational change that activates its GEF activity, leading to the activation of Rap proteins and subsequent downstream signaling.[12][13]

cAMP_Downstream_Effectors cluster_pka PKA Pathway cluster_epac EPAC Pathway cAMP cAMP PKA PKA cAMP->PKA Activates EPAC EPAC cAMP->EPAC Activates PKA_substrates Substrate Phosphorylation PKA->PKA_substrates Cellular_Response_PKA Cellular Response PKA_substrates->Cellular_Response_PKA Rap1 Rap1 EPAC->Rap1 Activates EPAC_effectors Downstream Effectors Rap1->EPAC_effectors Cellular_Response_EPAC Cellular Response EPAC_effectors->Cellular_Response_EPAC

Downstream Effectors of cAMP: PKA and EPAC Pathways.
β-Arrestin Pathway and Biased Agonism

Upon agonist binding, GPCRs are phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestins, which sterically hinder further G protein coupling, leading to receptor desensitization.[1] However, β-arrestins can also act as scaffold proteins, initiating G protein-independent signaling cascades.[1][14][15]

"Biased agonism" describes the ability of a ligand to preferentially activate one signaling pathway over another (e.g., G protein-dependent vs. β-arrestin-dependent).[2][6][14][15] While many β2AR agonists show a bias towards Gs activation, the specific bias of this compound has not been extensively characterized in publicly available literature.[4] Investigating the β-arrestin recruitment profile of this compound is crucial for a complete understanding of its signaling properties.

Experimental Protocols

cAMP Accumulation Assay

This protocol is designed to quantify the intracellular accumulation of cAMP in response to this compound stimulation.

Materials:

  • HEK293 cells (or other suitable cell line) endogenously or recombinantly expressing the human β2AR.

  • Cell culture medium (e.g., DMEM) with 10% FBS and antibiotics.

  • Phosphate-buffered saline (PBS).

  • Stimulation buffer (e.g., HBSS) supplemented with a phosphodiesterase (PDE) inhibitor such as 0.5 mM IBMX.

  • This compound stock solution.

  • Forskolin (positive control).

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

  • Cell Culture: Seed cells in a 96-well or 384-well plate at an appropriate density and culture overnight.

  • Cell Stimulation:

    • Aspirate the culture medium and wash the cells once with PBS.

    • Add stimulation buffer containing the PDE inhibitor and incubate for 10-15 minutes at 37°C.

    • Add varying concentrations of this compound or controls (forskolin, vehicle) to the wells.

    • Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Perform the cAMP detection assay as per the kit protocol.

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Determine the concentration of cAMP in each sample.

    • Plot the cAMP concentration against the log concentration of this compound to generate a dose-response curve and calculate the EC50 value.

cAMP_Assay_Workflow start Start cell_culture Seed β2AR-expressing cells in multi-well plate start->cell_culture stimulation Stimulate cells with this compound and PDE inhibitor cell_culture->stimulation lysis Lyse cells stimulation->lysis detection Detect cAMP using a commercial kit lysis->detection analysis Analyze data and determine EC50 detection->analysis end End analysis->end

Workflow for a cAMP Accumulation Assay.
β-Arrestin Recruitment Assay

This protocol describes a method to measure the recruitment of β-arrestin to the β2AR upon stimulation with this compound, often using a technology like PathHunter® (DiscoverX) or NanoBiT® (Promega).[16]

Materials:

  • Cells engineered to co-express the β2AR fused to a larger enzyme fragment (e.g., ProLink™) and β-arrestin fused to a smaller, complementary enzyme fragment (e.g., Enzyme Acceptor).

  • Cell culture medium.

  • Assay buffer.

  • This compound stock solution.

  • Isoproterenol (positive control).

  • Detection reagents specific to the assay technology.

Procedure:

  • Cell Plating: Plate the engineered cells in a white, opaque 96-well or 384-well microplate and culture overnight.

  • Compound Addition:

    • Prepare serial dilutions of this compound and controls in assay buffer.

    • Add the compound solutions to the wells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60-90 minutes) to allow for β-arrestin recruitment.

  • Detection:

    • Add the detection reagents according to the manufacturer's protocol.

    • Incubate at room temperature for a specified time (e.g., 60 minutes) to allow for signal development.

  • Signal Measurement: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Plot the luminescence signal against the log concentration of this compound to generate a dose-response curve and calculate the EC50 for β-arrestin recruitment.

bArrestin_Assay_Workflow start Start cell_plating Plate engineered cells (β2AR-enzyme fragment 1, β-arrestin-enzyme fragment 2) start->cell_plating compound_addition Add this compound or control compounds cell_plating->compound_addition incubation Incubate to allow for β-arrestin recruitment compound_addition->incubation detection Add detection reagents incubation->detection measurement Measure luminescence signal detection->measurement analysis Analyze data and determine EC50 for recruitment measurement->analysis end End analysis->end

Workflow for a β-Arrestin Recruitment Assay.

Conclusion

This compound serves as a powerful pharmacological tool for elucidating the downstream consequences of β2AR activation. Its primary signaling mechanism involves the robust activation of the Gs-adenylyl cyclase-cAMP pathway, leading to the engagement of PKA and EPAC. While its potential for biased agonism towards or away from the β-arrestin pathway remains to be fully elucidated, the experimental frameworks provided herein offer a clear path for such investigations. A comprehensive understanding of the complete signaling profile of this compound will not only enhance its utility as a research tool but also contribute to the broader understanding of β2AR pharmacology and the development of future therapeutics targeting this important receptor.

References

BI-167107 and β-Arrestin Signaling: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the β2-adrenergic receptor (β2AR) agonist BI-167107, with a specific focus on its engagement of β-arrestin signaling pathways. This compound is a high-affinity, potent, and long-acting full agonist of the β2AR, which has been instrumental in structural biology for stabilizing the active state of the receptor.[1][2] Beyond its utility in crystallization, understanding its functional profile, including its interaction with β-arrestin, is crucial for its application as a pharmacological tool.

Core Concepts: Biased Agonism at the β2-Adrenergic Receptor

G protein-coupled receptors (GPCRs) like the β2AR are not simple on-off switches. Upon activation by an agonist, they can initiate signaling through two major pathways: the canonical G protein-dependent pathway and the β-arrestin-dependent pathway.

  • G Protein Signaling: For the β2AR, this primarily involves coupling to the stimulatory G protein (Gs), which activates adenylyl cyclase, leading to the production of cyclic AMP (cAMP).[3] This second messenger mediates a variety of physiological responses, including smooth muscle relaxation.[3]

  • β-Arrestin Signaling: Following agonist-induced phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited.[3] This recruitment classically leads to receptor desensitization and internalization.[3] However, β-arrestins can also act as signal transducers themselves, scaffolding various protein kinases to initiate G protein-independent signaling cascades.[4]

Biased agonism , or functional selectivity, describes the ability of a ligand to preferentially activate one of these pathways over the other.[5] A ligand that shows a preference for the β-arrestin pathway is termed "β-arrestin-biased," while one that favors G protein signaling is "G protein-biased." The development of biased agonists is a key area in modern pharmacology, as it may allow for the design of drugs with improved therapeutic profiles and fewer side effects.[5]

Quantitative Data Presentation

This compound has been well-characterized in terms of its binding affinity and its activation of the Gs-cAMP pathway. While it has been reported in the literature to be partially biased towards β-arrestin over Gs signaling, specific quantitative data from the primary source for its β-arrestin recruitment, such as EC50 and Emax values, were not available in the conducted search.[2] The table below summarizes the available quantitative data for this compound's interaction with the β2AR.

ParameterValueAssay TypeTargetReference
Binding Affinity (Kd) 84 pMRadioligand BindingHuman β2AR[1]
Potency (EC50) 0.05 nMcAMP AccumulationHuman β2AR[6]
β-Arrestin Signaling Partially biased for β-arrestin over GsNot SpecifiedHuman β2AR[2]

Signaling Pathways and Experimental Workflows

To understand the functional characterization of this compound, it is essential to visualize the signaling pathways it modulates and the experimental workflows used to measure these activities.

cluster_membrane Plasma Membrane cluster_g_protein G Protein Pathway cluster_arrestin β-Arrestin Pathway This compound This compound b2ar β2AR This compound->b2ar Binds gs Gs b2ar->gs Activates grk GRK b2ar->grk Recruits b_arrestin β-Arrestin b2ar->b_arrestin Recruits ac Adenylyl Cyclase gs->ac Activates camp cAMP ac->camp Produces pka PKA camp->pka Activates response_g Cellular Response (e.g., Relaxation) pka->response_g grk->b2ar Phosphorylates erk ERK1/2 b_arrestin->erk Scaffolds internalization Receptor Internalization b_arrestin->internalization response_arr Cellular Response (e.g., Kinase Activation) erk->response_arr

Caption: β2AR Signaling Pathways.

cluster_workflow PathHunter β-Arrestin Recruitment Assay Workflow start Plate PathHunter cells expressing β2AR-ProLink and β-arrestin-EA incubation1 Incubate overnight start->incubation1 compound_addition Add this compound (or other test compounds) incubation1->compound_addition incubation2 Incubate for a defined period (e.g., 90 minutes) compound_addition->incubation2 detection_reagent Add PathHunter Detection Reagent (Substrate) incubation2->detection_reagent incubation3 Incubate for 60 minutes detection_reagent->incubation3 readout Measure chemiluminescent signal incubation3->readout analysis Data Analysis: Dose-response curve, EC50, Emax readout->analysis

Caption: PathHunter Assay Workflow.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used to characterize the pharmacology of this compound.

Radioligand Binding Assay (for Affinity Determination)

This protocol is a general method for determining the binding affinity (Kd) of a test compound like this compound to its receptor.

1. Materials:

  • Cell membranes prepared from cells overexpressing the human β2AR.

  • Radioligand, e.g., [3H]-dihydroalprenolol ([3H]-DHA).

  • Binding buffer (e.g., 75 mM Tris-HCl, 12.5 mM MgCl2, 2 mM EDTA, pH 7.4).

  • Non-specific binding control (e.g., high concentration of a non-radiolabeled antagonist like propranolol).

  • This compound at various concentrations.

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

2. Procedure:

  • In a 96-well plate, combine cell membranes, [3H]-DHA (at a concentration near its Kd), and either binding buffer (for total binding), non-specific binding control, or varying concentrations of this compound.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters multiple times with ice-cold binding buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the Ki value, which is then converted to Kd.

cAMP Accumulation Assay (for Gs Activation)

This protocol describes a method to measure the potency (EC50) and efficacy of this compound in activating the Gs signaling pathway. Homogeneous Time-Resolved Fluorescence (HTRF) is a common technology for this purpose.

1. Materials:

  • HEK293 cells (or other suitable cell line) stably expressing the human β2AR.

  • Cell culture medium.

  • Stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • This compound at various concentrations.

  • HTRF cAMP assay kit (containing a cAMP-d2 acceptor and an anti-cAMP-cryptate donor).

  • A microplate reader capable of HTRF detection.

2. Procedure:

  • Plate the cells in a 384-well plate and incubate overnight.

  • Remove the culture medium and add the stimulation buffer containing the phosphodiesterase inhibitor.

  • Add varying concentrations of this compound to the wells.

  • Incubate for a defined period (e.g., 30 minutes) at room temperature.

  • Add the HTRF assay reagents (cAMP-d2 and anti-cAMP-cryptate) to each well.

  • Incubate for 60 minutes at room temperature.

  • Read the plate on an HTRF-compatible microplate reader, measuring the emission at 665 nm and 620 nm.

  • Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve.

  • Plot the cAMP concentration as a function of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

β-Arrestin Recruitment Assay (PathHunter® Enzyme Fragment Complementation)

This protocol outlines a common method to quantify the recruitment of β-arrestin to the β2AR upon agonist stimulation.[1]

1. Materials:

  • PathHunter® β-Arrestin cell line co-expressing the β2AR fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.[1]

  • Cell plating reagent.

  • This compound at various concentrations.

  • PathHunter® Detection Reagent Kit (containing Galacton Star® substrate).

  • A chemiluminescent plate reader.

2. Procedure:

  • Plate the PathHunter® cells in a 384-well assay plate and incubate overnight.[1]

  • Prepare serial dilutions of this compound in the appropriate assay buffer.

  • Add the this compound dilutions to the cells.

  • Incubate the plate for a period sufficient for receptor activation and β-arrestin recruitment (e.g., 90 minutes) at 37°C.[1]

  • Add the PathHunter® Detection Reagent to each well.

  • Incubate for 60 minutes at room temperature to allow for the enzymatic reaction to develop.

  • Measure the chemiluminescent signal using a plate reader.

  • Plot the signal intensity as a function of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax for β-arrestin recruitment.

Conclusion

This compound is a valuable pharmacological tool for studying the β2-adrenergic receptor. Its high affinity and potency as a Gs agonist are well-documented. The report of its partial bias towards β-arrestin signaling highlights the complexity of GPCR pharmacology and underscores the importance of characterizing ligands across multiple signaling pathways.[2] The detailed experimental protocols provided in this guide offer a framework for the comprehensive functional analysis of this compound and other GPCR ligands. Further investigation to obtain and analyze the primary data on its β-arrestin signaling profile will provide a more complete understanding of its mechanism of action and solidify its utility in dissecting the nuances of biased agonism at the β2AR.

References

BI-167107: A Technical Guide to its G-protein and β-Arrestin Coupling Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BI-167107 is a high-affinity, long-acting agonist of the β2-adrenergic receptor (β2AR) that has been instrumental in structural and functional studies of G-protein coupled receptors (GPCRs).[1][2][3] While primarily recognized for its potent β2AR agonism, this compound is not a selective ligand, exhibiting significant activity at the β1-adrenergic receptor (β1AR) and antagonistic properties at the α1A-adrenergic receptor.[1][2][4] This technical guide provides an in-depth analysis of the G-protein coupling selectivity and β-arrestin recruitment profile of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and workflows.

Pharmacological Profile and Receptor Selectivity

This compound is a full agonist at the β2AR with a high affinity, as evidenced by a dissociation constant (Kd) of 84 pM.[2][3][4] Its primary application has been as a tool compound to stabilize the active conformation of the β2AR for crystallographic studies.[1][2][4] However, its utility in functional studies requires a clear understanding of its activity at other receptors. A Eurofins Safety Panel 44™ screen revealed its broader selectivity profile.[1][4]

Table 1: Receptor Binding Affinity and Functional Activity of this compound

Receptor TargetAssay TypeParameterValueReference
β2-Adrenergic Receptor (human)Radioligand BindingKd84 pM[2][4]
β2-Adrenergic Receptor (human)cAMP AccumulationEC500.05 nM[4]
β1-Adrenergic Receptor (human)Agonist RadioligandIC503.2 nM[1][4]
α1A-Adrenergic Receptor (human)Antagonist RadioligandIC5032 nM[1][4]
5-HT1B (human)Antagonist RadioligandIC500.25 µM[1][4]
5-HT1A (human)Agonist RadioligandIC501.4 µM[1][4]
5-HT Transporter (human)Antagonist RadioligandIC506.1 µM[1][4]
D2S (human)Agonist RadioligandIC505.9 µM[1][4]
μ (MOP) (human)Agonist RadioligandIC506.5 µM[1][4]
Dopamine Transporter (human)Antagonist RadioligandIC507.2 µM[1][4]

G-Protein Coupling Selectivity

The β2AR, the primary target of this compound, is known to promiscuously couple to different G-protein subtypes, primarily Gs and to a lesser extent, Gi.[5] this compound has been utilized as a full agonist to probe these distinct coupling events.

Gs-Protein Coupling

Activation of the Gs pathway is the canonical signaling mechanism for the β2AR, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This compound is a potent activator of this pathway.

Table 2: this compound Potency and Efficacy in Gs-Protein Activation Assays

Cell LineAssay TypeParameterValueReference
HEK293cAMP AccumulationEC500.05 nM[4]
HEK293BRET-based Gs activationpEC508.6 ± 0.1[6]
Gi-Protein Coupling

While the β2AR preferentially couples to Gs, it can also engage Gi proteins, which inhibit adenylyl cyclase.[5] Studies utilizing nuclear magnetic resonance (NMR) spectroscopy have confirmed that this compound induces conformational changes in the β2AR that are compatible with both Gs and Gi coupling.[5] While direct quantitative comparisons of this compound's potency for Gs versus Gi activation are not extensively published in single studies, the available data suggests that Gs is the preferred pathway.

β-Arrestin Recruitment

Upon agonist stimulation, GPCRs are phosphorylated by G-protein coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestins. This leads to receptor desensitization, internalization, and can also initiate G-protein independent signaling cascades. This compound has been shown to induce β-arrestin recruitment to the β2AR.

Table 3: this compound in β-Arrestin Recruitment Assays

Cell LineAssay TypeObservationReference
HEK293BRETThis compound (1 µM) stimulates β-arrestin 1 recruitment to the β2AR.[7]

Signaling Pathways and Experimental Workflows

Visualizing Signaling Pathways

The following diagrams illustrate the primary signaling pathways activated by this compound upon binding to the β2-adrenergic receptor.

BI167107_Signaling_Pathways cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling BI167107 This compound b2AR β2AR BI167107->b2AR Binds Gs Gs b2AR->Gs Activates Gi Gi b2AR->Gi Activates (less efficient) bArr β-Arrestin b2AR->bArr Recruits GRK GRK b2AR->GRK Phosphorylates AC Adenylyl Cyclase Gs->AC Stimulates Gi->AC Inhibits ERK ERK Signaling bArr->ERK Internalization Receptor Internalization bArr->Internalization GRK->b2AR cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates

Caption: this compound signaling at the β2AR.

Experimental Workflow Diagrams

The following diagrams outline the typical workflows for key assays used to characterize this compound's activity.

cAMP_Assay_Workflow start Start plate_cells Plate cells expressing β2AR start->plate_cells add_agonist Add this compound (dose-response) plate_cells->add_agonist incubate Incubate add_agonist->incubate lyse_cells Lyse cells incubate->lyse_cells detect_cAMP Detect cAMP (e.g., HTRF, ELISA) lyse_cells->detect_cAMP analyze Analyze data (EC50, Emax) detect_cAMP->analyze end End analyze->end

Caption: Workflow for a cAMP accumulation assay.

BRET_Gprotein_Workflow start Start transfect Co-transfect cells with: - β2AR - Gα-Rluc - Gβ - Venus-Gγ start->transfect plate_cells Plate transfected cells transfect->plate_cells add_substrate Add Coelenterazine (B1669285) H (Rluc substrate) plate_cells->add_substrate add_agonist Add this compound (dose-response) add_substrate->add_agonist measure_bret Measure BRET signal (530nm / 485nm) add_agonist->measure_bret analyze Analyze data (EC50, Emax) measure_bret->analyze end End analyze->end

Caption: Workflow for a BRET-based G-protein activation assay.

PathHunter_Workflow start Start plate_cells Plate PathHunter cells (β2AR-ProLink & β-arrestin-EA) start->plate_cells add_agonist Add this compound (dose-response) plate_cells->add_agonist incubate Incubate (e.g., 90 min) add_agonist->incubate add_detection Add detection reagents incubate->add_detection incubate_rt Incubate at RT add_detection->incubate_rt read_luminescence Read luminescence incubate_rt->read_luminescence analyze Analyze data (EC50, Emax) read_luminescence->analyze end End analyze->end

Caption: Workflow for a PathHunter β-arrestin recruitment assay.

Detailed Experimental Protocols

cAMP Accumulation Assay

This protocol is a generalized procedure for measuring Gs activation.

  • Cell Culture: Culture HEK293 cells stably or transiently expressing the human β2AR in appropriate media.

  • Cell Plating: Seed cells into 96- or 384-well plates at a density that will result in a confluent monolayer on the day of the assay.

  • Assay Preparation: On the day of the assay, aspirate the culture medium and replace it with stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation. Incubate for 30 minutes at 37°C.

  • Agonist Stimulation: Prepare serial dilutions of this compound in stimulation buffer. Add the agonist to the cells and incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Cell Lysis and Detection: Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays) according to the manufacturer's instructions.

  • Data Analysis: Plot the response (e.g., fluorescence ratio) against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

BRET-based G-Protein Activation Assay

This protocol describes a method to measure the activation of specific G-protein subtypes.[8]

  • Constructs: Utilize plasmids encoding the untagged GPCR of interest (β2AR), a Gα subunit fused to Renilla luciferase (Rluc), an untagged Gβ subunit, and a Gγ subunit fused to a fluorescent acceptor like Venus.

  • Cell Culture and Transfection: Co-transfect HEK293 cells with the four constructs. The ratio of plasmids should be optimized to achieve optimal BRET signal.

  • Cell Plating: Plate the transfected cells in white, clear-bottom 96-well plates.

  • Assay: 24-48 hours post-transfection, replace the culture medium with a suitable assay buffer. Add the Rluc substrate, coelenterazine H, to a final concentration of 5 µM.

  • Agonist Addition and Measurement: Immediately after substrate addition, measure the baseline BRET ratio (emission at 530 nm / emission at 485 nm). Then, add this compound at various concentrations and monitor the change in the BRET ratio over time. G-protein activation leads to a conformational change in the heterotrimer, resulting in a change in the BRET signal.

  • Data Analysis: Calculate the net BRET ratio by subtracting the baseline from the agonist-induced signal. Plot the net BRET ratio against the agonist concentration to determine potency (EC50) and efficacy (Emax).

PathHunter® β-Arrestin Recruitment Assay

This protocol is based on the DiscoverX PathHunter® assay, a common platform for measuring β-arrestin recruitment.[9][10][11][12][13]

  • Cell Line: Use a PathHunter® cell line engineered to co-express the β2AR fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.

  • Cell Plating: Plate the cells in white-walled, clear-bottom microplates and incubate overnight.

  • Agonist Stimulation: Prepare serial dilutions of this compound in the appropriate assay buffer. Add the diluted agonist to the cells and incubate for 90 minutes at 37°C.

  • Detection: Prepare the detection reagent mixture according to the manufacturer's protocol. Add the detection mix to each well and incubate at room temperature for 60 minutes, protected from light.

  • Signal Measurement: Measure the chemiluminescent signal using a luminometer.

  • Data Analysis: Normalize the data to the maximum signal obtained with a reference full agonist. Plot the normalized response against the logarithm of the agonist concentration to determine the EC50 and Emax values.

Conclusion

This compound is a potent agonist of the β2-adrenergic receptor, with well-documented activity at the β1AR and α1A-AR. Its primary G-protein coupling pathway is through Gs, leading to robust cAMP production. While it also engages Gi and recruits β-arrestin, a comprehensive, direct quantitative comparison of its functional selectivity across these pathways is an area that warrants further investigation. The experimental protocols and workflows provided in this guide offer a framework for researchers to conduct such comparative studies, which are essential for fully elucidating the nuanced signaling profile of this important pharmacological tool.

References

Dual Molecule Review: An In-Depth Technical Guide to BI-167107 and Zongertinib (BI 1810631)

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive review of the literature for two distinct molecular entities originating from Boehringer Ingelheim: BI-167107, a potent β2-adrenergic receptor agonist, and zongertinib (B10856216) (BI 1810631), a selective HER2 tyrosine kinase inhibitor. This document delineates the preclinical and clinical findings for each compound, presenting quantitative data in structured tables, detailing experimental methodologies, and illustrating key signaling pathways using Graphviz diagrams.

Part 1: this compound - A High-Affinity β2-Adrenergic Receptor Agonist

This compound is a potent and long-acting full agonist of the β2-adrenergic receptor (β2AR).[1][2][3] Its high affinity and slow dissociation kinetics have established it as a valuable research tool, particularly in the structural elucidation of the β2AR.[3]

Quantitative Data Summary

The following tables summarize the key in vitro binding and functional parameters of this compound.

ParameterValueReceptor/AssaySource
Dissociation Constant (Kd) 84 pMβ2-Adrenergic Receptor[1][2]
IC50 3.2 nMβ1-Adrenergic Receptor (agonist radioligand)[2][3]
IC50 32 nMα1A-Adrenergic Receptor (antagonist radioligand)[2][3]
EC50 0.05 nMcAMP Accumulation[3]
Dissociation Half-life (t½) 30 hoursβ2-Adrenergic Receptor[3]

Table 1: In Vitro Activity of this compound.

TargetActivityIC50Source
5-HT Transporter (h)Antagonist6.1 µM[2]
5-HT1A (h)Agonist1.4 µM[2]
5-HT1BAntagonist0.25 µM[2]
D2S (h)Agonist5.9 µM[2]
Dopamine Transporter (h)Antagonist7.2 µM[2]
μ (MOP) (h)Agonist6.5 µM[2]

Table 2: Selectivity Profile of this compound against various off-targets.

Experimental Protocols

In Vitro Radioligand Binding Assays (General Protocol):

Detailed experimental protocols for this compound are not publicly available. However, a general methodology for radioligand binding assays to determine affinity (Kd) and selectivity (IC50) would typically involve the following steps:

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the target receptor (e.g., β2AR, β1AR, α1A).

  • Radioligand Incubation: A fixed concentration of a suitable radioligand (e.g., [3H]-dihydroalprenolol for β-adrenergic receptors) is incubated with the membrane preparation.

  • Competitive Binding: Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptor.

  • Separation and Scintillation Counting: The bound and free radioligand are separated by rapid filtration. The radioactivity of the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Kd can be calculated from the IC50 using the Cheng-Prusoff equation.

cAMP Accumulation Assay (General Protocol):

To determine the functional agonistic activity of this compound, a cAMP accumulation assay is typically performed:

  • Cell Culture: Cells expressing the β2AR are cultured in appropriate media.

  • Compound Treatment: The cells are treated with increasing concentrations of this compound.

  • cAMP Measurement: After an incubation period, the intracellular levels of cyclic AMP (cAMP) are measured using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout.

  • Data Analysis: The concentration-response curve is plotted, and the EC50 value (the concentration of the agonist that produces 50% of the maximal response) is determined.

Signaling Pathway

Activation of the β2-adrenergic receptor by an agonist like this compound primarily initiates a Gs-protein-mediated signaling cascade, leading to the production of cyclic AMP (cAMP) by adenylyl cyclase. cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cellular response.

BI167107_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space BI167107 This compound b2AR β2-Adrenergic Receptor BI167107->b2AR Binds Gs Gs Protein b2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Targets PKA->Downstream Phosphorylates Response Cellular Response Downstream->Response Leads to

This compound β2-Adrenergic Receptor Signaling Pathway.

Part 2: Zongertinib (BI 1810631) - A Selective HER2 Tyrosine Kinase Inhibitor

Zongertinib (also known as BI 1810631) is an investigational, orally administered, irreversible tyrosine kinase inhibitor (TKI) that selectively targets human epidermal growth factor receptor 2 (HER2) mutations.[4][5] It is currently under clinical development for the treatment of non-small cell lung cancer (NSCLC) harboring HER2 mutations. A key feature of zongertinib is its selectivity for HER2 over wild-type epidermal growth factor receptor (EGFR), which is intended to minimize EGFR-related toxicities.[4]

Quantitative Data Summary

The clinical efficacy and safety of zongertinib have been evaluated in the Phase Ia/Ib Beamion LUNG-1 trial.[1][6][7][8][9]

Efficacy EndpointValuePatient PopulationSource
Objective Response Rate (ORR) 66.7%Pretreated HER2-mutant NSCLC (120 mg cohort)[7]
Objective Response Rate (ORR) 73.9%Pretreated HER2-mutant NSCLC (interim analysis)[8]
Disease Control Rate (DCR) 91.3%Pretreated HER2-mutant NSCLC (interim analysis)[8]
Intracranial ORR 41%Patients with brain metastases[10]
Median Duration of Response (DoR) 14.1 monthsPretreated HER2-mutant NSCLC[11]
Median Progression-Free Survival (PFS) 12.4 monthsPretreated HER2-mutant NSCLC[12]

Table 3: Clinical Efficacy of Zongertinib in the Beamion LUNG-1 Trial.

Adverse Event (Grade)IncidencePatient PopulationSource
Treatment-Related Adverse Events (any grade) 67%Pretreated HER2-mutant NSCLC (interim analysis)[8]
Grade ≥3 Treatment-Related Adverse Events 5%Pretreated HER2-mutant NSCLC (interim analysis)[8]
Diarrhea (any grade) 24% (G1/G2)Pretreated HER2-mutant NSCLC (interim analysis)[8]
Rash (any grade) Not specifiedPretreated HER2-mutant NSCLC (interim analysis)
Treatment Discontinuation due to AEs 0%Pretreated HER2-mutant NSCLC (interim analysis)[8]

Table 4: Safety Profile of Zongertinib in the Beamion LUNG-1 Trial.

Experimental Protocols

Beamion LUNG-1 Clinical Trial Methodology:

The Beamion LUNG-1 trial (NCT04886804) is an open-label, Phase Ia/Ib dose-escalation and expansion study.[1][6][7][8][9]

  • Phase Ia (Dose Escalation): This phase enrolled patients with various advanced solid tumors harboring HER2 aberrations to determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D) of zongertinib.[8] Patients received escalating oral doses of zongertinib either once or twice daily.[8]

  • Phase Ib (Dose Expansion): This phase is enrolling patients with HER2-mutant advanced or metastatic NSCLC.[6][8] The primary endpoint for this phase is the objective response rate (ORR) as assessed by central independent review according to RECIST 1.1 criteria.[7]

  • Patient Population: Eligible patients have histologically or cytologically confirmed advanced, unresectable, and/or metastatic non-hematologic malignancies with documented HER2 mutations.[1] Patients with asymptomatic or active brain metastases are eligible for certain cohorts.[1]

  • Treatment: Zongertinib is administered orally as tablets.[6]

  • Assessments: Tumor responses are evaluated regularly. Safety and tolerability are monitored throughout the study.[6]

Preclinical Xenograft Model (General Protocol):

While specific protocols for zongertinib are proprietary, a general methodology for evaluating the in vivo efficacy of a TKI in a xenograft model would involve:

  • Cell Line Selection: Human NSCLC cell lines with known HER2 mutations are selected.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

  • Tumor Implantation: The selected cancer cells are implanted subcutaneously into the flanks of the mice.

  • Tumor Growth and Randomization: Once the tumors reach a predetermined size, the mice are randomized into treatment and control groups.

  • Drug Administration: Zongertinib is administered orally to the treatment group at various doses, while the control group receives a vehicle.

  • Tumor Measurement and Data Analysis: Tumor volume is measured regularly. At the end of the study, the tumors are excised and weighed. The antitumor efficacy is determined by comparing the tumor growth in the treated groups to the control group.

Signaling Pathway

HER2 is a member of the epidermal growth factor receptor (EGFR) family of receptor tyrosine kinases. In NSCLC with HER2 mutations, the receptor is constitutively active, leading to the activation of downstream signaling pathways, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which promote cell proliferation, survival, and growth.[12] Zongertinib acts by irreversibly inhibiting the kinase activity of the mutated HER2 receptor, thereby blocking these downstream signals.

Zongertinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MEK Pathway HER2 Mutated HER2 Receptor PI3K PI3K HER2->PI3K Activates RAS RAS HER2->RAS Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, and Growth mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Zongertinib Zongertinib Zongertinib->HER2 Inhibits

Zongertinib Inhibition of HER2 Signaling Pathway.

References

The Pivotal Role of BI-167107 in Advancing G Protein-Coupled Receptor (GPCR) Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptors (GPCRs) represent the largest and most diverse group of membrane receptors in eukaryotes, playing a crucial role in a vast array of physiological processes and serving as major drug targets. The study of their structure and function is paramount in modern pharmacology. This technical guide delves into the historical context and significance of BI-167107, a potent and long-acting β2-adrenergic receptor (β2AR) agonist. Synthesized during a developmental campaign for third-generation β2-agonists, this compound has become an invaluable tool, not for its therapeutic potential, but for its remarkable ability to stabilize the active conformation of the β2AR. This property has been instrumental in elucidating the structural basis of GPCR activation, paving the way for structure-based drug design and a deeper understanding of receptor signaling.

Historical Context and Development

This compound emerged from a research program aimed at developing long-acting β2-agonists for the treatment of chronic obstructive pulmonary disease (COPD).[1][2] While its development as a therapeutic agent was not pursued, its unique pharmacological properties, particularly its high potency and exceptionally slow dissociation from the β2AR, made it an ideal candidate for structural biology studies.[1][2] The inherent instability of the active state of GPCRs had long been a major hurdle in obtaining high-resolution crystal structures. This compound's ability to "lock" the β2AR in its active conformation was a breakthrough, enabling the crystallization and structural determination of the receptor in complex with its G protein (Gs) and other signaling partners.[1][2][3] This research has provided unprecedented insights into the molecular mechanisms of GPCR activation and signaling.

This compound is structurally and functionally related to olodaterol (B163178) (marketed as Striverdi Respimat), an ultra-long-acting β2-agonist used in the management of COPD.

Quantitative Pharmacological Data

The pharmacological profile of this compound is characterized by its high affinity and potency at the β2-adrenergic receptor. The following tables summarize the key quantitative data from in vitro studies.

ParameterValueReceptor/SystemReference
Binding Affinity (Kd) 84 pMHuman β2-Adrenergic Receptor[4]
Functional Potency (EC50) 0.05 nMcAMP Accumulation in CHO cells[1]
Dissociation Half-life (t½) > 30 hoursHuman β2-Adrenergic Receptor[2]

Table 1: Key Pharmacological Parameters of this compound for the β2-Adrenergic Receptor

While a potent β2AR agonist, this compound is not entirely selective. Its activity at other adrenergic receptors is detailed below.

ReceptorActivityIC50Reference
β1-Adrenergic Receptor Agonist3.2 nM[1][2][5]
α1A-Adrenergic Receptor Antagonist32 nM[1][2][5]

Table 2: Selectivity Profile of this compound

Experimental Protocols

The characterization of this compound and its interaction with the β2AR has relied on a suite of key in vitro assays. The following are detailed methodologies for these experiments.

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity (Ki) of an unlabeled compound (like this compound) by measuring its ability to displace a radiolabeled ligand from the receptor.

Materials:

  • Cell membranes expressing the β2-adrenergic receptor.

  • Radiolabeled ligand (e.g., [3H]-dihydroalprenolol).

  • Unlabeled competitor ligand (this compound).

  • Binding buffer (e.g., Tris-HCl, MgCl2, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add the cell membranes, a fixed concentration of the radiolabeled ligand, and the varying concentrations of this compound.

  • Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-radiolabeled antagonist).

  • Incubate the plate to allow the binding to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold binding buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[6]

cAMP Accumulation Assay (HTRF)

This assay measures the functional potency (EC50) of an agonist by quantifying the increase in intracellular cyclic AMP (cAMP), a second messenger produced upon β2AR activation. Homogeneous Time-Resolved Fluorescence (HTRF) is a common detection method.[7][8][9][10]

Materials:

  • Cells expressing the β2-adrenergic receptor (e.g., CHO or HEK293 cells).

  • This compound.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate).

  • HTRF-compatible plate reader.

Procedure:

  • Seed the cells in a 384-well plate and culture overnight.

  • Prepare serial dilutions of this compound.

  • Aspirate the culture medium and add the PDE inhibitor in assay buffer.

  • Add the different concentrations of this compound to the wells.

  • Incubate the plate to allow for cAMP production.

  • Lyse the cells and add the HTRF reagents (cAMP-d2 and anti-cAMP cryptate).

  • Incubate to allow for the competitive binding reaction to occur.

  • Read the plate on an HTRF-compatible reader at two wavelengths (e.g., 620 nm and 665 nm).

  • Calculate the HTRF ratio and plot it against the log concentration of this compound.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50.

β-Arrestin Recruitment Assay (Tango Assay)

This assay assesses another aspect of GPCR activation: the recruitment of β-arrestin proteins to the activated receptor, which is involved in signal desensitization and can also initiate G protein-independent signaling. The Tango assay is a well-established method for this purpose.[11][12][13][14][15]

Materials:

  • HTLA cells (HEK293 cells stably expressing a tTA-dependent luciferase reporter and a β-arrestin2-TEV protease fusion construct).

  • Plasmids encoding the β2AR fused to a TEV cleavage site and a transcription factor.

  • This compound.

  • Luciferase substrate.

  • Luminometer.

Procedure:

  • Co-transfect the HTLA cells with the β2AR-transcription factor fusion plasmid.

  • Seed the transfected cells in a 96-well plate.

  • Prepare serial dilutions of this compound.

  • Add the different concentrations of this compound to the cells.

  • Incubate the plate to allow for receptor activation, β-arrestin recruitment, cleavage of the transcription factor, and subsequent luciferase expression.

  • Lyse the cells and add the luciferase substrate.

  • Measure the luminescence using a luminometer.

  • Plot the luminescence signal against the log concentration of this compound.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 for β-arrestin recruitment.

Visualizations: Signaling Pathways and Experimental Workflows

To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathway and experimental workflows.

G_Protein_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound B2AR β2-Adrenergic Receptor This compound->B2AR Binds to Gs_inactive Gs (GDP-bound) Inactive B2AR->Gs_inactive Activates Gs_active Gs (GTP-bound) Active Gs_inactive->Gs_active GDP -> GTP AC_inactive Adenylyl Cyclase (Inactive) Gs_active->AC_inactive Activates AC_active Adenylyl Cyclase (Active) AC_inactive->AC_active ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: β2-Adrenergic Receptor Signaling Pathway Activated by this compound.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis prep_reagents Prepare Reagents: - Cell Membranes - Radioligand - this compound dilutions setup_plate Set up 96-well plate: - Total Binding - Non-specific Binding - Competition prep_reagents->setup_plate incubation Incubate to reach equilibrium setup_plate->incubation filtration Filter and wash incubation->filtration scintillation Scintillation Counting filtration->scintillation analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki scintillation->analysis

Caption: Experimental Workflow for Radioligand Binding Assay.

cAMP_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_detection_analysis Detection & Analysis seed_cells Seed β2AR-expressing cells in 384-well plate add_pde Add PDE inhibitor seed_cells->add_pde add_agonist Add this compound dilutions add_pde->add_agonist incubate_cAMP Incubate for cAMP production add_agonist->incubate_cAMP lyse_cells Lyse cells and add HTRF reagents incubate_cAMP->lyse_cells incubate_htrf Incubate for HTRF reaction lyse_cells->incubate_htrf read_plate Read plate on HTRF reader incubate_htrf->read_plate analyze_data Data Analysis: - Calculate HTRF ratio - Determine EC50 read_plate->analyze_data

Caption: Experimental Workflow for HTRF cAMP Accumulation Assay.

Conclusion

This compound stands as a testament to the serendipitous nature of scientific discovery. While not a therapeutic agent itself, its unique properties have made it an indispensable chemical tool that has profoundly impacted our understanding of GPCR biology. The high-resolution crystal structures of the β2-adrenergic receptor in its active state, made possible by this compound, have provided a structural blueprint for GPCR activation. This knowledge continues to guide the design of novel therapeutics with improved efficacy and selectivity, not only for respiratory diseases but for a wide range of conditions mediated by GPCRs. The legacy of this compound is therefore not in the clinic, but in the foundational knowledge it has helped to build, which will undoubtedly shape the future of drug discovery.

References

Methodological & Application

Application Notes and Protocols for BI-167107 Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for cell-based assays to characterize the activity of BI-167107, a potent and long-acting full agonist of the β2-adrenergic receptor (β2AR).[1][2][3][4][5][6][7] The following sections detail the signaling pathways affected by this compound, quantitative data on its activity, and step-by-step experimental protocols for key cell-based assays.

Introduction

This compound is a high-affinity agonist for the β2-adrenergic receptor, a G-protein coupled receptor (GPCR) crucial for regulating physiological processes in various tissues, including smooth muscle relaxation in the airways.[1][2][3][4][6] Its high potency and slow dissociation kinetics make it a valuable tool for studying β2AR structure and function.[4][8] Upon binding to the β2AR, this compound activates the receptor, leading to the stimulation of downstream signaling pathways, primarily through the Gs alpha subunit of the associated G-protein. This activation of Gs stimulates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).[1] Like many GPCRs, the activated β2AR can also be a target for β-arrestin recruitment, a process involved in receptor desensitization, internalization, and G-protein-independent signaling.[9][10]

Signaling Pathways

The primary signaling pathway activated by this compound upon binding to the β2AR is the canonical Gs-cAMP pathway. This is followed by β-arrestin-mediated regulatory pathways.

BI167107_Signaling_Pathway cluster_membrane Plasma Membrane BI167107 This compound b2AR β2-Adrenergic Receptor (β2AR) BI167107->b2AR Binds Gs Gs Protein b2AR->Gs Activates b_arrestin β-Arrestin b2AR->b_arrestin Recruits AC Adenylyl Cyclase Gs->AC Stimulates ATP ATP AC->ATP Converts Internalization Receptor Internalization b_arrestin->Internalization Mediates cAMP cAMP ATP->cAMP to PKA Protein Kinase A (PKA) cAMP->PKA Activates

Caption: this compound activates the β2AR, leading to Gs protein-mediated cAMP production and β-arrestin recruitment.

Quantitative Data

The following tables summarize the in vitro activity of this compound from various cell-based and biochemical assays.

Table 1: Receptor Binding Affinity and Potency of this compound

ParameterReceptorValueReference
Kd Human β2AR84 pM[1][5][6][8]
EC50 (cAMP accumulation) Human β2AR0.05 nM[4]
IC50 Human β1AR3.2 nM[2][3][4]
IC50 Human α1A32 nM[2][3][4]

Table 2: Selectivity Profile of this compound

TargetActivityIC50Reference
5-HT transporter (human)Antagonist6.1 µM[2][6]
5-HT1A (human)Agonist1.4 µM[2][6]
5-HT1B (human)Antagonist0.25 µM[2][6]
D2S (human)Agonist5.9 µM[2][6]
Dopamine transporter (human)Antagonist7.2 µM[2][6]
µ (MOP) (human)Agonist6.5 µM[2][6]

Experimental Protocols

Detailed methodologies for key cell-based assays to characterize this compound are provided below.

Protocol 1: cAMP Accumulation Assay (HTRF)

This protocol describes a method to quantify the potency of this compound in stimulating cAMP production in cells expressing the human β2AR using a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF).

cAMP_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection cluster_analysis Data Analysis Culture Culture CHO-K1 cells stably expressing hβ2AR Harvest Harvest and resuspend cells in assay buffer Culture->Harvest Dispense Dispense cells into 384-well plate Harvest->Dispense Prepare_BI167107 Prepare serial dilutions of this compound Dispense->Prepare_BI167107 Add_BI167107 Add this compound to cells Prepare_BI167107->Add_BI167107 Incubate Incubate for 30 min at room temperature Add_BI167107->Incubate Add_Reagents Add HTRF lysis buffer and detection reagents Incubate->Add_Reagents Incubate_Detection Incubate for 1 hour at room temperature Add_Reagents->Incubate_Detection Read_Plate Read TR-FRET signal Incubate_Detection->Read_Plate Calculate_Ratio Calculate HTRF ratio Read_Plate->Calculate_Ratio Plot_Curve Plot dose-response curve Calculate_Ratio->Plot_Curve Determine_EC50 Determine EC50 Plot_Curve->Determine_EC50

Caption: Workflow for the HTRF cAMP accumulation assay.

Materials:

  • CHO-K1 cells stably expressing the human β2-adrenergic receptor (CHO-hβ2AR)

  • Cell culture medium (e.g., F-12K Medium with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic like G418)

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 5 mM HEPES, 0.1% BSA, and 500 µM IBMX (phosphodiesterase inhibitor)[8]

  • This compound

  • HTRF cAMP assay kit (e.g., from Cisbio or Revvity)

  • White, opaque 384-well microplates

  • TR-FRET capable plate reader

Procedure:

  • Cell Culture: Culture CHO-hβ2AR cells in T-75 flasks until they reach 80-90% confluency.

  • Cell Plating:

    • Harvest cells using a non-enzymatic cell dissociation solution.

    • Wash the cells with PBS and resuspend them in assay buffer.

    • Determine cell density and adjust to a final concentration of approximately 300,000 cells/mL.[2]

    • Dispense 5 µL of the cell suspension (1,500 cells) into each well of a 384-well plate.[2]

  • Compound Preparation and Addition:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in assay buffer to achieve the desired concentration range.

    • Add 2.5 µL of the diluted this compound to the wells containing the cells.[2]

  • Incubation: Incubate the plate for 30 minutes at room temperature.[8]

  • Detection:

    • Prepare the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP-Cryptate) according to the manufacturer's protocol.

    • Add 5 µL of the cAMP-d2 reagent diluted in lysis buffer to each well.[2]

    • Add 5 µL of the anti-cAMP-Cryptate reagent to each well.[2]

    • Incubate the plate for 1 hour at room temperature, protected from light.[2]

  • Data Acquisition: Read the plate on a TR-FRET-capable plate reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) for each well.

    • Plot the HTRF ratio against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Protocol 2: β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)

This protocol details a method to measure this compound-induced β-arrestin recruitment to the β2AR using an enzyme fragment complementation (EFC) assay, such as the PathHunter assay from DiscoverX.

bArrestin_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection cluster_analysis Data Analysis Culture Culture cells stably expressing β2AR-ProLink and β-arrestin-EA Harvest Harvest and resuspend cells in cell plating reagent Culture->Harvest Dispense Dispense cells into a white, clear-bottom 384-well plate Harvest->Dispense Incubate_Overnight Incubate overnight at 37°C Dispense->Incubate_Overnight Prepare_BI167107 Prepare serial dilutions of this compound Incubate_Overnight->Prepare_BI167107 Add_BI167107 Add this compound to cells Prepare_BI167107->Add_BI167107 Incubate Incubate for 90 min at 37°C Add_BI167107->Incubate Add_Reagents Add PathHunter detection reagent Incubate->Add_Reagents Incubate_Detection Incubate for 60 min at room temperature Add_Reagents->Incubate_Detection Read_Plate Read chemiluminescent signal Incubate_Detection->Read_Plate Plot_Curve Plot dose-response curve Read_Plate->Plot_Curve Determine_EC50 Determine EC50 Plot_Curve->Determine_EC50

Caption: Workflow for the β-arrestin recruitment assay using enzyme fragment complementation.

Materials:

  • Cells stably co-expressing the human β2AR fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger enzyme acceptor (EA) fragment (e.g., from DiscoverX).

  • Cell culture medium appropriate for the cell line.

  • Cell plating reagent (as recommended by the assay provider).

  • This compound.

  • PathHunter detection reagents.

  • White, clear-bottom 384-well microplates.

  • Luminometer.

Procedure:

  • Cell Culture and Plating:

    • Culture the cells according to the supplier's recommendations.

    • Harvest the cells and resuspend them in the appropriate cell plating reagent at the recommended density (e.g., 250,000 cells/mL for a final density of 5,000 cells/well in a 384-well plate).[11]

    • Dispense 20 µL of the cell suspension into each well of a 384-well plate.[11]

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator.[11]

  • Compound Preparation and Addition:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in the appropriate assay buffer.

    • Add 5 µL of the diluted this compound to the wells.

  • Incubation: Incubate the plate for 90 minutes at 37°C.[12]

  • Detection:

    • Prepare the PathHunter detection reagent according to the manufacturer's instructions.

    • Add 12.5 µL of the detection reagent to each well.[12]

    • Incubate the plate for 60 minutes at room temperature in the dark.[12]

  • Data Acquisition: Read the chemiluminescent signal using a luminometer.

  • Data Analysis:

    • Plot the relative light units (RLU) against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Protocol 3: Receptor Internalization Assay

This protocol describes a fluorescence microscopy-based assay to visualize and quantify this compound-induced internalization of the β2AR.

Materials:

  • U2OS cells stably expressing β2AR tagged with a fluorescent protein (e.g., YFP).[4]

  • Cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).

  • This compound.

  • Hoechst 33342 (for nuclear staining).

  • Imaging medium (e.g., phenol (B47542) red-free DMEM).

  • High-content imaging system or confocal microscope.

Procedure:

  • Cell Plating: Seed U2OS-β2AR-YFP cells onto glass-bottom imaging plates or chamber slides and allow them to adhere and grow for 24-48 hours.

  • Compound Treatment:

    • Prepare a working solution of this compound in imaging medium at the desired concentration (e.g., 100 nM).

    • Replace the culture medium with the this compound solution. For control wells, use imaging medium with vehicle (e.g., DMSO).

    • Incubate the cells for 30-60 minutes at 37°C.[4]

  • Staining (Optional):

    • During the last 10 minutes of incubation, add Hoechst 33342 to the medium to a final concentration of 1 µg/mL for nuclear counterstaining.

  • Imaging:

    • Wash the cells twice with imaging medium.

    • Acquire images using a high-content imaging system or confocal microscope with appropriate filter sets for YFP and Hoechst 33342.

  • Data Analysis:

    • Visually inspect the images for the translocation of the YFP signal from the plasma membrane to intracellular vesicles in the this compound-treated cells compared to the control cells.

    • Quantify receptor internalization using image analysis software by measuring the intensity of fluorescent puncta within the cytoplasm or the ratio of intracellular to membrane fluorescence.

These protocols provide a foundation for the comprehensive in vitro characterization of this compound. Adjustments to cell numbers, incubation times, and reagent concentrations may be necessary depending on the specific cell line and assay reagents used.

References

Application Notes and Protocols for In Vitro Use of BI-167107

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-167107 is a potent and long-acting full agonist for the β2 adrenergic receptor (β2AR), a member of the G-protein coupled receptor (GPCR) family.[1][2][3] It exhibits a very high affinity for the β2AR with a dissociation constant (Kd) of 84 pM and a slow dissociation rate, having a half-life of 30 hours.[1][3][4] These properties have made this compound a valuable tool for structural biology studies, aiding in the crystallization of the active state of the β2AR.[1][2][3]

While it is a powerful tool for studying β2AR, it is important to note that this compound is not entirely selective. It also acts as a potent agonist at the β1 adrenergic receptor (β1AR) and as an antagonist at the α1A adrenergic receptor (α1AAR).[1][2][3] This cross-reactivity should be considered when designing and interpreting experimental results.

This document provides detailed application notes and protocols for the in vitro use of this compound, focusing on its application in receptor binding and functional cell-based assays.

Data Presentation

This compound In Vitro Activity Profile
ParameterValueReceptorAssay TypeReference
Kd 84 pMHuman β2ARRadioligand Binding[1][4]
EC50 0.05 nMHuman β2ARcAMP Accumulation[1]
IC50 3.2 nMHuman β1ARRadioligand Binding (Agonist)[1][2]
IC50 32 nMHuman α1AARRadioligand Binding (Antagonist)[1][2]
Dissociation Half-Life (t1/2) 30 hoursHuman β2ARRadioligand Binding[3]
Off-Target Activities of this compound at 10 µM
TargetActivityIC50Assay TypeReference
5-HT Transporter Antagonist6.1 µMRadioligand Binding[1]
5-HT1A Agonist1.4 µMRadioligand Binding[1]
5-HT1B Antagonist0.25 µMRadioligand Binding[1]
D2S Agonist5.9 µMRadioligand Binding[1]
Dopamine Transporter Antagonist7.2 µMRadioligand Binding[1]
µ (MOP) Agonist6.5 µMRadioligand Binding[1]

Signaling Pathway and Experimental Workflow Diagrams

β2 Adrenergic Receptor Signaling Pathway

beta2_adrenergic_signaling BI167107 This compound beta2AR β2 Adrenergic Receptor (β2AR) BI167107->beta2AR Binds and Activates Gs Gs Protein beta2AR->Gs Activates beta_arrestin β-Arrestin beta2AR->beta_arrestin Recruits AC Adenylyl Cyclase (AC) Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Responses PKA->Downstream Internalization Receptor Internalization beta_arrestin->Internalization

Caption: β2 adrenergic receptor signaling cascade upon activation by this compound.

Experimental Workflow for In Vitro Characterization

experimental_workflow cluster_prep Preparation cluster_assays Assays cluster_functional_assays cluster_analysis Data Analysis BI167107_prep Prepare this compound Stock Solution (e.g., in DMSO) Binding_assay Radioligand Binding Assay BI167107_prep->Binding_assay Functional_assay Functional Assays BI167107_prep->Functional_assay Cell_prep Culture β2AR-expressing cells (e.g., HEK293, CHO) Membrane_prep Prepare Cell Membranes (for binding assays) Cell_prep->Membrane_prep Cell_prep->Functional_assay Membrane_prep->Binding_assay Binding_analysis Calculate Kd/Ki Binding_assay->Binding_analysis cAMP_assay cAMP Accumulation Assay Functional_assay->cAMP_assay Arrestin_assay β-Arrestin Recruitment Assay Functional_assay->Arrestin_assay Functional_analysis Calculate EC50/IC50 cAMP_assay->Functional_analysis Arrestin_assay->Functional_analysis

Caption: General workflow for characterizing this compound in vitro.

Experimental Protocols

Preparation of this compound Stock Solution

It is crucial to properly dissolve and store this compound to ensure its stability and activity.

  • Solubility: this compound is soluble in DMSO.

  • Protocol:

    • Prepare a stock solution of this compound in 100% DMSO. For example, to make a 10 mM stock, dissolve 3.704 mg of this compound (MW: 370.4 g/mol ) in 1 mL of DMSO.

    • For cell-based assays, further dilute the DMSO stock solution in an appropriate aqueous buffer or cell culture medium. To minimize DMSO toxicity, the final concentration of DMSO in the assay should be kept low, typically below 0.1%. One suggested solvent preparation for in vivo use which can be adapted for in vitro is 10% DMSO and 90% (20% SBE-β-CD in saline).

Radioligand Binding Assay (Competitive Binding)

This protocol is designed to determine the binding affinity (Ki) of this compound for the β2AR by measuring its ability to compete with a radiolabeled antagonist.

  • Materials:

    • Cell membranes from cells expressing β2AR (e.g., HEK293-β2AR, CHO-β2AR).

    • Radioligand: [³H]-Dihydroalprenolol ([³H]-DHA) or [¹²⁵I]-Cyanopindolol ([¹²⁵I]-CYP).

    • This compound.

    • Non-specific binding control: A high concentration of a non-radiolabeled β2AR antagonist (e.g., 10 µM propranolol).

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

    • Glass fiber filters (e.g., GF/C).

    • Scintillation cocktail.

    • Scintillation counter.

  • Protocol:

    • Membrane Preparation:

      • Homogenize β2AR-expressing cells in ice-cold lysis buffer.

      • Centrifuge the homogenate at low speed to remove nuclei and debris.

      • Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.

      • Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 50-100 µg/mL.

    • Assay Setup (in a 96-well plate):

      • Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand (at a concentration near its Kd), and 100 µL of membrane suspension.

      • Non-specific Binding: Add 50 µL of non-specific binding control (e.g., 10 µM propranolol), 50 µL of radioligand, and 100 µL of membrane suspension.

      • Competitive Binding: Add 50 µL of this compound at various concentrations (e.g., 10⁻¹² M to 10⁻⁶ M), 50 µL of radioligand, and 100 µL of membrane suspension.

    • Incubation: Incubate the plate at room temperature or 37°C for 60-90 minutes to reach equilibrium.

    • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

    • Data Analysis:

      • Calculate specific binding by subtracting non-specific binding from total binding.

      • Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

      • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).

      • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This functional assay measures the ability of this compound to stimulate the production of cyclic AMP (cAMP), a key second messenger in the β2AR signaling pathway.

  • Materials:

    • β2AR-expressing cells (e.g., HEK293-β2AR, A549).

    • This compound.

    • Forskolin (positive control, directly activates adenylyl cyclase).

    • Phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) to prevent cAMP degradation.

    • Stimulation buffer (e.g., HBSS or serum-free medium).

    • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Protocol:

    • Cell Plating: Seed β2AR-expressing cells in a 96-well plate and culture overnight.

    • Cell Stimulation:

      • Aspirate the culture medium and wash the cells with stimulation buffer.

      • Add stimulation buffer containing a PDE inhibitor (e.g., 100 µM IBMX) and incubate for 10-15 minutes at 37°C.

      • Add this compound at various concentrations (e.g., 10⁻¹² M to 10⁻⁶ M) or other controls.

      • Incubate for 15-30 minutes at 37°C.

    • Cell Lysis and cAMP Measurement:

      • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

      • Measure the intracellular cAMP concentration using the chosen detection method (e.g., HTRF, ELISA).

    • Data Analysis:

      • Generate a standard curve using known concentrations of cAMP.

      • Plot the measured cAMP levels against the log concentration of this compound.

      • Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated β2AR, a key event in receptor desensitization and internalization.

  • Materials:

    • A cell line engineered for a β-arrestin recruitment assay (e.g., PathHunter β-arrestin GPCR cells from DiscoverX, or cells expressing a β-arrestin-GFP fusion protein). These cells co-express the β2AR and a tagged β-arrestin.

    • This compound.

    • A known β2AR agonist as a positive control (e.g., isoproterenol).

    • Assay-specific detection reagents.

  • Protocol (Example using Enzyme Fragment Complementation - EFC):

    • Cell Plating: Plate the engineered cells in a 96-well plate and culture overnight.

    • Compound Addition: Add this compound at various concentrations to the wells.

    • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60-90 minutes) to allow for β-arrestin recruitment.

    • Signal Detection: Add the detection reagents provided with the assay kit. The EFC technology will generate a chemiluminescent signal if β-arrestin has been recruited to the receptor.

    • Measurement: Read the chemiluminescence on a plate reader.

    • Data Analysis:

      • Plot the luminescent signal against the log concentration of this compound.

      • Determine the EC50 value for β-arrestin recruitment.

Recommended Cell Lines

A variety of cell lines are suitable for in vitro studies with this compound. The choice of cell line will depend on the specific assay and research question.

  • HEK293 (Human Embryonic Kidney) cells: Commonly used for transient or stable expression of recombinant β2AR due to their high transfection efficiency and robust growth.[1]

  • CHO (Chinese Hamster Ovary) cells: Another popular choice for stable expression of GPCRs, often used in drug screening assays.

  • A549 (Human Lung Carcinoma) cells: Endogenously express β2AR and can be used to study receptor function in a more physiologically relevant context.

  • SH-SY5Y (Human Neuroblastoma) cells: Also known to endogenously express β2AR.[2]

  • Commercially available stable cell lines: Several companies (e.g., Innoprot, Charles River) offer ready-to-use cell lines stably expressing the human β2AR, which can save time and ensure consistent receptor expression levels.[1][5]

References

Application Notes and Protocols for BI-167107

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-167107 is a potent and long-acting full agonist for the β2 adrenergic receptor (β2AR).[1][2] It exhibits a very high affinity for β2AR with a dissociation constant (Kd) of 84 pM.[1] Developed during a program to identify third-generation β2-agonists, its primary and recommended application is as a tool compound for in vitro structural biology studies, specifically to stabilize the active conformation of the β2AR for crystallization.[2][3] It is crucial to note that this compound is not a selective β2AR agonist, displaying significant activity at other adrenergic receptors. This lack of selectivity makes it generally unsuitable for in vivo studies aiming to investigate specific β2AR-mediated physiological effects.

Data Presentation: Pharmacological Profile of this compound

The following table summarizes the known in vitro activity and properties of this compound.

ParameterValueTarget/AssayReference
Primary Target β2 Adrenergic Receptor (β2AR)-[1][2]
Molecular Weight 370.4 Da (free base)-[2]
Affinity (Kd) 84 pMHuman β2AR[2]
Functional Potency (EC50) 0.05 nMcAMP Accumulation[3]
Dissociation Half-life (t½) 30 hoursHuman β2AR[3]
Off-Target Activity (IC50) 3.2 nM (agonist)Human β1 Adrenergic Receptor[2][3]
32 nM (antagonist)Human α1A Adrenergic Receptor[2][3]
0.25 µM (antagonist)5-HT1B[2]
1.4 µM (agonist)5-HT1A[2]
6.1 µM (antagonist)5-HT transporter[2]
5.9 µM (agonist)D2S[2]
6.5 µM (agonist)μ (MOP)[2]
7.2 µM (antagonist)Dopamine transporter[2]

Signaling Pathway

This compound acts as an agonist at the β2 adrenergic receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway involves the coupling to the stimulatory G-protein (Gs), which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[4][5][6] However, β2AR signaling is complex and can also involve coupling to inhibitory G-proteins (Gi) and interactions with other proteins like β-arrestins.[4][7]

BI167107_Signaling_Pathway cluster_membrane Cell Membrane B2AR β2 Adrenergic Receptor Gs Gs B2AR->Gs Activates Gi Gi B2AR->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Catalyzes ATP to Gs->AC Stimulates Gi->AC Inhibits BI167107 This compound BI167107->B2AR Binds & Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects (e.g., Smooth Muscle Relaxation) PKA->Downstream Phosphorylates Targets

Canonical β2 Adrenergic Receptor Signaling Pathway.

Experimental Protocols

Protocol 1: Preparation of this compound for In Vitro Experiments

This protocol details the preparation of a stock solution and working solutions for use in in vitro assays such as receptor binding or cell-based functional assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Corn oil

  • 20% SBE-β-CD in Saline

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Stock Solution Preparation (e.g., 37.5 mg/mL in DMSO):

    • Accurately weigh the required amount of this compound powder. The molecular weight of the free base is 370.4 g/mol .

    • Add the appropriate volume of DMSO to achieve the desired concentration. For example, to make a 37.5 mg/mL solution, dissolve 37.5 mg of this compound in 1 mL of DMSO.

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution.

    • Store the stock solution at -20°C or -80°C for long-term storage.

  • Working Solution Preparation (Aqueous-based):

    • This protocol yields a clear solution of ≥ 3.75 mg/mL.[1]

    • To prepare 1 mL of working solution, add 100 µL of the 37.5 mg/mL DMSO stock solution to 400 µL of PEG300. Mix evenly.

    • Add 50 µL of Tween-80 and mix evenly.

    • Add 450 µL of Saline to bring the final volume to 1 mL. Mix thoroughly.

    • It is recommended to prepare this working solution fresh on the day of the experiment.[1]

  • Working Solution Preparation (Oil-based):

    • This protocol is suitable for experiments requiring a lipid-based vehicle. It yields a clear solution of ≥ 3.75 mg/mL.[1]

    • To prepare 1 mL of working solution, add 100 µL of the 37.5 mg/mL DMSO stock solution to 900 µL of Corn oil.

    • Mix thoroughly by vortexing.

    • Note: This formulation should be used with caution for continuous dosing periods exceeding half a month.[1]

  • Working Solution Preparation (Cyclodextrin-based):

    • This formulation can improve the solubility of hydrophobic compounds in aqueous solutions. It yields a clear solution of ≥ 3.75 mg/mL.[1]

    • To prepare 1 mL of working solution, add 100 µL of the 37.5 mg/mL DMSO stock solution to 900 µL of 20% SBE-β-CD in Saline.

    • Mix thoroughly by vortexing.

protocol_workflow cluster_prep This compound Solution Preparation cluster_working Working Solution Options (Prepare Fresh) start Weigh this compound Powder dissolve Dissolve in DMSO (e.g., 37.5 mg/mL) start->dissolve stock Stock Solution (-20°C Storage) dissolve->stock option_a Aqueous-based (DMSO/PEG300/Tween-80/Saline) stock->option_a Dilute option_b Oil-based (DMSO/Corn Oil) stock->option_b Dilute option_c Cyclodextrin-based (DMSO/SBE-β-CD/Saline) stock->option_c Dilute end Experiment option_a->end Use in Experiment option_b->end Use in Experiment option_c->end Use in Experiment

Workflow for preparing this compound solutions.
Protocol 2: Considerations for a Hypothetical In Vivo Pilot Study

Disclaimer: As stated previously, this compound is not recommended for selective in vivo studies due to its significant off-target effects on β1 and α1A adrenergic receptors.[2][3] The following protocol is a generalized framework for a preliminary, non-GLP pilot study and must be adapted with extreme caution. The primary goal of such a study would be to characterize the compound's general physiological effects rather than to probe a specific β2AR-mediated pathway.

1. Objective:

  • To assess the acute physiological response to this compound administration in a relevant animal model (e.g., mouse or rat).

2. Animal Model:

  • C57BL/6 mice or Sprague-Dawley rats are commonly used.

  • The choice of species should consider the relative expression and pharmacology of β1, β2, and α1A receptors.

3. Experimental Groups:

  • Group 1: Vehicle control (e.g., prepared as per Protocol 1, option A).

  • Group 2: Low dose this compound.

  • Group 3: Mid dose this compound.

  • Group 4: High dose this compound.

  • (Optional) Group 5: Positive control (e.g., a known β2AR agonist like Salbutamol).

  • n = 5-8 animals per group is typical for a pilot study.

4. Dosing and Administration:

  • Route: Intraperitoneal (IP) or subcutaneous (SC) injection is common for systemic administration. The choice may depend on the desired absorption kinetics.

  • Dose Selection: Dose range finding is critical. Given the pM affinity, start with very low doses (e.g., µg/kg range) and escalate.

  • Volume: Typically 5-10 mL/kg for mice (IP/SC).

5. Endpoint Monitoring:

  • Pharmacodynamic Readouts:

    • Cardiovascular: Monitor heart rate and blood pressure via telemetry or tail-cuff method. Effects will be confounded by β1 (heart rate) and α1A (blood pressure) activity.

    • Metabolic: Measure blood glucose levels, as β2AR activation can affect glucose metabolism.

    • Behavioral: Observe for signs of tremor, a known side effect of β2AR agonism.

  • Pharmacokinetic (PK) Sampling (Satellite Group):

    • Collect blood samples at various time points post-dosing (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 h).

    • Analyze plasma for this compound concentration using a validated LC-MS/MS method to determine parameters like Cmax, Tmax, and half-life.

6. Data Analysis:

  • Compare the physiological responses in the this compound treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

  • Correlate pharmacokinetic profiles with pharmacodynamic effects.

7. Critical Considerations & Interpretation:

  • Any observed effect cannot be solely attributed to β2AR activation.

  • Follow-up studies would require co-administration of selective β1 (e.g., Metoprolol) and α1A (e.g., Prazosin) antagonists to attempt to isolate the β2AR-mediated effects. This adds significant complexity to the experimental design.

in_vivo_workflow cluster_monitoring Endpoint Monitoring start Hypothesis & Study Design (Acknowledge Off-Target Effects) groups Animal Grouping (Vehicle, Dose 1, Dose 2, etc.) start->groups dosing Compound Administration (e.g., IP, SC) groups->dosing pd Pharmacodynamics (PD) - Heart Rate - Blood Pressure - Blood Glucose dosing->pd pk Pharmacokinetics (PK) (Satellite Group) - Blood Sampling dosing->pk analysis Data Analysis (Statistics, PK/PD Modeling) pd->analysis pk->analysis interpretation Interpretation (Confounded by Off-Target Effects) analysis->interpretation

Conceptual workflow for a pilot in vivo study.

References

BI-167107 Stock Solution: Preparation and Storage Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the preparation and storage of stock solutions of BI-167107, a potent β2-adrenergic receptor agonist. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring experimental reproducibility.

Introduction

This compound is a high-affinity, full agonist of the β2 adrenergic receptor (β2AR) with a dissociation constant (Kd) of 84 pM.[1][2][3] It also demonstrates potent agonism at the β1 adrenergic receptor (IC50 = 3.2 nM) and some antagonist activity at the α1A receptor (IC50 = 32 nM).[4][5][6] Due to its high potency and slow dissociation from its target, this compound has been instrumental in structural biology, particularly for the crystallization of active-state β2AR and β2AR-G-protein complexes.[5][6][7] Accurate preparation and storage of this compound stock solutions are paramount for reliable in vitro and in vivo studies.

Data Presentation: Solubility and Storage

Quantitative data regarding the solubility and recommended storage conditions for this compound are summarized in the table below.

ParameterValueSource(s)
Solubility in DMSO 10 mM[4]
75 mg/mL (approximately 202.46 mM)[1][5]
Storage (Powder) -20°C for up to 3 years[1]
Storage (Solvent) -80°C for up to 2 years[2][3]
-20°C for up to 1 year[2][3]
Molecular Weight 370.44 g/mol [1][5]

Experimental Protocol: Stock Solution Preparation

This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettors and sterile tips

Procedure:

  • Pre-weighing Preparation: Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.3704 mg of this compound.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder. For a 10 mM solution, if you weighed 0.3704 mg, add 100 µL of DMSO.

  • Mixing: Vortex the solution until the this compound is completely dissolved. Sonication can be used to aid dissolution if necessary.[1]

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.[2][3]

  • Storage: Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[2][3]

Visualizations

Signaling Pathway of this compound

This compound acts as an agonist at the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). Upon binding, it stabilizes the active conformation of the receptor, leading to the activation of downstream signaling pathways, primarily through the Gs alpha subunit, which in turn activates adenylyl cyclase to produce cyclic AMP (cAMP).

BI167107_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm BI167107 This compound beta2AR β2-Adrenergic Receptor (GPCR) BI167107->beta2AR Binds & Activates G_protein Gs Protein Complex (α, β, γ) beta2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC α-subunit activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Responses PKA->Downstream Phosphorylates Targets

Caption: this compound signaling pathway.

Experimental Workflow: Stock Solution Preparation

The following diagram illustrates the key steps in the preparation and storage of a this compound stock solution.

Stock_Solution_Workflow cluster_prep Preparation cluster_storage Storage arrow arrow start Start: This compound Powder weigh 1. Weigh Powder start->weigh add_solvent 2. Add Anhydrous DMSO weigh->add_solvent dissolve 3. Vortex/Sonicate until dissolved add_solvent->dissolve aliquot 4. Aliquot into Single-Use Vials dissolve->aliquot Transfer to Storage Protocol store_short Store at -20°C (≤ 1 year) aliquot->store_short Short-term store_long Store at -80°C (≤ 2 years) aliquot->store_long Long-term

Caption: Workflow for this compound stock solution preparation.

References

Application Notes and Protocols for Crystallization of the β2-Adrenergic Receptor (β2AR) using the High-Affinity Agonist BI-167107

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The β2-adrenergic receptor (β2AR) is a prototypical G protein-coupled receptor (GPCR) that plays a crucial role in cardiovascular and pulmonary physiology. Understanding its structure in various conformational states is paramount for structure-based drug design. This document provides a detailed protocol for the crystallization of the β2AR in its active state, stabilized by the high-affinity agonist BI-167107. The use of this compound, characterized by its high potency and slow dissociation rate, has been instrumental in obtaining high-resolution crystal structures of the β2AR in complex with its signaling partners, such as the Gs protein.[1][2][3]

These application notes describe the expression and purification of a modified β2AR construct, the formation of the stable agonist-receptor complex, and the subsequent crystallization using the lipidic cubic phase (LCP) method.

Data Presentation

This compound Binding and Activity Profile

The following table summarizes the key quantitative data for the interaction of this compound with the β2AR.

ParameterValueCell Line/SystemReference
Dissociation Constant (Kd) 84 pMβ2AR[1][2][4]
IC50 (β1AR, agonist radioligand) 3.2 nMHuman β1AR[2]
IC50 (α1A, antagonist radioligand) 32 nMHuman α1A[2]
EC50 (cAMP accumulation) 0.05 nMCHO-K1[2]
Bmax 2238Not Specified[2]
Dissociation Half-life (t1/2) 30 hoursβ2AR[2]
Crystallization Conditions for β2AR-T4L-Gs Complex with this compound
ParameterCondition
Crystallization Method Lipidic Cubic Phase (LCP)
Lipid Monoolein (B16389) supplemented with cholesterol
Protein:Lipid Ratio 1:1.5 (w/w)
Precipitant 39-44% PEG 400
Buffer 100 mM Tris
pH 8.0
Additives 4% DMSO, 1% 1,2,3-heptanetriol

Signaling Pathway and Experimental Workflow

β2AR Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the β2-adrenergic receptor upon activation by an agonist.

G_protein_signaling cluster_membrane Cell Membrane cluster_activation Activation Cascade b2ar_inactive β2AR (Inactive) b2ar_active β2AR (Active) b2ar_inactive->b2ar_active Conformational Change gs_gdp Gs (GDP-bound) gs_gtp Gs (GTP-bound) gs_gdp->gs_gtp GDP/GTP Exchange ac_inactive Adenylyl Cyclase (Inactive) ac_active Adenylyl Cyclase (Active) ac_inactive->ac_active agonist Agonist (this compound) agonist->b2ar_inactive Binds b2ar_active->gs_gdp Recruits gs_gtp->ac_inactive Activates atp ATP ac_active->atp Converts camp cAMP atp->camp pka Protein Kinase A camp->pka Activates cellular_response Cellular Response pka->cellular_response Phosphorylates Targets

Caption: Agonist-induced β2AR signaling cascade.

Experimental Workflow for β2AR Crystallization

This diagram outlines the major steps involved in the crystallization of the β2AR-Gs complex stabilized by this compound.

experimental_workflow cluster_protein_prep Protein Preparation cluster_complex_formation Complex Formation & Stabilization cluster_crystallization Crystallization expression Expression of β2AR-T4L and Gs subunits in Sf9 cells solubilization Solubilization from membranes with DDM expression->solubilization purification Multi-step Affinity Chromatography solubilization->purification agonist_exchange Exchange of alprenolol (B1662852) for this compound purification->agonist_exchange complex_assembly Formation of β2AR-Gs complex in presence of apyrase agonist_exchange->complex_assembly detergent_exchange Detergent exchange to MNG-3 complex_assembly->detergent_exchange lcp_reconstitution Reconstitution into Lipidic Cubic Phase (LCP) detergent_exchange->lcp_reconstitution crystallization_setup Set up crystallization trials lcp_reconstitution->crystallization_setup crystal_harvesting Harvesting of microcrystals crystallization_setup->crystal_harvesting data_collection X-ray Diffraction Data Collection crystal_harvesting->data_collection

Caption: Workflow for β2AR-Gs complex crystallization.

Experimental Protocols

Expression of β2AR-T4L Fusion Protein

To facilitate crystallization, a construct where the N-terminus of the human β2AR is fused to T4 lysozyme (B549824) (T4L) is used.[5][6] This T4L-β2AR construct enhances the hydrophilic surface area and provides a rigid body to promote crystal lattice formation.[5][6]

  • Construct Generation: The gene for human β2AR (truncated at residue 365) is cloned into a pFastBac1 vector. The sequence for T4 lysozyme is inserted at the N-terminus of the β2AR, often with a short, flexible linker (e.g., two alanine (B10760859) residues) to ensure proper folding of both domains.[5][6]

  • Baculovirus Production: The recombinant pFastBac1 vector is used to generate high-titer baculovirus stock in Spodoptera frugiperda (Sf9) insect cells using standard protocols.

  • Protein Expression:

    • Culture Sf9 cells in suspension to a density of 4 x 106 cells/mL.

    • Infect the cell culture with the high-titer baculovirus stock.

    • To enhance expression and stability of the receptor, add the antagonist alprenolol to the culture medium to a final concentration of 10 µM.

    • Incubate the infected cells for 48 hours.

    • Harvest the cells by centrifugation and store the cell pellets at -80 °C until further use.

Purification of β2AR-T4L

The purification protocol involves multiple affinity chromatography steps to isolate functional, properly folded receptor.[7][8]

  • Cell Lysis and Solubilization:

    • Thaw the frozen cell pellets and resuspend in a lysis buffer (10 mM Tris-HCl pH 7.5, 1 mM EDTA, supplemented with protease inhibitors).

    • Lyse the cells by osmotic shock and dounce homogenization.

    • Pellet the cell membranes by ultracentrifugation.

    • Resuspend the membranes in a solubilization buffer (20 mM HEPES pH 7.5, 100 mM NaCl, 1% (w/v) n-dodecyl-β-D-maltopyranoside (DDM), 1 µM alprenolol, and protease inhibitors).

    • Stir the suspension for 1 hour at 4 °C to solubilize the membrane proteins.

    • Clarify the solubilized material by ultracentrifugation.

  • M1 Flag Affinity Chromatography (Step 1):

    • The β2AR-T4L construct should contain an N-terminal FLAG tag.

    • Load the clarified supernatant onto an M1 anti-FLAG affinity column.

    • Wash the column extensively with a wash buffer containing 0.1% DDM and 300 µM alprenolol.

    • Elute the receptor with the same buffer supplemented with 5 mM EDTA and 200 µg/mL FLAG peptide.

  • Alprenolol-Sepharose Affinity Chromatography:

    • This step selects for functional receptor that can bind to the antagonist alprenolol.

    • Load the eluate from the M1 Flag column onto an alprenolol-sepharose column.

    • Wash the column with a high-salt buffer (e.g., containing 500 mM NaCl) to remove non-specifically bound proteins.

    • Elute the functional receptor with a buffer containing a high concentration of alprenolol (e.g., 300 µM).

  • M1 Flag Affinity Chromatography (Step 2) and Agonist Exchange:

    • This step is crucial for exchanging the bound antagonist (alprenolol) with the high-affinity agonist (this compound).

    • Re-apply the eluate from the alprenolol-sepharose column to a fresh M1 anti-FLAG affinity column.

    • Wash the column with a buffer containing 30 nM this compound to displace the alprenolol. Due to the slow off-rate of this compound, this exchange is highly efficient.

    • Elute the this compound-bound β2AR-T4L as described in step 2.3.

Formation and Purification of the β2AR-Gs Complex
  • Expression and Purification of Gs Heterotrimer: The Gαs, Gβ, and Gγ subunits are co-expressed in Sf9 cells and purified as a heterotrimer.

  • Complex Formation:

    • Mix the purified, this compound-bound β2AR-T4L with a molar excess of purified, GDP-bound Gs heterotrimer in a buffer containing DDM.

    • Add apyrase to the mixture to hydrolyze any GDP released from the Gs protein upon complex formation. This drives the equilibrium towards the formation of the nucleotide-free β2AR-Gs complex.

  • Detergent Exchange and Final Purification:

    • The stability of the complex is enhanced by exchanging the detergent from DDM to a maltose (B56501) neopentyl glycol detergent such as MNG-3.

    • The final β2AR-Gs complex is purified by size-exclusion chromatography.

Crystallization in Lipidic Cubic Phase (LCP)

The LCP method provides a membrane-like environment that is conducive to the crystallization of membrane proteins.[9][10][11][12]

  • Preparation of the LCP:

    • The purified and concentrated β2AR-Gs complex (in MNG-3) is mixed with molten monoolein (supplemented with 10% cholesterol) at a protein-to-lipid ratio of 1:1.5 (w/w).[12]

    • The mixing is performed in coupled gas-tight syringes until a transparent and viscous LCP is formed.

  • Setting up Crystallization Trials:

    • Using an LCP dispensing robot, nanoliter volumes of the protein-laden LCP are dispensed onto a 96-well glass sandwich plate.

    • Each bolus of LCP is overlaid with a precipitant solution. A typical precipitant solution consists of 39-44% PEG 400, 100 mM Tris pH 8.0, 4% DMSO, and 1% 1,2,3-heptanetriol.

    • The plate is sealed and incubated at 20 °C.

  • Crystal Harvesting:

    • Crystals typically appear within a few days to a week.

    • Due to their small size, crystals are harvested in loops directly from the LCP and flash-cooled in liquid nitrogen for X-ray diffraction analysis.

These protocols, based on the successful crystallization of the β2AR-Gs complex, provide a robust framework for obtaining high-resolution structures of this important GPCR in its active state. The use of the high-affinity agonist this compound is a key element in stabilizing the desired conformation for structural studies.

References

Application Notes and Protocols for BI-167107 in Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-167107 is a potent and high-affinity full agonist for the β2 adrenergic receptor (β2AR), a member of the G-protein coupled receptor (GPCR) family.[1][2][3] With a dissociation constant (Kd) of 84 pM, it exhibits a remarkably slow dissociation rate, making it a valuable tool for biophysical and structural studies.[1][4] While primarily utilized to stabilize the active state of the β2AR for crystallographic studies, its properties also make it a suitable, albeit not commercially available as a radiolabeled compound, candidate for use in radioligand binding assays to characterize the β2AR and screen for novel ligands.[2][3] These application notes provide detailed protocols for utilizing this compound as a competitor in radioligand binding assays to determine the affinity of test compounds for the β2AR.

Target Receptor and Signaling Pathway

This compound primarily targets the β2 adrenergic receptor. As a full agonist, it mimics the action of endogenous catecholamines like epinephrine, leading to the activation of the Gs alpha subunit of the heterotrimeric G-protein. This, in turn, stimulates adenylyl cyclase to produce cyclic AMP (cAMP), a key second messenger involved in numerous cellular responses, including smooth muscle relaxation, particularly in the bronchi.[2][5]

G_protein_signaling cluster_membrane Plasma Membrane b2ar β2 Adrenergic Receptor g_protein G-Protein (Gs) b2ar->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts ligand This compound (Agonist) ligand->b2ar Binds atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., Smooth Muscle Relaxation) pka->response Phosphorylates substrates leading to experimental_workflow cluster_prep Preparation cluster_assay Competition Binding Assay cluster_analysis Data Analysis start Start: Cells/Tissue with β2AR homogenize Homogenization in Lysis Buffer start->homogenize centrifuge1 Low-Speed Centrifugation (Remove Debris) homogenize->centrifuge1 centrifuge2 High-Speed Centrifugation (Pellet Membranes) centrifuge1->centrifuge2 resuspend Resuspend and Wash Membrane Pellet centrifuge2->resuspend protein_assay Protein Concentration (BCA Assay) resuspend->protein_assay storage Store Membranes at -80°C protein_assay->storage setup Assay Setup in 96-well Plate: Membranes, Radioligand, Competitor (this compound/Test Compound) storage->setup incubate Incubation (e.g., 60 min at 30°C) setup->incubate filtrate Rapid Filtration (Separate Bound/Free Radioligand) incubate->filtrate wash Wash Filters filtrate->wash count Scintillation Counting wash->count calculate Calculate Specific Binding count->calculate plot Plot % Inhibition vs. [Competitor] calculate->plot fit Non-linear Regression (Determine IC50) plot->fit cheng_prusoff Calculate Ki using Cheng-Prusoff Equation fit->cheng_prusoff end End: Affinity of Test Compound (Ki) cheng_prusoff->end

References

Application Notes and Protocols for BI-167107 in cAMP Accumulation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-167107 is a potent and high-affinity full agonist for the β2-adrenergic receptor (β2AR), a member of the G-protein coupled receptor (GPCR) family.[1][2][3][4] Upon binding, this compound stabilizes the active conformation of the β2AR, leading to the activation of the downstream signaling cascade. The canonical pathway involves the coupling of the receptor to the stimulatory G-protein (Gs), which in turn activates adenylyl cyclase to produce the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[5][6][7] The measurement of intracellular cAMP accumulation is a robust and widely used method to quantify the activity of β2AR agonists like this compound. These application notes provide a detailed protocol for conducting a cAMP accumulation assay to characterize the potency and efficacy of this compound. It is important to note that while potent at the β2AR, this compound is not a selective agonist and also exhibits high affinity for the β1-adrenergic receptor.[2][3][8]

Mechanism of Action: β2-Adrenergic Receptor Signaling

The binding of an agonist, such as this compound, to the β2-adrenergic receptor initiates a conformational change in the receptor. This change facilitates the exchange of GDP for GTP on the α-subunit of the associated Gs protein. The activated Gαs-GTP subunit dissociates from the βγ subunits and binds to and activates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cAMP. The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response.

BI167107_Signaling_Pathway cluster_membrane Plasma Membrane BI167107 This compound beta2AR β2-Adrenergic Receptor BI167107->beta2AR Binds Gs_protein Gs Protein (αβγ) beta2AR->Gs_protein Activates AC Adenylyl Cyclase Gs_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Caption: this compound signaling pathway leading to cAMP production.

Quantitative Data Summary

The following table summarizes the reported in vitro activity of this compound from various sources. These values are typically determined using cAMP accumulation assays in cell lines expressing the target receptor.

ParameterValueCell LineNotesReference
β2AR Kd 84 pM-Dissociation constant.[1][3]
β2AR EC50 0.05 nM-cAMP accumulation.[3][8]
β2AR EC50 0.1 nMCHO-K1cAMP accumulation.[1]
β2AR EC50 0.6 nMCHO-K1cAMP accumulation.[1]
β1AR IC50 3.2 nM-Agonist radioligand binding.[2][3][8]
α1A Antagonist IC50 32 nM-Antagonist radioligand binding.[2][3][8]

Experimental Protocol: cAMP Accumulation Assay

This protocol provides a general framework for determining the EC50 of this compound using a commercially available cAMP assay kit (e.g., FRET, ELISA, or AlphaScreen-based). Optimization of cell number, stimulation time, and phosphodiesterase (PDE) inhibitor concentration is recommended for specific cell lines and assay formats.

Materials:

  • Cell line expressing the human β2-adrenergic receptor (e.g., HEK293, CHO-K1)

  • Cell culture medium (e.g., DMEM, MEM)

  • Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA or other cell dissociation reagents

  • This compound

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX, Ro 20-1724)

  • Forskolin (positive control)

  • cAMP assay kit

  • White, clear-bottom 96-well or 384-well plates

  • Plate reader compatible with the chosen assay technology

Procedure:

  • Cell Culture and Plating:

    • Culture cells in the appropriate growth medium at 37°C in a humidified 5% CO2 incubator.

    • Passage cells regularly to maintain logarithmic growth.

    • The day before the assay, harvest the cells and plate them in the assay plate at a predetermined optimal density (e.g., 5,000-20,000 cells/well).

    • Incubate the plates overnight at 37°C.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in stimulation buffer (e.g., HBSS or serum-free media) to create a concentration-response curve. Typically, a 10- or 12-point curve is used.

    • Prepare a solution of a positive control, such as forskolin, which directly activates adenylyl cyclase.

  • Assay Execution:

    • Carefully remove the culture medium from the wells.

    • Wash the cells gently with PBS, taking care not to dislodge them.

    • Add the stimulation buffer containing a PDE inhibitor (e.g., 500 µM IBMX) to each well and incubate for a short period (e.g., 15-30 minutes) to inhibit cAMP degradation.[9]

    • Add the different concentrations of this compound and the positive control to the respective wells.

    • Incubate the plate at 37°C for the optimized stimulation time (e.g., 30 minutes).

  • cAMP Detection:

    • Following the stimulation period, lyse the cells and detect the intracellular cAMP levels according to the manufacturer's protocol for the specific assay kit being used. This may involve adding lysis reagents followed by detection reagents.

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Convert the raw data from the plate reader (e.g., fluorescence ratio, luminescence) to cAMP concentrations using the standard curve.

    • Plot the cAMP concentration against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal response.[10]

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Cell_Culture 1. Cell Culture (β2AR expressing cells) Cell_Plating 2. Cell Plating (96- or 384-well plate) Cell_Culture->Cell_Plating Media_Removal 4. Media Removal & Wash Cell_Plating->Media_Removal Compound_Prep 3. Compound Preparation (this compound serial dilutions) Stimulation 6. Add this compound & Incubate Compound_Prep->Stimulation PDE_Inhibitor 5. Add PDE Inhibitor (e.g., IBMX) Media_Removal->PDE_Inhibitor PDE_Inhibitor->Stimulation Cell_Lysis 7. Cell Lysis Stimulation->Cell_Lysis cAMP_Detection 8. cAMP Detection (Assay Kit Protocol) Cell_Lysis->cAMP_Detection Data_Analysis 9. Data Analysis (EC50 determination) cAMP_Detection->Data_Analysis

References

Application Notes and Protocols: BI-167107 in FRET/BRET Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-167107 is a high-affinity, long-acting full agonist for the β2-adrenergic receptor (β2AR), a member of the G protein-coupled receptor (GPCR) family.[1][2][3] Its high potency and slow dissociation kinetics have made it an invaluable tool for structural biology, notably in the crystallization of the active state of the β2AR.[2][3][4] Beyond structural studies, this compound serves as a powerful pharmacological tool in functional assays designed to probe the intricacies of β2AR signaling. This document provides detailed application notes and protocols for utilizing this compound in Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) assays to investigate β2AR activation, downstream signaling, and protein-protein interactions.

This compound: A Potent β2AR Agonist

This compound exhibits high potency and a slow dissociation rate from the β2AR.[4] While it is a potent β2AR agonist, it is important to note that it is not entirely selective and also displays high activity at the β1-adrenergic receptor (β1AR) and some antagonist activity at the α1A-adrenergic receptor (α1A).[2][3][4] This profile should be considered when designing and interpreting experiments.

Quantitative Data for this compound
ParameterValueReceptor/TargetNotes
Kd 84 pMHuman β2ARDissociation constant, indicating high binding affinity.[1][3]
EC50 (cAMP accumulation) 0.05 nMHuman β2ARDemonstrates high potency in a functional Gs signaling assay.[3]
Dissociation half-life (t1/2) 30 hoursHuman β2ARIndicates very slow dissociation from the receptor.[3]
IC50 3.2 nMHuman β1ARShows significant agonist activity at the β1AR.[2][3][4]
IC50 32 nMHuman α1ADisplays antagonist activity at the α1A receptor.[2][3][4]

FRET/BRET Assays for β2AR Signaling

FRET and BRET are powerful techniques for monitoring molecular interactions and conformational changes in real-time within living cells.[5][6][7][8] These assays rely on the non-radiative transfer of energy from a donor molecule (a fluorescent protein in FRET, a luciferase in BRET) to an acceptor molecule (another fluorescent protein) when they are in close proximity (<10 nm).[6][7][9][10]

For the β2AR, FRET and BRET assays can be designed to measure several key events in the signaling cascade:

  • Receptor Conformational Changes: Agonist binding induces conformational changes in the receptor, which can be monitored by placing FRET or BRET pairs at specific locations within the receptor structure.

  • G Protein Activation: The interaction between the activated β2AR and its cognate G protein (primarily Gs) can be measured.

  • Second Messenger Production: Biosensors for downstream messengers like cAMP can be used to quantify Gs activation.

  • β-arrestin Recruitment: The interaction between the receptor and β-arrestin, a key protein in receptor desensitization and signaling, can be monitored.[11]

Signaling Pathway and Assay Principle

The binding of an agonist like this compound to the β2AR stabilizes an active conformation, leading to the activation of the heterotrimeric Gs protein. This results in the dissociation of the Gαs subunit, which in turn activates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP). This canonical pathway is a primary target for FRET/BRET-based assays.

BI167107_Signaling_Pathway cluster_intracellular beta2AR β2AR Gs_protein Gs Protein (α, β, γ subunits) beta2AR->Gs_protein Activates AC Adenylyl Cyclase Gs_protein->AC Activates cAMP cAMP AC->cAMP Converts BI167107 This compound BI167107->beta2AR ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Responses PKA->Downstream FRET_BRET_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay cluster_readout Phase 3: Readout & Analysis cell_culture 1. Cell Culture (e.g., HEK-293) transfection 2. Transfection (FRET/BRET constructs) cell_culture->transfection incubation 3. Incubation (24-48 hours) transfection->incubation seeding 4. Cell Seeding (96-well plate) incubation->seeding compound_prep 5. Prepare this compound Serial Dilutions compound_add 6. Add Compound to Cells seeding->compound_add compound_prep->compound_add assay_incubation 7. Incubate (5-30 min) compound_add->assay_incubation substrate_add 8. Add Substrate (BRET only) assay_incubation->substrate_add read_plate 9. Read Plate (Luminescence/Fluorescence) substrate_add->read_plate calc_ratio 10. Calculate FRET/BRET Ratio read_plate->calc_ratio dose_response 11. Generate Dose-Response Curve (EC50/IC50) calc_ratio->dose_response

References

Application Notes: BI-167107 for Studying Receptor-G Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

BI-167107 is a potent, long-acting full agonist for the β2 adrenergic receptor (β2AR), a prototypical G protein-coupled receptor (GPCR).[1][2] Developed during a program to create third-generation β2-agonists, its unique properties—notably its high affinity and exceptionally slow dissociation rate—have made it an invaluable tool for the biochemical and structural characterization of GPCRs.[3][4] These characteristics allow this compound to effectively "lock" the β2AR in its active conformation, thereby stabilizing the transient and inherently unstable complex formed between the receptor and its cognate G protein (Gs). This stabilization was instrumental in obtaining the first high-resolution crystal structure of a GPCR-G protein complex, providing unprecedented insights into the mechanism of G protein activation.[3][5]

These application notes provide an overview of this compound's properties and detailed protocols for its use in functional assays to probe receptor-G protein interactions.

Mechanism of Action: Stabilizing the Active State

The β2AR, like other GPCRs, exists in a dynamic equilibrium between inactive and active conformational states. Agonist binding shifts this equilibrium towards the active state, which is competent to bind and activate heterotrimeric G proteins. This compound is a full agonist that binds to the β2AR with a dissociation constant (Kd) of 84 pM.[4][6] Its extremely slow dissociation, with a half-life of over 30 hours, ensures prolonged receptor occupancy and stabilization of the active state.[3] This sustained activation facilitates the coupling of the Gs protein, leading to the dissociation of its Gαs and Gβγ subunits. The activated Gαs subunit then stimulates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).[5] The stability of the this compound-β2AR-Gs complex has been leveraged to solve its structure using X-ray crystallography and cryo-electron microscopy (cryo-EM).[3][7][8]

BI167107_Signaling_Pathway B2AR_inactive β2AR (Inactive) B2AR_active β2AR (Active) B2AR_inactive->B2AR_active Conformational Change Gs_inactive Gs Protein (GDP) B2AR_active->Gs_inactive Recruits & Activates Gs_active Gαs (GTP) + Gβγ Gs_inactive->Gs_active GDP/GTP Exchange AC_inactive Adenylyl Cyclase (Inactive) Gs_active->AC_inactive Activates AC_active Adenylyl Cyclase (Active) AC_inactive->AC_active ATP ATP AC_active->ATP Converts BI167107 This compound BI167107->B2AR_inactive Binds cAMP cAMP ATP->cAMP

Figure 1. β2AR signaling pathway activated by this compound.

Data Presentation

The following tables summarize the key pharmacological data for this compound.

Table 1: Physicochemical and Binding Properties of this compound

PropertyValueReference
Molecular Weight (Da)370.4[1]
β2AR Binding Affinity (Kd)84 pM[1][2][3][6]
β2AR Dissociation Half-Life (t1/2)30 hours[1][3]

Table 2: Functional Activity and Selectivity Profile of this compound

ParameterReceptorValueReference
Functional Potency
EC50 (cAMP Accumulation)Human β2AR0.05 nM[1][3]
EC50 (cAMP Accumulation) vs. IsoprenalineHuman β2AR0.15 nM (vs. 1.2 nM for Isoprenaline)[9]
Selectivity
Agonist Activity (IC50)Human β1AR3.2 nM[1][2][3]
Antagonist Activity (IC50)Human α1A32 nM[1][2][3]

Applications in Research

  • Structural Biology: this compound is a critical tool for the structural determination of the β2AR-Gs complex. Its high affinity and slow off-rate trap the complex in a stable, homogenous state, which is a prerequisite for successful crystallization or cryo-EM imaging.[1][3][4] This has enabled detailed structural analysis of the receptor-G protein interface.

  • Functional Assays: As a potent, full agonist, this compound serves as an ideal positive control and reference compound in a variety of functional assays designed to study Gs-protein signaling, including:

    • cAMP accumulation assays to quantify adenylyl cyclase activation.[9]

    • Bioluminescence Resonance Energy Transfer (BRET) assays to monitor G protein activation or β-arrestin recruitment in real-time.[10][11]

    • Label-free dynamic mass redistribution (DMR) assays to assess global cellular responses.

  • Pharmacological Studies: It can be used in competition binding assays to determine the affinity of other unlabeled ligands.[12] Its slow dissociation kinetics can also be exploited in washout experiments to study the duration of signaling.[13]

Experimental Protocols

Protocol 1: cAMP Accumulation Assay (HTRF)

This protocol describes a method to measure this compound-induced cAMP production in HEK293 cells stably expressing the human β2AR using a competitive immunoassay format (HTRF).

cAMP_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_readout Data Acquisition & Analysis Seed Seed β2AR-HEK293 cells in 96-well plate Incubate Incubate overnight (37°C, 5% CO2) Seed->Incubate Stimulate Add this compound dilutions (with PDE inhibitor) Incubate->Stimulate Incubate2 Incubate for 30 min at room temperature Stimulate->Incubate2 Lyse Add Lysis Buffer containing cAMP-d2 & anti-cAMP-Cryptate Incubate2->Lyse Incubate3 Incubate for 1 hour at room temperature Lyse->Incubate3 Read Read plate on HTRF- compatible reader Incubate3->Read Analyze Calculate cAMP concentration and plot dose-response curve Read->Analyze

Figure 2. Experimental workflow for a cAMP accumulation assay.

A. Principle Activation of the β2AR by this compound stimulates adenylyl cyclase, leading to an increase in intracellular cAMP. Cells are lysed and the amount of cAMP is quantified using a competitive immunoassay. In this HTRF assay, native cAMP produced by the cells competes with a d2-labeled cAMP derivative for binding to an anti-cAMP antibody labeled with a Europium cryptate. When the cryptate and d2 are in close proximity, FRET occurs. Therefore, the HTRF signal is inversely proportional to the concentration of cAMP in the sample.

B. Materials

  • HEK293 cells stably expressing human β2AR

  • Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, selection antibiotic (e.g., G418)

  • Assay Plate: White, solid-bottom 96- or 384-well plates

  • Stimulation Buffer: HBSS or PBS

  • Phosphodiesterase (PDE) inhibitor: IBMX (3-isobutyl-1-methylxanthine) or Ro 20-1724[14]

  • This compound stock solution (e.g., 10 mM in DMSO)

  • cAMP HTRF Assay Kit (e.g., from Cisbio, PerkinElmer)

  • HTRF-compatible microplate reader

C. Procedure

  • Cell Plating:

    • The day before the experiment, seed β2AR-HEK293 cells into a white 96-well plate at a density of 5,000-20,000 cells per well in 100 µL of culture medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator.[14]

  • Agonist Preparation:

    • Prepare a 2X working solution of the PDE inhibitor (e.g., 1 mM IBMX) in Stimulation Buffer.

    • Prepare serial dilutions of this compound in Stimulation Buffer containing the 2X PDE inhibitor. A typical concentration range would be from 10 pM to 1 µM (final concentration). Include a vehicle control (DMSO in buffer).

  • Cell Stimulation:

    • Carefully remove the culture medium from the wells.

    • Add 50 µL of the appropriate this compound dilution (or vehicle) to each well.

    • Incubate the plate at room temperature for 30 minutes.[9]

  • Cell Lysis and Detection:

    • Following the manufacturer's protocol for the HTRF kit, prepare the lysis reagents by diluting the cAMP-d2 and anti-cAMP-Cryptate conjugates in the provided lysis buffer.

    • Add 25 µL of the cAMP-d2 solution to each well.

    • Add 25 µL of the anti-cAMP-Cryptate solution to each well.

    • Seal the plate and incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible reader according to the kit manufacturer's instructions (e.g., excitation at 320 nm, emission at 620 nm and 665 nm).

  • Data Analysis:

    • Calculate the ratio of the 665 nm/620 nm emissions and correct for background.

    • Use a cAMP standard curve to convert the HTRF ratio to cAMP concentration.

    • Plot the cAMP concentration against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.

Protocol 2: BRET Assay for G Protein Activation

This protocol provides a general framework for monitoring the activation of a Gs protein by this compound using Bioluminescence Resonance Energy Transfer (BRET).

BRET_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_readout Data Analysis Transfect Co-transfect HEK293 cells with: - β2AR - Gαs-Rluc - Gγ2-Venus - Gβ1 Seed Seed transfected cells in 96-well white plate Transfect->Seed Wash Wash cells and replace medium with assay buffer Seed->Wash Substrate Add Luciferase Substrate (e.g., Coelenterazine h) Wash->Substrate Incubate Incubate for 5 min Substrate->Incubate Baseline Read baseline BRET signal Incubate->Baseline Stimulate Add this compound dilutions Baseline->Stimulate KineticRead Read BRET signal kinetically (e.g., every minute for 30 min) Stimulate->KineticRead Calculate Calculate BRET ratio (Acceptor/Donor) KineticRead->Calculate Plot Plot BRET change vs. time and vs. agonist concentration Calculate->Plot

References

Application Notes and Protocols for BI-167107 in Optimal β2-Adrenergic Receptor Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing BI-167107, a potent and long-acting full agonist of the β2-adrenergic receptor (β2AR), to achieve optimal receptor activation. This document details the dual signaling pathways of β2AR, presents quantitative data for this compound's activity, and offers detailed protocols for key functional assays.

Introduction to this compound

This compound is a high-affinity and highly potent full agonist of the β2-adrenergic receptor.[1][2] It is characterized by an extremely slow dissociation rate, making it a valuable tool for stabilizing the active conformation of the receptor, particularly for structural biology studies such as X-ray crystallography.[2][3] While it is a powerful research tool, it is important to note that this compound is not selective for the β2AR and also exhibits high potency at the β1-adrenergic receptor (β1AR) as an agonist and at the α1A-adrenergic receptor as an antagonist.[2][3][4]

β2-Adrenergic Receptor Signaling Pathways

Activation of the β2AR by an agonist like this compound initiates two primary downstream signaling cascades: the canonical Gs/cAMP pathway and the β-arrestin-mediated pathway, which can lead to the activation of the extracellular signal-regulated kinase (ERK).

  • Gs/cAMP Pathway: Upon agonist binding, the β2AR couples to the stimulatory G protein (Gs). This activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger to activate Protein Kinase A (PKA), leading to various cellular responses.

  • β-Arrestin/ERK Pathway: Following agonist-induced receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This recruitment can lead to receptor desensitization and internalization, but also initiates a separate wave of signaling, including the activation of the mitogen-activated protein kinase (MAPK) cascade, of which ERK is a key component.

Quantitative Data for this compound

The following table summarizes the key quantitative parameters of this compound activity at the β2AR.

ParameterValuePathway/AssayReference
Binding Affinity (Kd) 84 pMRadioligand Binding[1][2]
EC50 for cAMP Accumulation 0.05 nMcAMP Accumulation Assay[3][4]

Diagrams of Signaling Pathways and Experimental Workflows

Gs_cAMP_Pathway BI167107 This compound b2AR β2AR BI167107->b2AR Binds Gs Gs Protein b2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP:e->cAMP:w Conversion PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: Gs/cAMP Signaling Pathway.

bArrestin_ERK_Pathway BI167107 This compound b2AR β2AR BI167107->b2AR Binds GRK GRK b2AR->GRK Recruits bArrestin β-Arrestin b2AR->bArrestin Recruits GRK->b2AR Phosphorylates MEK MEK bArrestin->MEK Activates ERK ERK MEK->ERK Phosphorylates pERK p-ERK Transcription_Factors Transcription Factors pERK->Transcription_Factors Activates

Caption: β-Arrestin/ERK Signaling Pathway.

cAMP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Culture cells expressing β2AR Cell_Harvest Harvest and resuspend cells Cell_Culture->Cell_Harvest Dispense_Cells Dispense cells into 384-well plate Cell_Harvest->Dispense_Cells BI167107_Dilution Prepare serial dilutions of this compound Add_Compound Add this compound dilutions to wells BI167107_Dilution->Add_Compound Dispense_Cells->Add_Compound Incubate Incubate at room temperature Add_Compound->Incubate Add_Reagents Add cAMP detection reagents (e.g., HTRF) Incubate->Add_Reagents Incubate_Detection Incubate for signal development Add_Reagents->Incubate_Detection Read_Plate Read plate on a suitable reader Incubate_Detection->Read_Plate Calculate_Ratio Calculate signal ratio Read_Plate->Calculate_Ratio Generate_Curve Generate dose-response curve Calculate_Ratio->Generate_Curve Determine_EC50 Determine EC50 value Generate_Curve->Determine_EC50

Caption: cAMP Accumulation Assay Workflow.

ERK_Phosphorylation_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection (Western Blot) cluster_analysis Data Analysis Cell_Culture Culture cells and seed in plates Serum_Starve Serum-starve cells Cell_Culture->Serum_Starve Treat_Cells Treat cells with this compound Serum_Starve->Treat_Cells BI167107_Dilution Prepare this compound dilutions BI167107_Dilution->Treat_Cells Lyse_Cells Lyse cells Treat_Cells->Lyse_Cells Protein_Assay Determine protein concentration Lyse_Cells->Protein_Assay SDS_PAGE SDS-PAGE Protein_Assay->SDS_PAGE Transfer Transfer to membrane SDS_PAGE->Transfer Block Block membrane Transfer->Block Primary_Ab Incubate with anti-p-ERK and anti-total-ERK antibodies Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detect Detect chemiluminescence Secondary_Ab->Detect Quantify_Bands Quantify band intensity Detect->Quantify_Bands Normalize Normalize p-ERK to total ERK Quantify_Bands->Normalize Generate_Curve Generate dose-response curve Normalize->Generate_Curve Determine_EC50 Determine EC50 value Generate_Curve->Determine_EC50

Caption: ERK Phosphorylation Assay Workflow.

Experimental Protocols

Protocol 1: cAMP Accumulation Assay

This protocol is designed for a 384-well plate format using a homogeneous time-resolved fluorescence (HTRF) assay.

Materials:

  • Cells stably or transiently expressing the human β2AR (e.g., HEK293 or CHO cells)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Stimulation buffer (e.g., HBSS with 20 mM HEPES)

  • 3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor

  • This compound

  • cAMP standard

  • HTRF cAMP assay kit

  • White, opaque 384-well microplates

  • HTRF-compatible plate reader

Procedure:

  • Cell Preparation:

    • Culture cells to 80-90% confluency.

    • Harvest cells and resuspend in stimulation buffer containing IBMX (final concentration typically 500 µM) to the desired cell density (e.g., 2,000-10,000 cells per well).

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in stimulation buffer to achieve the desired concentration range for the dose-response curve.

  • Assay Protocol:

    • Dispense 5 µL of the cell suspension into each well of the 384-well plate.

    • Add 5 µL of the this compound dilutions or vehicle control to the appropriate wells.

    • Incubate the plate at room temperature for 30 minutes.

    • Add 5 µL of the HTRF cAMP-d2 conjugate to each well.

    • Add 5 µL of the HTRF anti-cAMP cryptate antibody to each well.

    • Seal the plate and incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible reader at 665 nm (acceptor) and 620 nm (donor).

    • Calculate the 665/620 nm ratio for each well.

    • The HTRF signal is inversely proportional to the amount of cAMP produced.

    • Plot the HTRF ratio against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Protocol 2: ERK Phosphorylation Assay (Western Blot)

This protocol describes the detection of phosphorylated ERK1/2 (p-ERK) by Western blotting.

Materials:

  • Cells expressing β2AR

  • Cell culture medium

  • Serum-free medium

  • PBS

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and rabbit or mouse anti-total-ERK1/2

  • HRP-conjugated anti-rabbit or anti-mouse secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 4-12 hours to reduce basal ERK phosphorylation.

    • Treat cells with various concentrations of this compound or vehicle control for a predetermined time (typically 5-10 minutes) at 37°C.

  • Cell Lysis and Protein Quantification:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add 100 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentration of all samples.

    • Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the anti-phospho-ERK1/2 primary antibody (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply the chemiluminescent substrate and visualize the bands using an imaging system.

  • Stripping and Re-probing for Total ERK:

    • Strip the membrane using a mild stripping buffer.

    • Wash the membrane and re-block.

    • Incubate with the anti-total-ERK1/2 primary antibody overnight at 4°C.

    • Repeat the secondary antibody incubation and detection steps.

  • Data Analysis:

    • Quantify the band intensities for both p-ERK and total ERK using densitometry software.

    • Normalize the p-ERK signal to the total ERK signal for each sample.

    • Plot the normalized p-ERK signal against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Conclusion

This compound is a powerful tool for studying β2AR activation. For optimal activation of the Gs/cAMP pathway, concentrations in the low nanomolar range (around the EC50 of 0.05 nM) are recommended. The optimal concentration for activating the β-arrestin/ERK pathway should be determined empirically using a dose-response experiment as outlined in the provided protocol. Given its off-target activities, appropriate controls and careful interpretation of data are essential when using this compound in complex biological systems.

References

Application Notes and Protocols for BI-167107 and its Negative Control Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-167107 is a potent and high-affinity full agonist for the β2 adrenergic receptor (β2AR), a member of the G-protein coupled receptor (GPCR) family.[1][2] Due to its high potency and slow dissociation rate, this compound has been instrumental in biophysical and structural studies, including the crystallization of the active state of the β2AR.[3][4] This compound also exhibits high affinity for the β1 adrenergic receptor (β1AR) as an agonist and some activity as an α1A adrenergic receptor antagonist.[5][6]

To ensure rigorous experimental design and validate that the observed effects are specifically due to the intended target engagement, it is crucial to use a proper negative control. While the specific negative control compound for this compound is available through Boehringer Ingelheim's opnMe portal, its exact structure is not publicly disclosed. For the purpose of these application notes, we will proceed under the common and scientifically sound assumption that the negative control is the inactive enantiomer of this compound . Enantiomers are stereoisomers that are mirror images of each other and often exhibit significantly different pharmacological activities. The active enantiomer of a chiral drug is responsible for the therapeutic effects, while the other enantiomer is often inactive or has a different activity profile.

These application notes provide detailed protocols for the use of this compound and its presumed inactive enantiomer as a negative control in common in vitro assays.

Compound Information and Data Presentation

The following tables summarize the known quantitative data for this compound and provide a template for presenting data for its negative control.

Table 1: In Vitro Activity of this compound

TargetAssay TypeParameterValueReference
β2 Adrenergic Receptor (human)Radioligand BindingKd84 pM[1]
β2 Adrenergic Receptor (human)Radioligand BindingBmax2238 fmol/mg[6]
β2 Adrenergic Receptor (human)cAMP AccumulationEC500.05 nM[6]
β1 Adrenergic Receptor (human)Radioligand Binding (Agonist)IC503.2 nM[5][6]
α1A Adrenergic Receptor (human)Radioligand Binding (Antagonist)IC5032 nM[5][6]

Table 2: Expected In Vitro Activity of this compound Negative Control (Inactive Enantiomer)

TargetAssay TypeParameterExpected Value
β2 Adrenergic Receptor (human)Radioligand BindingKd> 10 µM
β2 Adrenergic Receptor (human)cAMP AccumulationEC50> 10 µM
β1 Adrenergic Receptor (human)Radioligand Binding (Agonist)IC50> 10 µM
α1A Adrenergic Receptor (human)Radioligand Binding (Antagonist)IC50> 10 µM

Signaling Pathway

This compound, as a β2AR agonist, stimulates the Gs alpha subunit of the associated G-protein. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The increased intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response.

BI167107_Signaling_Pathway cluster_membrane Plasma Membrane B2AR β2AR Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Catalyzes BI167107 This compound BI167107->B2AR Binds Gs->AC Activates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Phosphorylates Response Cellular Response Downstream->Response

This compound Signaling Pathway

Experimental Protocols

The following are detailed protocols for key experiments to characterize the activity of this compound and its negative control.

Radioligand Binding Assay

This protocol determines the binding affinity (Kd) of this compound and its negative control to the β2AR.

Experimental Workflow:

Binding_Assay_Workflow A Prepare cell membranes expressing β2AR B Incubate membranes with radioligand (e.g., [3H]-CGP12177) and varying concentrations of test compound A->B C Separate bound from free radioligand by rapid filtration B->C D Quantify bound radioactivity using liquid scintillation counting C->D E Perform data analysis to determine Ki and Kd D->E

Radioligand Binding Assay Workflow

Materials:

  • Cell membranes from a cell line overexpressing human β2AR (e.g., HEK293 or CHO cells)

  • Radioligand: [3H]-CGP12177 (a β-adrenergic antagonist)

  • This compound and its negative control

  • Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4

  • Wash buffer: 50 mM Tris-HCl, pH 7.4

  • 96-well filter plates (e.g., GF/C filters)

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of this compound and its negative control in binding buffer.

  • In a 96-well plate, add 50 µL of binding buffer, 50 µL of radioligand solution (at a final concentration near its Kd), and 50 µL of the test compound dilutions.

  • Add 50 µL of the cell membrane preparation (containing a predetermined amount of protein) to initiate the binding reaction.

  • Incubate the plate at room temperature for 1-2 hours to reach equilibrium.

  • Terminate the incubation by rapid filtration through the filter plate using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Punch out the filters into scintillation vials, add scintillation fluid, and vortex.

  • Measure the radioactivity in each vial using a liquid scintillation counter.

  • For data analysis, plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of this compound and its negative control to stimulate the production of intracellular cAMP.

Experimental Workflow:

cAMP_Assay_Workflow A Seed cells expressing β2AR in a 96-well plate B Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) A->B C Stimulate cells with varying concentrations of test compound B->C D Lyse cells and measure intracellular cAMP levels (e.g., using HTRF or ELISA) C->D E Perform data analysis to determine EC50 and Emax D->E

cAMP Accumulation Assay Workflow

Materials:

  • A cell line expressing human β2AR (e.g., HEK293 or CHO cells)

  • Cell culture medium

  • Stimulation buffer (e.g., HBSS)

  • Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)

  • This compound and its negative control

  • cAMP assay kit (e.g., HTRF, ELISA, or LANCE)

  • 96-well cell culture plates

Procedure:

  • Seed the cells into a 96-well plate and allow them to attach overnight.

  • The next day, aspirate the culture medium and wash the cells with stimulation buffer.

  • Add stimulation buffer containing a PDE inhibitor (e.g., 500 µM IBMX) and incubate for 30 minutes at 37°C.

  • Prepare serial dilutions of this compound and its negative control in stimulation buffer containing the PDE inhibitor.

  • Add the test compound dilutions to the cells and incubate for 30 minutes at 37°C.

  • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • Measure the intracellular cAMP levels using the chosen detection method (e.g., HTRF reader or plate reader for ELISA).

  • For data analysis, plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.

Logical Relationship of Compounds and Expected Outcomes

The following diagram illustrates the logical relationship between this compound, its presumed negative control, the β2AR, and the expected experimental outcomes.

Logical_Relationship cluster_compounds Test Compounds cluster_outcomes Expected Outcomes BI167107 This compound (Active Agonist) B2AR β2 Adrenergic Receptor (β2AR) BI167107->B2AR Interacts with HighAffinity High Affinity Binding (Low Kd) BI167107->HighAffinity cAMP_Increase Increased cAMP Production (Low EC50) BI167107->cAMP_Increase NegControl Negative Control (Inactive Enantiomer) NegControl->B2AR Does not interact with NoBinding No/Low Affinity Binding (High Kd) NegControl->NoBinding No_cAMP No cAMP Production (High EC50) NegControl->No_cAMP B2AR->HighAffinity Leads to B2AR->cAMP_Increase Leads to B2AR->NoBinding Leads to B2AR->No_cAMP Leads to

Compound-Target-Outcome Relationship

Conclusion

The use of this compound in conjunction with its appropriate negative control is essential for obtaining specific and reliable data in studies of the β2 adrenergic receptor. The protocols provided here offer a framework for characterizing the activity of these compounds. It is always recommended to obtain the specific negative control compound directly from the provider (Boehringer Ingelheim's opnMe portal) and to follow any accompanying documentation for the most accurate and reproducible results.

References

Application Notes and Protocols for Schild Analysis at the β2-Adrenergic Receptor

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the experimental setup for a Schild analysis to characterize antagonists targeting the β2-adrenergic receptor (β2AR). While the topic specifies BI-167107, it is crucial to note that this compound is a high-affinity, long-acting full agonist of the β2AR, making it unsuitable for a standard Schild analysis which is designed to quantify the potency of competitive antagonists.[1][2][3][4] Therefore, this document will provide a general protocol for performing a Schild analysis at the β2AR using appropriate tools and will include data on this compound for contextual understanding of a potent agonist at this receptor.

This compound: A Potent β2-Adrenergic Receptor Agonist

This compound is a valuable tool for studying the β2AR, primarily utilized in structural biology to stabilize the receptor in its active conformation for crystallization studies.[2][3][4] Its high affinity and extremely slow dissociation rate, however, make it impractical for equilibrium-based antagonist characterization methods like Schild analysis.[4][5]

Quantitative Data for this compound at the β2-Adrenergic Receptor
ParameterValueReceptor/SystemReference
Dissociation Constant (Kd)84 pMHuman β2-Adrenergic Receptor[1][2]
EC50 for cAMP accumulation0.05 nMCells expressing human β2-Adrenergic Receptor[2][4]
Dissociation half-life (t½)> 30 hoursHuman β2-Adrenergic Receptor[4]

β2-Adrenergic Receptor Signaling Pathway

The canonical signaling pathway for the β2-adrenergic receptor involves the activation of a stimulatory G protein (Gs).[6][7][8] Upon agonist binding, the receptor undergoes a conformational change, leading to the exchange of GDP for GTP on the α-subunit of the Gs protein. The activated Gαs-GTP subunit then dissociates and stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to the second messenger, cyclic AMP (cAMP).[7][8][9] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.[6][9] The β2AR can also couple to inhibitory G proteins (Gi).[10]

Beta2_Signaling_Pathway cluster_membrane Cell Membrane B2AR β2-Adrenergic Receptor Gs_inactive Gs (GDP) B2AR->Gs_inactive Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Agonist Agonist (e.g., this compound) Agonist->B2AR Binds Gs_active Gαs (GTP) Gs_inactive->Gs_active GDP/GTP Exchange G_beta_gamma Gβγ Gs_inactive->G_beta_gamma Dissociates Gs_active->AC Stimulates ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active Response Cellular Response PKA_active->Response Phosphorylates Substrates

Caption: β2-Adrenergic Receptor Signaling Pathway.

Experimental Protocol: Schild Analysis for a Competitive Antagonist at the β2-Adrenergic Receptor

This protocol describes the steps to determine the pA2 value of a competitive antagonist at the β2AR. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist concentration-response curve.

Materials
  • Cell Line: A mammalian cell line stably expressing the human β2-adrenergic receptor (e.g., HEK293 or CHO cells).

  • Agonist: A readily reversible β2AR agonist (e.g., Isoproterenol or Epinephrine).

  • Antagonist: The competitive antagonist to be tested (e.g., Propranolol or ICI 118,551).

  • Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM or F-12) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS) with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP Assay Kit: A kit to measure intracellular cAMP levels (e.g., HTRF, ELISA, or fluorescence-based).

  • Multi-well plates: 96- or 384-well plates suitable for cell culture and the chosen assay.

Experimental Workflow

Schild_Analysis_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis A Seed cells in multi-well plates B Culture cells to desired confluency (e.g., 24-48h) A->B C Wash cells with assay buffer B->C D Pre-incubate with varying concentrations of antagonist C->D E Add varying concentrations of agonist D->E F Incubate for a defined period E->F G Lyse cells and measure intracellular cAMP F->G H Plot agonist dose-response curves for each antagonist concentration G->H I Perform Schild regression analysis H->I J Determine pA2 value I->J

Caption: Experimental Workflow for Schild Analysis.
Detailed Protocol

  • Cell Seeding:

    • Trypsinize and count the β2AR-expressing cells.

    • Seed the cells into 96- or 384-well plates at a density that will result in 80-90% confluency on the day of the assay.

    • Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24-48 hours.

  • Antagonist Pre-incubation:

    • On the day of the assay, aspirate the cell culture medium.

    • Wash the cells once with pre-warmed assay buffer.

    • Prepare serial dilutions of the antagonist in assay buffer. It is recommended to test at least 4-5 different concentrations of the antagonist. Include a vehicle control (no antagonist).

    • Add the antagonist dilutions to the respective wells and pre-incubate for a sufficient time to allow for equilibrium to be reached (e.g., 30-60 minutes at 37°C).

  • Agonist Stimulation:

    • Prepare serial dilutions of the agonist in assay buffer. A full concentration-response curve should be generated, typically spanning from 10 pM to 10 µM.

    • Add the agonist dilutions to the wells already containing the antagonist.

    • Incubate the plate for a defined period to allow for cAMP production (e.g., 15-30 minutes at 37°C).

  • cAMP Measurement:

    • Terminate the reaction and lyse the cells according to the manufacturer's instructions for the chosen cAMP assay kit.

    • Measure the intracellular cAMP levels.

  • Data Analysis:

    • For each concentration of the antagonist, plot the agonist concentration-response curve using a non-linear regression fit (log(agonist) vs. response) to determine the EC50 value.

    • Calculate the dose ratio (DR) for each antagonist concentration using the formula: DR = EC50 (in the presence of antagonist) / EC50 (in the absence of antagonist).

    • Construct the Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.

    • Perform a linear regression on the Schild plot. The x-intercept of the regression line is the pA2 value. The slope of the line should be close to 1 for a competitive antagonist.

Expected Results

For a competitive antagonist, the agonist dose-response curves will exhibit a parallel rightward shift with increasing antagonist concentrations, without a change in the maximum response. The Schild plot should be linear with a slope not significantly different from unity. The pA2 value derived from the x-intercept provides a measure of the antagonist's affinity for the receptor.

References

Application Notes and Protocols for BI-167107 in Cryo-EM Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-167107 is a potent, full agonist for the β2 adrenergic receptor (β2AR) with exceptionally high affinity and a slow dissociation rate.[1][2] These properties make it an invaluable tool for structural biology, particularly for cryo-electron microscopy (cryo-EM) and X-ray crystallography. By stabilizing the active conformation of the β2AR, this compound facilitates the formation of a stable complex with its cognate G protein, Gs. This stable ternary complex is crucial for elucidating the molecular mechanisms of G protein-coupled receptor (GPCR) activation and signaling. These application notes provide detailed protocols for the use of this compound in the preparation of β2AR-Gs complex samples for cryo-EM analysis.

β2 Adrenergic Receptor Signaling Pathway

The binding of an agonist like this compound to the β2AR initiates a cascade of intracellular events. The activated receptor recruits the heterotrimeric Gs protein, promoting the exchange of GDP for GTP on the Gαs subunit. This leads to the dissociation of Gαs-GTP from the Gβγ dimer. The activated Gαs-GTP then stimulates adenylyl cyclase to produce cyclic AMP (cAMP), a second messenger that activates Protein Kinase A (PKA) and triggers various downstream cellular responses.[3][4]

G_protein_signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound B2AR_inactive β2AR (Inactive) This compound->B2AR_inactive Binding B2AR_active β2AR (Active) B2AR_inactive->B2AR_active Gs_GDP Gs (GDP-bound) B2AR_active->Gs_GDP Recruitment Gs_GTP Gαs (GTP-bound) Gs_GDP->Gs_GTP GDP/GTP Exchange Gby Gβγ AC_inactive Adenylyl Cyclase (Inactive) Gs_GTP->AC_inactive Activation AC_active Adenylyl Cyclase (Active) AC_inactive->AC_active ATP ATP AC_active->ATP cAMP cAMP ATP->cAMP Conversion PKA_inactive PKA (Inactive) cAMP->PKA_inactive Activation PKA_active PKA (Active) PKA_inactive->PKA_active Cellular_Response Cellular Response PKA_active->Cellular_Response Phosphorylation of targets

Caption: β2 Adrenergic Receptor Signaling Pathway.

Quantitative Data

The following tables summarize key quantitative data for this compound and its interaction with the β2AR.

ParameterValueReference
Binding Affinity (Kd) 84 pM[1]
EC50 (cAMP Accumulation) 0.05 nM[2]
Dissociation Half-life (t½) 30 hours[2]
Molecular Weight 370.4 Da[2]
TargetActivityIC50Reference
β1 Adrenergic Receptor Agonist3.2 nM[2][5]
α1A Adrenergic Receptor Antagonist32 nM[2][5]

Experimental Protocols

Protocol 1: Formation of the β2AR-Gs Complex

This protocol describes the formation of the stable ternary complex between the this compound-bound β2AR and the nucleotide-free Gs heterotrimer.[6]

Materials:

  • Purified β2 Adrenergic Receptor (β2AR) in detergent (e.g., dodecylmaltoside)

  • Purified Gs heterotrimer (Gαs, Gβ, Gγ) with GDP bound

  • This compound

  • Apyrase

  • Reaction Buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl, 5 mM MgCl2)

  • Detergent (e.g., dodecylmaltoside)

Procedure:

  • Prepare the purified β2AR at a concentration that allows for a molar excess relative to the Gs protein.

  • Incubate the purified β2AR with a 2-fold molar excess of this compound for at least 30 minutes on ice to ensure complete agonist binding.

  • In a separate tube, prepare the purified GDP-bound Gs heterotrimer to a final concentration of approximately 100 µM in the reaction buffer.

  • Combine the this compound-bound β2AR with the Gs heterotrimer. A molar excess of the receptor is recommended to drive complex formation.

  • Add apyrase to the mixture at a final concentration of 25 mU/mL to hydrolyze the GDP released from the Gs protein upon complex formation. This prevents re-binding of GDP and stabilizes the nucleotide-free state.

  • Incubate the reaction mixture on ice or at 4°C for at least 1 hour to allow for stable complex formation.

  • The resulting β2AR-Gs complex is now ready for purification by size-exclusion chromatography to separate the complex from excess unbound components.

experimental_workflow cluster_purification Protein Purification cluster_complex_formation Complex Formation cluster_purification2 Complex Purification cluster_cryoEM Cryo-EM Sample Prep B2AR Purified β2AR Mix1 Incubate β2AR with this compound B2AR->Mix1 Gs Purified Gs (GDP) Mix2 Mix β2AR-BI-167107, Gs, and Apyrase Gs->Mix2 BI167107 This compound BI167107->Mix1 Apyrase Apyrase Apyrase->Mix2 Mix1->Mix2 Incubate Incubate to form ternary complex Mix2->Incubate SEC Size-Exclusion Chromatography Incubate->SEC Complex Purified β2AR-Gs Complex SEC->Complex Grid_Prep Apply to Grid Complex->Grid_Prep Vitrification Plunge Freezing Grid_Prep->Vitrification CryoEM_Grid Vitrified Grid Vitrification->CryoEM_Grid

Caption: Experimental workflow for β2AR-Gs complex preparation.
Protocol 2: Cryo-EM Grid Preparation and Vitrification

This protocol outlines the steps for preparing cryo-EM grids of the purified β2AR-Gs complex.

Materials:

  • Purified β2AR-Gs complex (typically at a concentration of 3-8 mg/mL)

  • Cryo-EM grids (e.g., Quantifoil R1.2/1.3, C-flat R2/2)

  • Glow discharger

  • Plunge-freezing apparatus (e.g., Vitrobot)

  • Liquid ethane (B1197151)

  • Liquid nitrogen

Procedure:

  • Glow discharge the cryo-EM grids to render the surface hydrophilic. This is a critical step to ensure even spreading of the sample.

  • Set the environmental chamber of the plunge-freezing apparatus to a controlled temperature (e.g., 4-10°C) and high humidity (e.g., >95%) to prevent sample evaporation.

  • Apply 3-4 µL of the purified β2AR-Gs complex solution to the glow-discharged grid.

  • Blot the grid to remove excess liquid, leaving a thin film of the sample. The blotting time and force are critical parameters that need to be optimized for each sample to achieve appropriate ice thickness. Typical blotting times range from 2 to 5 seconds.

  • Immediately after blotting, plunge the grid into liquid ethane cooled by liquid nitrogen. This rapid freezing vitrifies the sample, preventing the formation of ice crystals that would damage the protein complexes.

  • Transfer the vitrified grid to a grid box for storage in liquid nitrogen until ready for imaging in the cryo-electron microscope.

Concluding Remarks

This compound is a powerful tool for the structural determination of the β2AR in its active state. Its high affinity and slow dissociation kinetics are key to stabilizing the receptor in a conformation that readily couples to the Gs protein, enabling the formation of a homogenous and stable complex required for high-resolution cryo-EM. The protocols provided here offer a foundation for researchers to prepare high-quality β2AR-Gs complex samples for structural analysis. Optimization of specific parameters, such as protein concentrations, buffer components, and vitrification conditions, may be necessary to achieve the best results for individual experimental setups.

References

Troubleshooting & Optimization

troubleshooting BI-167107 solubility issues in PBS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting solubility issues with BI-167107 in Phosphate-Buffered Saline (PBS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound is a potent and high-affinity full agonist for the β2 adrenergic receptor (β2AR).[1][2][3] It was initially developed as part of a program to create long-acting β2-agonists for respiratory diseases.[4] Due to its high potency and slow dissociation from the receptor, it has become a valuable tool for structural biology studies, particularly in the crystallization of the active state of β2AR and β2AR-G-protein complexes.[1][3][4]

Q2: I'm observing precipitation when I try to dissolve this compound directly in PBS. Why is this happening?

This compound exhibits poor solubility in aqueous solutions like PBS due to its physicochemical properties. The primary reasons for this are:

  • High Lipophilicity: this compound is a lipophilic ("fat-loving") molecule, which means it preferentially dissolves in non-polar, organic solvents rather than in polar, aqueous solutions like PBS. This is quantitatively indicated by its high predicted octanol-water partition coefficient (logP).

  • Chemical Structure: The molecular structure of this compound contains several non-polar regions, contributing to its overall low affinity for water.

Q3: What are the key physicochemical properties of this compound?

Understanding the physicochemical properties of this compound is crucial for developing appropriate handling and formulation strategies.

PropertyValueSource
Molecular Weight 370.45 g/mol [5]
CAS Number 1202235-68-4[5][6]
Predicted logP 2.85Predicted using computational tools
Predicted pKa Basic: 9.2, Acidic: 11.5Predicted using computational tools
Solubility in DMSO 75 mg/mL (202.46 mM)[2]
Appearance White to off-white solid[2]

Q4: Since this compound is poorly soluble in PBS, what is the recommended solvent for creating a stock solution?

The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[2][5] A stock solution of up to 75 mg/mL can be prepared in DMSO.[2] It is important to use high-purity, anhydrous DMSO as hygroscopic DMSO can negatively impact the solubility and stability of the compound.[2]

Q5: I've prepared a DMSO stock, but the compound precipitates when I dilute it into my PBS-based assay buffer. What can I do?

This phenomenon is known as "precipitation upon dilution" and is common for lipophilic compounds dissolved in a strong organic solvent like DMSO. When the DMSO stock is added to an aqueous buffer, the local concentration of the compound can exceed its solubility limit in the resulting solvent mixture, leading to precipitation.

To avoid this, consider the following:

  • Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of PBS, perform serial dilutions in PBS, vortexing or mixing thoroughly between each step.

  • Lower Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your experiment (typically <0.5% for in vitro assays) to minimize solvent-induced artifacts.

  • Use of Co-solvents: For in vivo studies or more challenging in vitro systems, a co-solvent system is often necessary.

Troubleshooting Guide for this compound Solubility in PBS

This guide provides a systematic approach to addressing solubility challenges with this compound in PBS.

Problem: Precipitate forms when preparing this compound solution in PBS.

Troubleshooting workflow for this compound solubility.

Experimental Protocols

Protocol 1: Preparation of this compound for In Vitro Cellular Assays

This protocol describes the preparation of a working solution of this compound for typical cell-based experiments.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a 10 mM stock solution in DMSO:

    • Weigh out the required amount of this compound powder.

    • Add the appropriate volume of DMSO to achieve a 10 mM concentration (e.g., for 1 mg of this compound with a MW of 370.45, add 269.9 µL of DMSO).

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution.

  • Prepare an intermediate dilution:

    • Perform a 1:10 dilution of the 10 mM stock solution in DMSO to create a 1 mM intermediate stock.

  • Prepare the final working solution:

    • To minimize the final DMSO concentration, add the 1 mM intermediate stock to your cell culture medium or PBS dropwise while gently vortexing. For a final concentration of 1 µM, add 1 µL of the 1 mM stock to 1 mL of medium/PBS (final DMSO concentration will be 0.1%).

  • Vehicle Control:

    • Always prepare a vehicle control containing the same final concentration of DMSO as your experimental samples.

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation weigh Weigh this compound add_dmso Add 100% DMSO to make a 10 mM stock weigh->add_dmso dissolve Vortex/sonicate to dissolve add_dmso->dissolve intermediate Prepare intermediate dilutions in DMSO (e.g., 1 mM) dissolve->intermediate final_dilution Add dropwise to final volume of PBS/media while vortexing intermediate->final_dilution final_solution Final working solution (e.g., 1 µM with <0.5% DMSO) final_dilution->final_solution

Workflow for preparing this compound for in vitro assays.

Protocol 2: Preparation of this compound for In Vivo Studies

This protocol is adapted from a formulation known to achieve a clear solution for in vivo administration.[2]

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Saline (0.9% NaCl)

  • Sterile tubes

Procedure to prepare a 3.75 mg/mL working solution:

  • Prepare a 37.5 mg/mL stock solution in DMSO:

    • Dissolve the required amount of this compound in DMSO.

  • Prepare the formulation (example for 1 mL final volume):

    • To 400 µL of PEG300, add 100 µL of the 37.5 mg/mL DMSO stock solution and mix thoroughly.

    • To this mixture, add 50 µL of Tween-80 and mix until uniform.

    • Finally, add 450 µL of saline to bring the total volume to 1 mL. Mix well.

  • Vehicle Control:

    • Prepare a vehicle control with the same proportions of DMSO, PEG300, Tween-80, and saline, but without this compound.

Important Considerations:

  • It is recommended to prepare this formulation fresh on the day of use.

  • The final concentration of each component is: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • Always perform a small-scale test to ensure the formulation is clear and free of precipitation before administering to animals.

References

preventing BI-167107 precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BI-167107. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in cell culture experiments, with a specific focus on preventing precipitation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and high-affinity full agonist for the β2-adrenergic receptor (β2AR), a member of the G-protein coupled receptor (GPCR) family.[1][2] Upon binding, it stabilizes the active conformation of the receptor, leading to the activation of downstream signaling pathways.[3] The primary pathway involves the coupling to Gs protein, which activates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. This signaling cascade plays crucial roles in various physiological processes.

Q2: What are the key chemical properties of this compound?

Understanding the chemical properties of this compound is crucial for its effective use in experiments.

PropertyValueSource
Molecular Weight370.44 g/mol [1]
AppearanceWhite to off-white solid[1]
DMSO Solubility≥ 75 mg/mL (202.46 mM) with sonication[1][4]
Aqueous SolubilityNot quantitatively reported, considered hydrophobic

Q3: Why does this compound precipitate in my cell culture medium?

Precipitation of this compound in aqueous-based cell culture media is a common issue due to its hydrophobic nature. When a concentrated stock solution in dimethyl sulfoxide (B87167) (DMSO) is diluted into the medium, the drastic change in solvent polarity can cause the compound to "crash out" of solution. This phenomenon is known as solvent-shifting precipitation. The final concentration of this compound in the medium may exceed its aqueous solubility limit, leading to the formation of a precipitate.

Q4: What are the consequences of this compound precipitation in my experiments?

Compound precipitation can significantly impact the accuracy and reproducibility of your results. The key consequences include:

  • Inaccurate Dosing: The actual concentration of the soluble, biologically active compound will be lower than intended.

  • Cellular Toxicity: Precipitate particles can be cytotoxic to cells, independent of the compound's pharmacological effects.

  • Experimental Artifacts: Precipitates can interfere with assays, especially those involving light absorbance, fluorescence, or microscopy.

Troubleshooting Guide: Preventing this compound Precipitation

This guide provides a systematic approach to troubleshoot and prevent this compound precipitation.

IssuePotential CauseRecommended Solution
Precipitation upon dilution of DMSO stock in media Final concentration exceeds aqueous solubility.Decrease the final working concentration of this compound.
Improper dilution technique.Use a stepwise dilution method. First, create an intermediate dilution in a small volume of pre-warmed serum-free medium before adding it to the final volume of complete medium.
Low temperature of the medium.Always use cell culture medium that has been pre-warmed to 37°C. Adding a concentrated stock to cold medium can induce precipitation.
Cloudy or precipitated DMSO stock solution Water absorption by DMSO.Use anhydrous, high-purity DMSO to prepare stock solutions. Store DMSO in small, tightly sealed aliquots to prevent moisture absorption.
Improper storage.Store the DMSO stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
Precipitation observed over time in the incubator Metastable supersaturated solution.The initial clear solution may be thermodynamically unstable. Reduce the final working concentration of this compound.
Evaporation of media.Ensure proper humidification in the incubator to minimize media evaporation, which can increase the compound's concentration.
Interaction with media components.If using serum-containing medium, consider that serum proteins can bind to hydrophobic compounds, which may affect solubility.[5][6] Test the solubility in serum-free versus serum-containing media.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Methodology:

  • Calculation: Determine the mass of this compound powder required to prepare a stock solution of a specific concentration (e.g., 10 mM).

    • Mass (mg) = Desired Concentration (mol/L) * Molecular Weight ( g/mol ) * Volume (L) * 1000

  • Dissolution:

    • In a sterile microcentrifuge tube, add the calculated mass of this compound.

    • Add the appropriate volume of anhydrous DMSO.

    • Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved.

    • If dissolution is difficult, brief sonication in a water bath may be helpful.[1][4]

  • Storage:

    • Visually inspect the solution to ensure there is no undissolved material.

    • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions and Cell Treatment

This protocol details the critical steps for diluting the this compound stock solution into cell culture medium to prevent precipitation.

Materials:

  • Concentrated this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium (with or without serum)

  • Sterile conical tubes or multi-well plates

Methodology:

  • Pre-warm Medium: Ensure the complete cell culture medium is pre-warmed to 37°C in a water bath.

  • Serial Dilution in DMSO (if necessary): If a wide range of concentrations is being tested, perform serial dilutions of the concentrated stock solution in anhydrous DMSO first.

  • Preparation of Working Solution (Stepwise Dilution):

    • Intermediate Dilution: In a sterile tube, add a small volume of the pre-warmed, serum-free medium. While gently vortexing, add the required volume of the this compound DMSO stock to create an intermediate dilution. This helps to gradually change the solvent environment.

    • Final Dilution: Add the intermediate dilution to the final volume of pre-warmed complete cell culture medium. Mix thoroughly but gently by inverting the tube or pipetting up and down.

  • Cell Treatment:

    • Aspirate the old medium from the cultured cells.

    • Gently add the medium containing the desired final concentration of this compound.

    • Include a vehicle control (medium with the same final concentration of DMSO used for the highest this compound concentration). The final DMSO concentration should ideally be kept below 0.5% to avoid cytotoxicity.

Protocol 3: Empirical Determination of this compound Solubility in Your Cell Culture Medium

Since the exact aqueous solubility of this compound is not publicly available, this protocol allows you to determine its approximate solubility limit in your specific experimental conditions.

Materials:

  • This compound stock solution in DMSO

  • Your specific cell culture medium (with and without serum, if applicable), pre-warmed to 37°C

  • 96-well clear bottom plate

  • Microplate reader or microscope

Methodology:

  • Prepare Serial Dilutions: Prepare a series of twofold dilutions of your this compound DMSO stock in DMSO (e.g., from 10 mM down to 1 µM).

  • Plate Setup: In a 96-well plate, add 198 µL of your pre-warmed cell culture medium to each well.

  • Addition of Compound: Add 2 µL of each this compound DMSO dilution to the corresponding wells (this will result in a 1:100 dilution and a final DMSO concentration of 1%).

  • Incubation: Incubate the plate under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a period relevant to your experiment (e.g., 1, 4, and 24 hours).

  • Observation:

    • Visual Inspection: At each time point, visually inspect the wells for any signs of precipitation (cloudiness, visible particles).

    • Microscopic Examination: Use a microscope to examine each well for the presence of fine precipitates.

    • Spectrophotometric Reading: Measure the absorbance of each well at a wavelength where the compound does not absorb (e.g., 600 nm) to quantify turbidity. An increase in absorbance indicates precipitation.

  • Determination of Solubility Limit: The highest concentration that remains clear and free of precipitate is the empirical solubility limit of this compound in your specific medium under your experimental conditions.

Visualizations

Signaling Pathway of this compound

BI167107_Pathway BI167107 This compound beta2AR β2-Adrenergic Receptor (β2AR) BI167107->beta2AR Binds and Activates Gs_protein Gs Protein (αβγ) beta2AR->Gs_protein Activates G_alpha_GTP Gαs-GTP Gs_protein->G_alpha_GTP G_beta_gamma Gβγ Gs_protein->G_beta_gamma AC Adenylyl Cyclase (AC) G_alpha_GTP->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Response (e.g., smooth muscle relaxation) PKA->Cellular_Response Phosphorylates targets leading to

Caption: this compound signaling pathway via the β2-adrenergic receptor.

Experimental Workflow for Preventing Precipitation

Precipitation_Workflow start Start: Prepare this compound Working Solution stock_prep 1. Prepare Concentrated Stock in Anhydrous DMSO start->stock_prep warm_media 2. Pre-warm Cell Culture Medium to 37°C stock_prep->warm_media intermediate_dilution 3. Create Intermediate Dilution in small volume of pre-warmed medium warm_media->intermediate_dilution final_dilution 4. Add Intermediate Dilution to Final Volume of Medium intermediate_dilution->final_dilution check_precipitation 5. Visually Inspect for Precipitation final_dilution->check_precipitation proceed Solution is Clear: Proceed with Experiment check_precipitation->proceed No troubleshoot Precipitate Observed: Troubleshoot check_precipitation->troubleshoot Yes end End proceed->end troubleshoot->start Adjust Protocol (e.g., lower concentration)

Caption: Recommended workflow for preparing this compound working solutions.

Troubleshooting Logic for Precipitation

Troubleshooting_Logic precipitation Precipitation Observed check_stock Is DMSO stock solution clear? precipitation->check_stock remake_stock No: Remake stock with anhydrous DMSO check_stock->remake_stock No check_concentration Yes: Is final concentration too high? check_stock->check_concentration Yes lower_concentration Yes: Lower the final working concentration check_concentration->lower_concentration Yes check_dilution No: Was stepwise dilution used? check_concentration->check_dilution No use_stepwise No: Implement stepwise dilution protocol check_dilution->use_stepwise No check_media_temp Yes: Was media pre-warmed to 37°C? check_dilution->check_media_temp Yes warm_media No: Use pre-warmed media check_media_temp->warm_media No further_investigation Yes: Consider media component interaction or perform empirical solubility test check_media_temp->further_investigation Yes

Caption: A logical workflow for troubleshooting this compound precipitation.

References

Technical Support Center: Optimizing BI-167107 Concentration to Avoid Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the experimental concentration of BI-167107, a potent β2-adrenergic receptor (β2AR) agonist, while minimizing off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target activity of this compound?

This compound is a high-affinity, full agonist for the β2-adrenergic receptor (β2AR) with a dissociation constant (Kd) of 84 pM.[1] Its primary on-target effect is the activation of the β2AR, which is involved in various physiological processes, including bronchodilation.[2][3][4]

Q2: What are the known major off-target effects of this compound?

This compound is not a selective β2AR agonist.[2][3][4] A safety panel screen revealed significant activity at other receptors, most notably:

  • β1-adrenergic receptor (β1AR): this compound is also a potent agonist of the β1AR with an IC50 of 3.2 nM.[2][3][4]

  • α1A-adrenergic receptor (α1A): It acts as an antagonist at the α1A receptor with an IC50 of 32 nM.[2][3][4]

Weaker activity has also been observed at several other targets, including serotonin (B10506) and dopamine (B1211576) transporters and receptors.[3]

Q3: How can I determine the optimal concentration of this compound for my experiments to ensure on-target specificity?

The optimal concentration will be cell-type and assay-dependent. A critical first step is to perform a dose-response curve for your specific assay, measuring a downstream signaling event of β2AR activation (e.g., cAMP accumulation). The goal is to use the lowest concentration that gives a robust on-target effect, which should ideally be significantly lower than the concentrations that would engage off-targets.

Q4: What are the signs of off-target effects in my cell-based assays?

Unexpected or contradictory results can be a sign of off-target effects. For example, if you are studying the role of β2AR in a specific cellular process and observe a phenotype that is inconsistent with known β2AR signaling, it could be due to the engagement of β1AR or other off-targets.

Q5: How can I experimentally confirm that the observed effect of this compound is due to its on-target activity?

Several strategies can be employed:

  • Use of a selective antagonist: Co-treatment of your cells with a selective β2AR antagonist should reverse the effects of this compound if they are on-target.

  • Use of a structurally unrelated β2AR agonist: Comparing the effects of this compound with another β2AR agonist that has a different chemical structure can help confirm that the observed phenotype is due to β2AR activation.

  • Knockdown or knockout of the target: Using techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of β2AR should abolish the effects of this compound if they are on-target.

Troubleshooting Guide

Issue Potential Cause Recommended Action
High background signal in ELISA or other plate-based assays. 1. Non-specific binding of this compound to the plate or other components. 2. Sub-optimal antibody concentrations. 3. Insufficient washing.1. Increase the number of wash steps and consider adding a detergent like Tween-20 to your wash buffer.[5][6] 2. Titrate your primary and secondary antibodies to determine the optimal concentration.[7] 3. Ensure thorough washing between all steps of your assay.[6]
Inconsistent results between experiments. 1. Variability in cell health and density. 2. Instability of this compound in solution. 3. Pipetting errors.1. Ensure consistent cell seeding density and monitor cell morphology. 2. Prepare fresh dilutions of this compound for each experiment from a frozen stock. 3. Use calibrated pipettes and ensure proper mixing of solutions.
Observed cellular phenotype does not align with known β2AR signaling. 1. Off-target effects, likely due to activation of β1AR or antagonism of α1A. 2. Use of an excessively high concentration of this compound.1. Perform a dose-response experiment to determine if a lower concentration can achieve the desired on-target effect without the confounding phenotype. 2. Use a selective β1AR antagonist to see if it blocks the unexpected phenotype. 3. If your cells express α1A, consider if its blockade could explain the observed results.

Data Presentation

Table 1: In Vitro Activity and Selectivity of this compound

TargetActivityKd (pM)IC50 (nM)
β2-adrenergic receptor (β2AR) Agonist 84 -
β1-adrenergic receptor (β1AR)Agonist-3.2
α1A-adrenergic receptor (α1A)Antagonist-32
5-HT1BAntagonist-250
5-HT1AAgonist-1,400
5-HT transporterAntagonist-6,100
D2SAgonist-5,900
μ (MOP)Agonist-6,500
Dopamine transporterAntagonist-7,200

Data compiled from available resources.[3]

Experimental Protocols

Protocol 1: Dose-Response Curve for this compound using a cAMP Assay

Objective: To determine the EC50 of this compound for β2AR-mediated cAMP production in a target cell line.

Methodology:

  • Cell Culture: Plate cells expressing β2AR at an appropriate density in a 96-well plate and culture overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in a suitable assay buffer. A typical concentration range to test would be from 1 pM to 1 µM.

  • Assay Performance: a. Wash the cells with assay buffer. b. Add the different concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO). c. Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C. d. Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the EC50.

Protocol 2: Western Blot Analysis to Differentiate β2AR and β1AR Activation

Objective: To assess the phosphorylation of downstream effectors of β2AR and β1AR signaling to distinguish on-target from off-target effects.

Methodology:

  • Cell Treatment: Treat cells expressing both β2AR and β1AR with a range of this compound concentrations (e.g., from low nM to high nM) for a short period (e.g., 5-15 minutes).

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with phosphatase and protease inhibitors.[8]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot: a. Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel. b. Transfer the proteins to a PVDF or nitrocellulose membrane.[9] c. Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. d. Incubate the membrane with primary antibodies against phosphorylated downstream targets (e.g., phospho-CREB for β2AR/β1AR) and total protein as a loading control overnight at 4°C. e. Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and detect the signal using an ECL substrate.[8][9]

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. A significant increase in phosphorylation at lower concentrations of this compound would suggest on-target β2AR activation, while activation at higher concentrations may indicate β1AR engagement.

Mandatory Visualizations

BI167107_Signaling_Pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway BI167107 This compound beta2AR β2AR BI167107->beta2AR Agonist beta1AR β1AR BI167107->beta1AR Agonist (at higher conc.) Gs Gs beta2AR->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB p-CREB PKA->CREB Gs_off Gs beta1AR->Gs_off AC_off Adenylyl Cyclase Gs_off->AC_off cAMP_off cAMP AC_off->cAMP_off PKA_off PKA cAMP_off->PKA_off CREB_off p-CREB PKA_off->CREB_off

Caption: On-target (β2AR) and major off-target (β1AR) signaling pathways of this compound.

Experimental_Workflow start Start: Hypothesis involving β2AR dose_response 1. Perform Dose-Response Curve (e.g., cAMP assay) start->dose_response determine_ec50 2. Determine EC50 for on-target effect dose_response->determine_ec50 select_conc 3. Select lowest effective concentration determine_ec50->select_conc run_assay 4. Run primary functional assay select_conc->run_assay analyze_results 5. Analyze results run_assay->analyze_results expected_phenotype Phenotype consistent with β2AR signaling? analyze_results->expected_phenotype conclusion Conclusion: On-target effect likely expected_phenotype->conclusion Yes troubleshoot Troubleshoot for off-target effects expected_phenotype->troubleshoot No off_target_exp 6. Perform off-target validation experiments (e.g., use selective antagonists, knockout cells) troubleshoot->off_target_exp off_target_exp->analyze_results

Caption: Experimental workflow for optimizing this compound concentration.

Troubleshooting_Tree start Unexpected experimental result check_conc Is this compound concentration well above on-target EC50? start->check_conc lower_conc Lower concentration and repeat experiment check_conc->lower_conc Yes check_off_target_expr Does the cell line express known off-targets (e.g., β1AR)? check_conc->check_off_target_expr No lower_conc->start Issue persists use_antagonist Use a selective antagonist for the suspected off-target check_off_target_expr->use_antagonist Yes re_evaluate Re-evaluate hypothesis or consider other off-targets check_off_target_expr->re_evaluate No phenotype_blocked Is the unexpected phenotype blocked? use_antagonist->phenotype_blocked phenotype_blocked->re_evaluate No off_target_confirmed Off-target effect confirmed phenotype_blocked->off_target_confirmed Yes

Caption: Troubleshooting decision tree for unexpected results with this compound.

References

Technical Support Center: Mitigating BI-167107 Off-Target Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the β1-adrenergic receptor (β1AR) and α1A-adrenergic receptor (α1A) off-target activities of BI-167107.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known off-target activities?

A1: this compound is a potent and long-acting β2 adrenergic receptor (β2AR) agonist.[1][2] While it is a valuable tool for structural biology, particularly for crystallizing β-adrenergic receptors, it is not a selective β2AR agonist.[1][2] Its primary off-target activities are significant agonism at the β1-adrenergic receptor (β1AR) and antagonism at the α1A-adrenergic receptor (α1A).[1][2]

Q2: What are the reported potencies for this compound's on- and off-target activities?

A2: The in vitro activity of this compound at its primary target and key off-targets is summarized in the table below.

TargetActivityIC50
β2AR Agonist -
β1AR Agonist 3.2 nM [1][2]
α1A Antagonist 32 nM [1][2]

Q3: Why is it important to mitigate these off-target activities in my experiments?

A3: Off-target activities can lead to confounding results and misinterpretation of experimental data. β1AR activation can induce cardiac effects, while α1A antagonism can influence smooth muscle contraction and blood pressure. Understanding and mitigating these effects are crucial for obtaining clean, target-specific data.

Q4: What are the general strategies to mitigate off-target effects of a compound like this compound?

A4: General strategies include:

  • Structural Modification: Altering the chemical structure of this compound to reduce its affinity for β1AR and α1A while maintaining β2AR activity.[3] This often involves exploring the structure-activity relationships (SAR) of the compound and related analogs.

  • Use of Selective Antagonists: Co-administration of selective antagonists for β1AR (e.g., betaxolol, atenolol) and α1A (e.g., prazosin) can block the off-target effects of this compound in functional assays.

  • Cell Line Selection: Utilize cell lines that endogenously express high levels of β2AR and low or no levels of β1AR and α1A. Alternatively, use engineered cell lines expressing only the target of interest.

  • Counter-Screening: Routinely test this compound in functional assays specific for β1AR and α1A to quantify the extent of off-target activity under your experimental conditions.

Troubleshooting Guides

This section provides guidance for specific issues you may encounter during your experiments with this compound.

Issue 1: Unexpected or Inconsistent Results in β2AR Functional Assays
Possible Cause Troubleshooting Step
Confounding β1AR Agonist Activity 1. Confirm β1AR expression: Check the expression level of β1AR in your cell line using qPCR or Western blot. 2. Use a selective β1AR antagonist: Pre-incubate your cells with a selective β1AR antagonist (e.g., ICI 118,551 is β2 selective, so a β1 selective antagonist like CGP 20712A would be appropriate) before adding this compound. 3. Perform a β1AR functional assay: Run a parallel cAMP assay on cells expressing only β1AR to quantify the contribution of this off-target activity.
Underlying α1A Antagonist Activity 1. Assess α1A signaling: If your experimental system has endogenous α1A signaling, this compound could interfere with it. 2. Use an α1A agonist: In systems where α1A is expressed, co-administer a selective α1A agonist (e.g., A-61603)[4] to see if this compound antagonizes its effect.
High Background Signal 1. Check for constitutive activity: Some cell lines may exhibit high basal GPCR activity. Consider using an inverse agonist to lower the baseline.[5] 2. Optimize assay conditions: Adjust cell density, serum concentration, and incubation times to minimize background.
Poor Dose-Response Curve 1. Verify ligand concentration: Ensure the accuracy of your this compound stock solution and dilutions. 2. Check cell health: Poor cell viability can lead to inconsistent responses.[6] 3. Optimize incubation time: The long-acting nature of this compound may require longer incubation times to reach equilibrium.
Issue 2: Difficulty in Isolating β2AR-Specific Effects
Possible Cause Troubleshooting Step
Substantial Off-Target Receptor Expression 1. Characterize your cell line: Perform radioligand binding studies or functional assays with selective agonists/antagonists for β1AR, β2AR, and α1A to determine the receptor population. 2. Switch to a different cell line: Consider using a cell line with a more favorable receptor expression profile (e.g., CHO or HEK293 cells engineered to express only β2AR).
Inability to Differentiate Signaling Pathways 1. Use pathway-specific inhibitors: Employ inhibitors of downstream signaling molecules (e.g., PKA inhibitors for cAMP pathway) to dissect the contribution of each receptor. 2. Measure multiple signaling readouts: Besides cAMP, consider measuring other signaling events like β-arrestin recruitment, which may show different profiles for each receptor.

Experimental Protocols

Protocol 1: β1AR Off-Target Activity Assessment (cAMP Accumulation Assay)

This protocol is designed to quantify the agonist activity of this compound at the β1AR.

Materials:

  • Cells expressing human β1AR (e.g., CHO-β1AR or HEK293-β1AR)

  • Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 0.5 mM IBMX)

  • This compound

  • Isoproterenol (B85558) (non-selective β-agonist, positive control)

  • cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based)

Procedure:

  • Cell Plating: Seed the β1AR-expressing cells in a 96- or 384-well plate at a predetermined optimal density and culture overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and isoproterenol in assay buffer.

  • Assay: a. Remove culture medium and wash the cells with assay buffer. b. Add the diluted compounds to the respective wells. c. Incubate for 30-60 minutes at 37°C. d. Lyse the cells and measure intracellular cAMP levels according to the kit manufacturer's instructions.

  • Data Analysis: a. Plot the cAMP concentration against the log concentration of the compound. b. Fit the data using a sigmoidal dose-response curve to determine the EC50 and Emax values.

Protocol 2: α1A Off-Target Activity Assessment (Calcium Flux Assay)

This protocol measures the antagonist activity of this compound at the α1A receptor by assessing its ability to inhibit agonist-induced calcium mobilization.

Materials:

  • Cells expressing human α1A (e.g., CHO-α1A or HEK293-α1A)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM)[7]

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • This compound

  • A-61603 (selective α1A agonist)[4]

  • Prazosin (B1663645) (α1 antagonist, positive control)

Procedure:

  • Cell Plating: Seed the α1A-expressing cells in a black-walled, clear-bottom 96-well plate and culture overnight.

  • Dye Loading: a. Remove culture medium and wash cells with assay buffer. b. Load the cells with the calcium-sensitive dye according to the manufacturer's protocol (typically 30-60 minutes at 37°C). c. Wash the cells to remove excess dye.

  • Assay: a. Add serial dilutions of this compound or prazosin to the wells and pre-incubate for 15-30 minutes. b. Place the plate in a fluorescence plate reader capable of kinetic reads. c. Inject a fixed concentration of A-61603 (typically EC80) into the wells and immediately begin recording fluorescence intensity over time.

  • Data Analysis: a. Calculate the peak fluorescence response for each well. b. Plot the percentage of inhibition of the A-61603 response against the log concentration of this compound or prazosin. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

GPCR_Signaling_Pathway cluster_beta β-Adrenergic Receptor Signaling cluster_alpha α1A-Adrenergic Receptor Signaling BI167107_beta This compound (Agonist) beta_receptor β1AR / β2AR BI167107_beta->beta_receptor Gs Gs beta_receptor->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Cellular_Response_beta Cellular Response (e.g., Relaxation, Increased Heart Rate) PKA->Cellular_Response_beta BI167107_alpha This compound (Antagonist) alpha_receptor α1A Receptor BI167107_alpha->alpha_receptor alpha_agonist α1A Agonist (e.g., A-61603) alpha_agonist->alpha_receptor Gq Gq alpha_receptor->Gq PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 Ca2 ↑ Intracellular Ca2+ IP3->Ca2 Cellular_Response_alpha Cellular Response (e.g., Contraction) Ca2->Cellular_Response_alpha

Caption: Signaling pathways for β-adrenergic and α1A-adrenergic receptors.

Experimental_Workflow cluster_exp Experimental Workflow for Off-Target Characterization cluster_beta_char β1AR Off-Target Assessment cluster_alpha_char α1A Off-Target Assessment cluster_mit_strat Mitigation Strategies start Start: Experiment with this compound unexpected_results Unexpected or Inconsistent Results? start->unexpected_results beta_assay Perform β1AR cAMP Assay unexpected_results->beta_assay Yes end End: Clean, Target-Specific Data unexpected_results->end No beta_analysis Determine EC50 for β1AR Agonism beta_assay->beta_analysis alpha_assay Perform α1A Calcium Flux Assay beta_analysis->alpha_assay alpha_analysis Determine IC50 for α1A Antagonism alpha_assay->alpha_analysis mitigation Implement Mitigation Strategy alpha_analysis->mitigation use_antagonist Use Selective Antagonists mitigation->use_antagonist change_cell_line Change Cell Line mitigation->change_cell_line modify_compound Structural Modification mitigation->modify_compound re_evaluate Re-evaluate this compound in Primary Assay mitigation->re_evaluate re_evaluate->end

Caption: Workflow for characterizing and mitigating this compound off-target effects.

References

Technical Support Center: BI-167107 in Long-Term Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using BI-167107, a potent, long-acting β2-adrenergic receptor (β2AR) agonist, in long-term cell culture experiments. Given its high affinity and slow dissociation rate, prolonged exposure to this compound can lead to specific challenges. This guide offers insights and practical solutions for common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key characteristics?

This compound is a high-affinity, full agonist for the β2-adrenergic receptor (β2AR) with a dissociation constant (Kd) of 84 pM.[1] A key feature is its extremely slow off-rate, with a dissociation half-life of over 30 hours.[2][3] This prolonged receptor occupancy makes it a valuable tool for crystallization studies aimed at stabilizing the active state of the β2AR.[2][3][4] However, it is important to note that this compound is not selective for the β2AR. It also demonstrates high-affinity agonism at the β1-adrenergic receptor (IC50 = 3.2 nM) and antagonist activity at the α1A-adrenergic receptor (IC50 = 32 nM).[3][4] At higher concentrations, it can also interact with other targets, including serotonin (B10506) and dopamine (B1211576) transporters and receptors.[4]

Q2: I am observing a diminished response to this compound over time in my cell culture. What could be the cause?

Prolonged exposure to a potent agonist like this compound can lead to a phenomenon known as receptor desensitization and downregulation . This is a compensatory mechanism by the cell to reduce signaling in the face of persistent stimulation. The process involves several key events:

  • Receptor Phosphorylation: Upon sustained activation, the β2AR is phosphorylated by G-protein coupled receptor kinases (GRKs) and Protein Kinase A (PKA).

  • β-Arrestin Recruitment: Phosphorylated receptors recruit β-arrestin proteins.

  • Receptor Uncoupling: β-arrestin binding sterically hinders the coupling of the receptor to its primary signaling partner, the Gs protein, thereby reducing downstream adenylyl cyclase activation and cAMP production.

  • Receptor Internalization: β-arrestin facilitates the internalization of the receptor from the cell surface into endosomes.

  • Receptor Downregulation: Internalized receptors can either be recycled back to the cell surface or targeted for lysosomal degradation, leading to a reduction in the total number of receptors. Studies have shown that prolonged agonist exposure can also lead to a decrease in the mRNA levels of the β2-adrenergic receptor.[5]

Due to this compound's very slow dissociation rate, these effects can be particularly pronounced.

Q3: Are there any known off-target effects of this compound that I should be aware of in long-term experiments?

Yes, while this compound is a potent β2AR agonist, it is not entirely selective. As mentioned, it also acts as an agonist at β1AR and an antagonist at α1A receptors at nanomolar concentrations.[3][4] At micromolar concentrations, it can interact with several other receptors and transporters, including those for serotonin and dopamine.[4] In long-term cultures, even low concentrations of the compound could potentially lead to cumulative off-target effects. It is crucial to consider the expression profile of these other receptors in your specific cell line and to include appropriate controls to distinguish between β2AR-mediated and potential off-target effects.

Q4: Is this compound stable in cell culture medium for extended periods?

While specific long-term stability data in various cell culture media is not extensively published, one supplier suggests caution when planning continuous dosing periods exceeding half a month, which may imply potential for degradation.[1] It is recommended to prepare fresh dilutions of this compound from a frozen stock for each media change. To minimize degradation, stock solutions should be stored at -20°C or -80°C and protected from light.[6] For critical long-term experiments, it may be advisable to empirically test the stability of this compound under your specific culture conditions.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Decreased Cellular Response (e.g., lower cAMP levels, altered gene expression) over time Receptor Desensitization and Downregulation: Prolonged stimulation with a high-affinity, long-acting agonist like this compound leads to receptor phosphorylation, β-arrestin recruitment, internalization, and degradation.1. Intermittent Dosing: Instead of continuous exposure, consider a washout period to allow for receptor resensitization. The duration of the washout will depend on the cell type and can be determined empirically. 2. Titrate Concentration: Use the lowest effective concentration of this compound to minimize excessive receptor stimulation. 3. Monitor Receptor Levels: If possible, quantify β2AR expression at both the mRNA (qPCR) and protein (Western blot, flow cytometry) levels over the course of the experiment. 4. Assess Downstream Signaling Components: Check for alterations in the expression or activity of downstream signaling molecules like adenylyl cyclase or PKA.
Unexpected Phenotypic Changes or Cellular Stress Off-Target Effects: As this compound is not completely selective, prolonged exposure may lead to effects mediated by other receptors (e.g., β1AR, α1A). Cytotoxicity: Although not well-documented for this compound, high concentrations or long-term exposure to any compound can induce cellular stress and cytotoxicity.1. Use Selective Antagonists: To confirm that the observed effects are β2AR-mediated, co-treat with a selective β2AR antagonist (e.g., ICI 118,551). 2. Test in a Receptor-Null Cell Line: If available, use a cell line that does not express the β2AR as a negative control. 3. Perform Dose-Response and Viability Assays: Conduct a thorough dose-response curve to identify the optimal concentration range and assess cell viability at various concentrations and time points using assays like MTT or trypan blue exclusion.
Variability Between Experiments Compound Instability: this compound may degrade in culture medium over time. Inconsistent Cell Culture Conditions: Minor variations in cell density, passage number, or media composition can influence cellular responses.1. Fresh Compound Preparation: Prepare fresh dilutions of this compound from a frozen stock solution immediately before each use. 2. Standardize Protocols: Maintain consistent cell culture practices, including seeding density, passage number, and media formulation. 3. Aliquot Stock Solutions: Aliquot your stock solution of this compound to avoid repeated freeze-thaw cycles.

Data Summary

Table 1: In Vitro Activity Profile of this compound

TargetActivityAffinity/PotencyReference
β2 Adrenergic Receptor (β2AR) Full AgonistKd: 84 pM[1]
β1 Adrenergic Receptor (β1AR) AgonistIC50: 3.2 nM[3][4]
α1A Adrenergic Receptor (α1A) AntagonistIC50: 32 nM[3][4]
5-HT Transporter (h) AntagonistIC50: 6.1 µM[4]
5-HT1A (h) AgonistIC50: 1.4 µM[4]
5-HT1B AntagonistIC50: 0.25 µM[4]
D2S (h) AgonistIC50: 5.9 µM[4]
Dopamine Transporter (h) AntagonistIC50: 7.2 µM[4]
μ (MOP) (h) AgonistIC50: 6.5 µM[4]

Kd: Dissociation Constant; IC50: Half-maximal Inhibitory Concentration.

Experimental Protocols

Protocol 1: Assessment of β2AR Desensitization by cAMP Measurement

  • Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with this compound at the desired concentration for various time points (e.g., 0, 1, 6, 12, 24, 48 hours).

  • Washout (Optional): For resensitization experiments, remove the this compound-containing medium, wash the cells three times with serum-free medium, and incubate in fresh medium for different recovery periods.

  • Acute Stimulation: After the long-term treatment (and optional washout), stimulate the cells with a high concentration of a short-acting β2AR agonist (e.g., 10 µM isoproterenol) for 15-30 minutes in the presence of a phosphodiesterase inhibitor (e.g., 100 µM IBMX) to prevent cAMP degradation.

  • cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA, HTRF).

  • Data Analysis: Compare the cAMP levels in the long-term treated cells to the vehicle-treated control cells to determine the extent of desensitization.

Protocol 2: Analysis of β2AR Expression by Western Blot

  • Cell Treatment and Lysis: Treat cells with this compound as described in Protocol 1. At each time point, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the β2-adrenergic receptor. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensity and normalize to a loading control (e.g., GAPDH, β-actin) to determine the relative changes in β2AR protein expression.

Signaling Pathways and Experimental Workflows

BI167107_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound b2AR β2AR This compound->b2AR Binds Gs Gs b2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates substrates leading to

Caption: Canonical β2AR signaling pathway activated by this compound.

Long_Term_Desensitization_Workflow cluster_stimulation Prolonged Stimulation cluster_cellular_events Cellular Events cluster_outcome Outcome Prolonged_BI167107 Continuous this compound Exposure Receptor_Phosphorylation Receptor Phosphorylation (PKA, GRKs) Prolonged_BI167107->Receptor_Phosphorylation b_Arrestin_Recruitment β-Arrestin Recruitment Receptor_Phosphorylation->b_Arrestin_Recruitment Uncoupling Uncoupling from Gs b_Arrestin_Recruitment->Uncoupling Internalization Receptor Internalization b_Arrestin_Recruitment->Internalization Diminished_Response Diminished Cellular Response Uncoupling->Diminished_Response Downregulation Receptor Downregulation (Degradation/Reduced mRNA) Internalization->Downregulation Downregulation->Diminished_Response

Caption: Workflow of β2AR desensitization with long-term this compound exposure.

References

Technical Support Center: Troubleshooting Experiments with BI-167107

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in experiments involving the β2 adrenergic receptor (β2AR) agonist, BI-167107.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a potent, high-affinity, and long-acting full agonist for the β2 adrenergic receptor (β2AR).[1][2][3] Its primary utility has been in structural biology to stabilize the active conformation of the β2AR for crystallization studies.[2][3][4] While it is a powerful research tool, its lack of selectivity can be a source of experimental variability.

Q2: What are the key binding and functional parameters of this compound?

Understanding the binding affinity and functional potency of this compound is crucial for designing experiments and interpreting results. Below is a summary of its key in vitro parameters.

ParameterValueReceptor/Assay
Binding Affinity (Kd) 84 pMβ2AR
Functional Potency (EC50) 0.05 nMcAMP Accumulation
Dissociation Half-life (t½) 30 hoursβ2AR

Data sourced from multiple references.[1][2][3][4]

Q3: Is this compound a selective β2AR agonist?

No, this compound is not a selective β2AR agonist.[2][3][4] It exhibits high affinity for the β1 adrenergic receptor and also has antagonist activity at the α1A adrenergic receptor.[2][3] This lack of selectivity is a critical factor to consider when designing and troubleshooting experiments.

Off-TargetActivityIC50
β1 Adrenergic Receptor (h) Agonist3.2 nM
α1A Adrenergic Receptor (h) Antagonist32 nM
5-HT1B Antagonist0.25 µM
5-HT1A (h) Agonist1.4 µM
5-HT Transporter (h) Antagonist6.1 µM
D2S (h) Agonist5.9 µM
μ (MOP) (h) Agonist6.5 µM
Dopamine Transporter (h) Antagonist7.2 µM

Data sourced from multiple references.[2]

Troubleshooting Guides

Issue 1: Inconsistent or Weaker-Than-Expected Response in cAMP Assays

Potential Causes:

  • Cell Line Variability: Different cell lines have varying levels of endogenous β2AR, β1AR, and other G-protein coupled receptors (GPCRs). Low receptor expression will lead to a weaker signal.

  • Off-Target Effects: If your cells express β1AR, co-activation of this receptor can influence the overall cAMP response. Antagonistic activity at other receptors could also dampen the expected signal depending on the cellular context.

  • Ligand Degradation: Improper storage or handling of this compound can lead to its degradation.

  • Assay Conditions: Sub-optimal assay conditions, such as incorrect cell density, incubation time, or concentration of IBMX (a phosphodiesterase inhibitor), can affect the outcome.[5]

  • Receptor Desensitization: Prolonged exposure to a high-affinity agonist like this compound can lead to receptor desensitization and internalization, reducing the measurable cAMP response.[6]

Troubleshooting Steps:

  • Characterize Your Cell Line: Perform qPCR or a saturation binding assay to quantify the expression level of β2AR and key off-target receptors (β1AR, α1A) in your chosen cell line.

  • Optimize Assay Parameters:

    • Titrate cell density to find the optimal number of cells per well.

    • Perform a time-course experiment to determine the peak cAMP response time.

    • Optimize the concentration of your phosphodiesterase inhibitor.

  • Use a Positive Control: Include a well-characterized β2AR agonist, such as isoproterenol, as a positive control in every experiment to ensure the assay is performing as expected.[6]

  • Prepare Fresh Ligand Dilutions: Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution.

  • Consider Receptor Internalization: For longer incubation times, consider using an assay that measures total cAMP production or use an endocytosis inhibitor to investigate the impact of receptor internalization.[6]

Issue 2: High Variability in Radioligand Binding Assays

Potential Causes:

  • Slow Dissociation Rate: this compound has a very slow off-rate, with a dissociation half-life of 30 hours.[4] This can make it difficult to reach equilibrium in competitive binding assays, leading to variable results.

  • Non-Specific Binding: High concentrations of the radioligand or this compound can lead to increased non-specific binding.

  • Inadequate Washing Steps: Insufficient washing can lead to high background signal.

  • Receptor Conformation: The binding of this compound is sensitive to the conformational state of the receptor.[7] Factors that alter the proportion of active versus inactive receptors can affect binding.

Troubleshooting Steps:

  • Increase Incubation Time: For competitive binding assays, a longer incubation time may be necessary to approach equilibrium due to the slow dissociation of this compound.

  • Optimize Radioligand Concentration: Use a concentration of radioligand that is at or below its Kd for the receptor to minimize non-specific binding.

  • Thorough Washing: Ensure your washing steps are sufficient to remove unbound radioligand.

  • Determine Non-Specific Binding: Use a high concentration of a competing, unlabeled ligand (e.g., alprenolol) to accurately determine non-specific binding.

  • Control for Receptor State: Be aware that assay conditions (e.g., presence of G-proteins or allosteric modulators) can influence the receptor's conformational state and thus ligand binding.[7]

Experimental Protocols

Protocol 1: cAMP Accumulation Assay

This protocol provides a general framework for measuring cAMP accumulation in response to this compound stimulation.

  • Cell Culture: Plate cells expressing the β2AR in a 384-well plate at a predetermined optimal density and grow to confluence.[5]

  • Assay Buffer Preparation: Prepare an assay buffer (e.g., Hanks' Balanced Salt Solution) supplemented with 5 mM HEPES, 0.1% Bovine Serum Albumin, and 500 µM 3-isobutyl-1-methylxanthine (B1674149) (IBMX).[5]

  • Ligand Preparation: Prepare serial dilutions of this compound and a positive control (e.g., isoproterenol) in the assay buffer.

  • Cell Stimulation: Remove the culture medium from the cells and add the prepared ligand dilutions.

  • Incubation: Incubate the plate at room temperature for 30 minutes.[5]

  • Detection: Lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, AlphaScreen, or ELISA) according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

Protocol 2: Radioligand Competition Binding Assay

This protocol outlines a general procedure for a competitive radioligand binding assay to determine the binding affinity of this compound.

  • Membrane Preparation: Prepare cell membranes from cells expressing the β2AR.

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable β2AR radioligand (e.g., [3H]-dihydroalprenolol), and varying concentrations of unlabeled this compound.

  • Incubation: Incubate the plate at a controlled temperature for a sufficient time to allow the binding to reach equilibrium. Given the slow off-rate of this compound, this may require several hours.

  • Termination of Binding: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50, which can then be converted to a Ki value.

Visualizations

G cluster_pathway β2AR Signaling Pathway BI167107 This compound beta2AR β2 Adrenergic Receptor BI167107->beta2AR Binds and Activates Gs Gs Protein beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates Targets

Caption: Simplified signaling pathway of the β2 adrenergic receptor upon activation by this compound.

G cluster_workflow General Experimental Workflow start Start cell_culture Cell Culture and Plating start->cell_culture ligand_prep Prepare Ligand Dilutions cell_culture->ligand_prep cell_treatment Treat Cells with Ligand ligand_prep->cell_treatment incubation Incubation cell_treatment->incubation detection Signal Detection incubation->detection data_analysis Data Analysis detection->data_analysis end End data_analysis->end

Caption: A generalized workflow for a typical cell-based assay involving ligand treatment.

G rect rect inconsistent_results Inconsistent Results? check_reagents Check Reagent Stability and Concentration? inconsistent_results->check_reagents check_protocol Review Assay Protocol and Parameters? check_reagents->check_protocol No reagent_issue Prepare fresh reagents. Validate stock solutions. check_reagents->reagent_issue Yes check_cell_line Characterize Cell Line (Receptor Expression)? check_protocol->check_cell_line No protocol_issue Optimize incubation time, cell density, etc. check_protocol->protocol_issue Yes check_off_target Consider Off-Target Effects? check_cell_line->check_off_target No cell_line_issue Quantify receptor expression. Consider a different cell line. check_cell_line->cell_line_issue Yes off_target_issue Use selective antagonists to block off-target effects. check_off_target->off_target_issue Yes consistent_results Consistent Results check_off_target->consistent_results No reagent_issue->inconsistent_results protocol_issue->inconsistent_results cell_line_issue->inconsistent_results off_target_issue->inconsistent_results

Caption: A logical troubleshooting flowchart for addressing inconsistent experimental results.

References

Technical Support Center: Optimizing Radioligand Binding Assays with BI-167107

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing BI-167107 in radioligand binding assays. Given that this compound is a high-affinity β2 adrenergic receptor agonist with a slow dissociation rate, specific challenges may arise during assay optimization. This guide is designed to address these potential issues directly.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary binding characteristics?

This compound is a potent and long-acting full agonist for the β2 adrenergic receptor (β2AR).[1][2] It exhibits a very high affinity with a dissociation constant (Kd) of 84 pM and has an extremely slow dissociation rate, with a half-life of over 30 hours.[2][3] These properties were instrumental in its use for stabilizing the active state of the β2AR for structural crystallization studies.[1][3][4]

Q2: Is this compound selective for the β2 adrenergic receptor?

No, this compound is not a selective β2AR agonist.[1][3] It also demonstrates high-affinity binding to the β1 adrenergic receptor (β1AR) and the α1A adrenergic receptor.[1][3] This lack of selectivity is a critical consideration when designing and interpreting binding assays, especially in systems expressing multiple adrenergic receptor subtypes.

Q3: Can I use this compound as a radioligand in my binding assay?

While this compound has been used extensively as a non-radioactive tool to study the β2AR, for it to be used as a radioligand, it would need to be isotopically labeled (e.g., with tritium (B154650) [³H] or iodine-125 (B85253) [¹²⁵I]). This guide assumes you are working with a radiolabeled form of this compound or a compound with similar characteristics. Radioligand binding assays are a sensitive and standard method for quantifying receptor-ligand interactions.[5][6]

Q4: What are the key parameters I should determine when optimizing my radioligand binding assay?

When optimizing your assay, you should aim to determine the dissociation constant (Kd), the maximum number of binding sites (Bmax), and the association (kon) and dissociation (koff) rate constants.[5] Saturation binding experiments are performed to determine Kd and Bmax, while kinetic experiments are used to determine kon and koff.[5]

Troubleshooting Guide

High Non-Specific Binding

Problem: I am observing high background signal, making it difficult to determine specific binding.

Possible Causes & Solutions:

Cause Solution
Radioligand concentration is too high. Decrease the concentration of the radiolabeled this compound. High concentrations can lead to binding to low-affinity, non-specific sites.[7]
Insufficient washing. Increase the number and volume of wash steps to more effectively remove unbound radioligand.[7][8] Use ice-cold wash buffer to minimize dissociation of specifically bound ligand during the wash steps.[8]
Radioligand sticking to filters or plates. Pre-soak filters in a blocking agent like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter material.[7] Consider using alternative filter types or adding a blocking agent like Bovine Serum Albumin (BSA) to the assay buffer.[8]
Inappropriate blocking agent. Test different blocking agents, such as BSA or casein, to find the most effective one for your system.[8][9]
High amount of membrane protein. Titrate the amount of membrane preparation used in the assay. Using too much protein can increase non-specific binding.[10]
Low or No Specific Binding

Problem: I am unable to detect a clear specific binding signal.

Possible Causes & Solutions:

Cause Solution
Receptor degradation or inactivity. Ensure proper storage and handling of your membrane preparations. Include protease inhibitors in your buffers during preparation to prevent receptor degradation.[7] Confirm receptor expression using a complementary technique like Western blotting.
Radioligand degradation. Verify the quality and purity of your radiolabeled this compound. Store it according to the manufacturer's instructions to prevent degradation.
Incubation time is too short to reach equilibrium. Due to this compound's slow association and dissociation rates, a longer incubation time may be necessary to reach equilibrium.[3] Perform a time-course experiment to determine the optimal incubation time for your specific assay conditions.[7]
Incorrect assay buffer composition. Optimize the pH, ionic strength, and divalent cation concentrations in your assay buffer. These factors can significantly impact receptor conformation and ligand binding.[9]
Low receptor expression. Use a cell line or tissue known to have higher expression levels of the target receptor.[7]
Poor Reproducibility

Problem: My results are inconsistent between experiments.

Possible Causes & Solutions:

Cause Solution
Inconsistent assay conditions. Strictly adhere to standardized protocols. Minor variations in temperature, incubation times, and reagent concentrations can lead to significant variability.[7][9]
Reagent variability. Prepare reagents in large batches and aliquot for single use to minimize freeze-thaw cycles and ensure consistency between experiments.[9] Regularly check the quality of all reagents.
Pipetting errors. Calibrate and regularly maintain your pipettes. Use proper pipetting techniques to ensure accurate and consistent volumes.
Cell line instability. If using cultured cells, be aware that receptor expression levels can change with passage number. Regularly authenticate your cell lines.[7]

Experimental Protocols

General Protocol for a Competitive Radioligand Binding Assay

This protocol provides a general framework for a competitive binding assay to determine the affinity (Ki) of a test compound against radiolabeled this compound.

1. Membrane Preparation:

  • Homogenize cells or tissues expressing the target receptor in an ice-cold lysis buffer containing protease inhibitors.

  • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

  • Pellet the membranes from the supernatant by high-speed centrifugation.

  • Wash the membrane pellet with a fresh buffer and resuspend it in the assay buffer.

  • Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.

2. Binding Reaction:

  • In a 96-well plate, combine the following in each well:

    • Membrane preparation (e.g., 10-50 µg of protein).

    • A fixed concentration of radiolabeled this compound (typically at or below its Kd).

    • A range of concentrations of the unlabeled test compound.

  • For determining non-specific binding, use a high concentration of a suitable non-selective antagonist (e.g., 10 µM propranolol).

  • For determining total binding, add assay buffer instead of the unlabeled compound.

3. Incubation:

  • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to allow the binding to reach equilibrium. Given the slow kinetics of this compound, this may require several hours.

4. Separation of Bound and Free Radioligand:

  • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[11]

5. Detection:

  • Dry the filters and add a scintillation cocktail.

  • Count the radioactivity trapped on the filters using a scintillation counter.

6. Data Analysis:

  • Subtract the non-specific binding from all other measurements to obtain specific binding.

  • Plot the specific binding as a function of the log concentration of the test compound.

  • Fit the data using a non-linear regression model to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Incubation Incubation (Membranes + Radioligand + Competitor) Membrane_Prep->Incubation Reagent_Prep Reagent Preparation Reagent_Prep->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (IC50 -> Ki) Counting->Data_Analysis

Caption: Workflow for a competitive radioligand binding assay.

Signaling_Pathway BI167107 This compound (Agonist) beta2AR β2 Adrenergic Receptor (β2AR) BI167107->beta2AR Binds to G_Protein Gs Protein Activation beta2AR->G_Protein Adenylyl_Cyclase Adenylyl Cyclase Activation G_Protein->Adenylyl_Cyclase cAMP Increased cAMP Production Adenylyl_Cyclase->cAMP Downstream Downstream Cellular Responses cAMP->Downstream

Caption: this compound signaling pathway via the β2 adrenergic receptor.

References

Technical Support Center: Crystallization of GPCRs with BI-167107

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing BI-167107 to facilitate the crystallization of G protein-coupled receptors (GPCRs), such as the β2-adrenergic receptor (β2AR).

Introduction to this compound in GPCR Crystallization

This compound is a high-affinity, full agonist for the β2-adrenergic receptor with a slow dissociation rate.[1] Its primary role in structural biology is not to be crystallized alone, but to act as a stabilizing agent for GPCRs, locking them in their active conformation. This stabilization is crucial for overcoming the inherent flexibility and instability of GPCRs, which is a major hurdle in obtaining high-quality crystals for X-ray crystallography.[2]

The challenges in crystallizing a GPCR in complex with this compound are often related to the GPCR itself, the overall complex stability, and the intricacies of the crystallization method, most commonly the lipidic cubic phase (LCP) technique.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound in my crystallization experiment?

A1: this compound is a tool compound used to stabilize the active state of the β2-adrenergic receptor and other GPCRs.[1] Due to its high potency and slow dissociation from the target, it ensures that the receptor remains in a stable, active conformation, which is more amenable to crystallization.[1] Efforts to obtain agonist-bound active-state GPCR structures have proven difficult due to the inherent instability of this state in the absence of a stabilizing G protein or a high-affinity agonist like this compound.[1]

Q2: I am not getting any crystals. What are the common reasons for crystallization failure with a GPCR-BI-167107 complex?

A2: Several factors can contribute to crystallization failure:

  • Protein Quality and Stability: The GPCR sample must be of high purity, homogeneity, and stability. Aggregated or denatured protein will not crystallize.

  • Complex Instability: Even with this compound, the GPCR active state can be transient. Further stabilization through protein engineering, such as fusion to T4 lysozyme (B549824) (T4L) or complex formation with a nanobody (e.g., Nb80), is often necessary.[5][6][7]

  • Incorrect LCP Properties: The lipidic cubic phase must be properly formed. The ideal temperature range for monoolein-based LCP is 21–23 °C.[8]

  • Suboptimal Crystallization Conditions: The precipitant solution, pH, and additives may not be suitable for inducing crystal nucleation. Extensive screening of these conditions is crucial.

Q3: My crystallization drops show amorphous precipitate instead of crystals. What should I do?

A3: Amorphous precipitation occurs when the protein comes out of solution too rapidly and in a disordered manner. To address this, consider the following:

  • Reduce Protein and Precipitant Concentrations: Lowering the concentration of the GPCR-BI-167107 complex or the precipitant can slow down the process, favoring ordered crystal growth.

  • Vary Temperature: Adjusting the incubation temperature can alter the solubility and kinetics of the system.[8]

  • Optimize Additives: The addition of small molecules or salts can sometimes improve solubility and prevent precipitation.

  • Refine Protein Purity: Ensure your protein preparation is free of aggregates and impurities that can act as nucleation sites for amorphous precipitation.

Q4: I am getting very small or poorly diffracting crystals. How can I improve their quality?

A4: To improve the size and diffraction quality of your crystals:

  • Optimize Precipitant Concentration: Fine-tuning the precipitant concentration can slow crystal growth, leading to larger, more ordered crystals.

  • Control Nucleation: Micro-seeding, where microscopic crystals from a previous experiment are introduced into a new drop, can promote the growth of fewer, larger crystals.

  • Modify the Protein Construct: Small variations in the protein construct, such as truncating flexible termini, can improve crystal packing.

  • Adjust LCP Composition: Varying the lipid or including additives like cholesterol can influence the crystal packing and quality.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
No Crystals, Clear Drops Insufficient supersaturation; Protein concentration too low; Precipitant concentration too low.Increase protein concentration; Increase precipitant concentration; Try a different precipitant or a broader screen of conditions.
Amorphous Precipitate Supersaturation is too high; Protein instability or aggregation.Decrease protein and/or precipitant concentration; Screen different pH values and additives to improve solubility; Re-purify the protein to remove aggregates; Consider adding a stabilizing nanobody.[9]
Phase Separation High concentration of certain polymers (e.g., PEGs); Imbalance in salt concentrations.Try a different precipitant class (e.g., salt-based instead of PEG-based); Adjust the salt concentration in the protein solution.
Showers of Microcrystals Excessive nucleation.Reduce protein and/or precipitant concentration; Increase the volume of the crystallization drop; Try micro-seeding with a lower seed stock concentration.
Poorly Diffracting Crystals Internal disorder in the crystal lattice; Small crystal size.Optimize crystallization conditions to slow down growth (e.g., lower temperature, finer adjustments of precipitant concentration); Try additives that may improve crystal packing; Consider using a different stabilizing nanobody or protein construct.[10]
Difficulty in Handling LCP Incorrect temperature; Improper mixing.Ensure LCP preparation is performed between 21-23°C for monoolein-based lipids.[8] Use coupled syringes for thorough mixing until the phase is clear and viscous.

Experimental Protocols and Data

Key Experimental Considerations for Crystallizing a GPCR with this compound

Successful crystallization of a GPCR, such as the β2AR, in its active state bound to this compound has often been achieved through a combination of techniques:

  • Protein Engineering: The inherent flexibility of GPCRs, particularly in their intracellular loops, is a major obstacle to crystallization.[2] To overcome this, the third intracellular loop (ICL3) is often replaced with a more stable protein, such as T4 Lysozyme (T4L).[5] This β2AR-T4L fusion protein has been shown to retain near-native pharmacological properties.

  • Nanobody Stabilization: To further stabilize the active conformation induced by this compound, a conformation-specific nanobody, such as Nb80, is used.[7] Nanobodies are small, stable antibody fragments that can bind to and stabilize specific protein conformations.[6]

  • Lipidic Cubic Phase (LCP) Crystallization: LCP is a membrane-mimetic environment that has proven highly successful for crystallizing membrane proteins like GPCRs.[3][4] The GPCR-BI-167107-nanobody complex is reconstituted into a lipidic mesophase, typically composed of monoolein (B16389) and cholesterol.[5]

Example Crystallization Conditions for β2AR-T4L-BI-167107-Nb80 Complex

The following table summarizes typical conditions used in the successful crystallization of the β2AR-T4L in complex with this compound and Nb80, as derived from published studies.

Parameter Value / Condition Reference
Protein Construct β2AR with T4 Lysozyme replacing ICL3[5]
Stabilizing Ligand This compound[5]
Stabilizing Nanobody Nb80[5]
Crystallization Method Lipidic Cubic Phase (LCP)[5]
LCP Composition Monoolein with 10% (w/w) cholesterol[5]
Protein:Lipid Ratio 1:1.5 (w/w)[5]
Precipitant Solution 39-44% PEG 400, 100 mM Tris pH 8.0, 4% DMSO, 1% 1,2,3-heptanetriol[5]
Temperature 20°C[5]

Visualizing the Experimental Workflow and Signaling Pathway

Logical Workflow for GPCR-BI-167107 Crystallization

The following diagram illustrates the general workflow for the crystallization of a GPCR stabilized by this compound and a nanobody using the LCP method.

G cluster_prep Protein and Complex Preparation cluster_lcp LCP Crystallization cluster_analysis Analysis GPCR_Expression GPCR Expression (e.g., β2AR-T4L) Purification Purification GPCR_Expression->Purification BI167107_Binding Incubation with This compound Purification->BI167107_Binding Nanobody_Binding Complex Formation with Nanobody (e.g., Nb80) BI167107_Binding->Nanobody_Binding LCP_Mixing Reconstitution into LCP (Monoolein + Cholesterol) Nanobody_Binding->LCP_Mixing Crystallization_Setup Dispense LCP and Overlay with Precipitant LCP_Mixing->Crystallization_Setup Incubation Incubation (e.g., 20°C) Crystallization_Setup->Incubation Crystal_Harvesting Crystal Harvesting Incubation->Crystal_Harvesting XRay_Diffraction X-Ray Diffraction Crystal_Harvesting->XRay_Diffraction Structure_Determination Structure Determination XRay_Diffraction->Structure_Determination

General workflow for GPCR-BI-167107 co-crystallization.
β2-Adrenergic Receptor Signaling Pathway

This diagram illustrates the canonical Gs-protein signaling pathway activated by an agonist like this compound binding to the β2-adrenergic receptor.

G cluster_membrane Plasma Membrane b2ar β2-Adrenergic Receptor gs Gs Protein (αβγ) b2ar->gs Activates ac Adenylyl Cyclase gs->ac Activates camp cAMP ac->camp Converts agonist Agonist (e.g., this compound) agonist->b2ar Binds atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response (e.g., smooth muscle relaxation) pka->cellular_response Phosphorylates Targets

β2-Adrenergic Receptor Gs signaling pathway.

References

Technical Support Center: BI-167107 Analog Synthesis for Improved Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of BI-167107 analogs to improve selectivity for the β2-adrenergic receptor (β2AR).

I. Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and evaluation of this compound analogs.

Synthetic Chemistry

Issue: Low yield or incomplete reaction during N-alkylation of the benzoxazinone (B8607429) core.

  • Potential Cause: Poor solubility of starting materials or base in the chosen solvent.

  • Troubleshooting Steps:

    • Solvent Change: Switch to a higher-boiling polar aprotic solvent like DMF or DMSO to improve solubility.

    • Base Selection: Consider using a more soluble and stronger base such as cesium carbonate (Cs₂CO₃) in place of potassium carbonate (K₂CO₃).

    • Microwave Irradiation: Employing a microwave reactor can sometimes drive sluggish reactions to completion by providing localized and efficient heating.

    • Phase-Transfer Catalyst: For reactions in less polar solvents, the addition of a phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt) can facilitate the reaction between the deprotonated benzoxazinone and the alkyl halide.

Issue: Formation of O-alkylation side products.

  • Potential Cause: The oxygen atom of the benzoxazinone can also be nucleophilic, leading to the formation of an undesired O-alkylated product.

  • Troubleshooting Steps:

    • Protecting Groups: If feasible, consider protecting the hydroxyl group on the benzoxazinone ring prior to N-alkylation.

    • Reaction Conditions: Lowering the reaction temperature may favor N-alkylation over O-alkylation.

    • Base Stoichiometry: Careful control of the base stoichiometry can sometimes minimize the formation of side products.

Issue: Difficulty in purifying the final this compound analog.

  • Potential Cause: The final product may have similar polarity to starting materials or byproducts, making chromatographic separation challenging.

  • Troubleshooting Steps:

    • Chromatography Optimization:

      • Column Type: Experiment with different stationary phases (e.g., silica (B1680970) gel, alumina, or reverse-phase C18).

      • Solvent System: Perform a thorough screen of solvent systems with varying polarities. A gradient elution may be necessary to achieve good separation.

      • Additives: For basic compounds, adding a small amount of a volatile base (e.g., triethylamine) to the mobile phase can improve peak shape. For acidic compounds, a volatile acid (e.g., acetic acid) can be beneficial.

    • Recrystallization: If the compound is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

    • Preparative HPLC: For challenging separations, preparative high-performance liquid chromatography (HPLC) can provide high purity material.

Selectivity Assays

Issue: High non-specific binding in radioligand binding assays.

  • Potential Cause: The radioligand may be binding to non-receptor sites on the cell membranes, filters, or assay plates.

  • Troubleshooting Steps:

    • Blocking Agents: Include a blocking agent like bovine serum albumin (BSA) in the assay buffer to reduce non-specific binding to surfaces.

    • Filter Pre-treatment: Pre-soak the filter mats in a solution of a blocking agent, such as polyethyleneimine (PEI), to reduce radioligand binding to the filter itself.

    • Optimize Washing: Increase the number and volume of washes with ice-cold buffer to more effectively remove unbound radioligand.

    • Receptor Concentration: Use the lowest concentration of membrane preparation that provides a robust specific binding signal.

Issue: Low signal or no response in cAMP functional assays.

  • Potential Cause: The cells may not be responding to the agonist, or the assay conditions may not be optimal.

  • Troubleshooting Steps:

    • Cell Health and Receptor Expression: Ensure that the cells are healthy, within a low passage number, and express the target receptor at sufficient levels.

    • Agonist Concentration: Perform a dose-response curve to determine the optimal agonist concentration for stimulation.

    • PDE Inhibitor: Include a phosphodiesterase (PDE) inhibitor, such as IBMX, in the assay buffer to prevent the degradation of cAMP.

    • Incubation Time: Optimize the incubation time for agonist stimulation to achieve a maximal cAMP response.

II. Frequently Asked Questions (FAQs)

Q1: What is the rationale for synthesizing analogs of this compound to improve selectivity?

A1: this compound is a potent and long-acting agonist of the β2-adrenergic receptor (β2AR). However, it is not selective and also exhibits high affinity for the β1-adrenergic receptor (β1AR) and some antagonist activity at the α1A-adrenergic receptor (α1AAR).[1][2] Activation of β1AR can lead to cardiovascular side effects such as increased heart rate. Therefore, developing analogs of this compound with improved selectivity for β2AR over β1AR and other off-targets is a key objective for developing safer therapeutic agents.

Q2: What are the key structural modifications to improve the β2-selectivity of this compound analogs?

A2: Structure-activity relationship (SAR) studies of β-adrenergic agonists have identified several key areas for modification to enhance β2-selectivity:

  • N-Substituent: The group attached to the nitrogen atom of the ethanolamine (B43304) side chain is crucial. Larger, bulkier substituents tend to favor interaction with the more accommodating binding pocket of the β2AR compared to the β1AR.

  • Aromatic Ring System: Modifications to the phenyl ring attached to the ethanolamine side chain can significantly impact selectivity. For instance, a this compound analog with a carboxylic acid group at the C-3 position of the phenyl ring has been reported to exhibit higher β2 subtype selectivity.[3]

  • Benzoxazinone Headgroup: While the 5-hydroxy-4H-benzo[3][4]oxazin-3-one moiety is important for high-affinity binding, subtle modifications to this part of the molecule could potentially influence selectivity.

Q3: What are the essential experiments to determine the selectivity profile of newly synthesized this compound analogs?

A3: A comprehensive selectivity profile should be determined using a combination of binding and functional assays:

  • Radioligand Binding Assays: These assays are used to determine the binding affinity (Ki or Kd) of the new analogs for the target receptor (β2AR) and the key off-target receptors (β1AR and α1AAR). A higher Ki value for the off-target receptors compared to the target receptor indicates selectivity.

  • Functional Assays (cAMP Accumulation): Since β1AR and β2AR are Gs-coupled receptors that lead to an increase in intracellular cyclic AMP (cAMP) upon activation, a cAMP assay is a crucial functional readout. By measuring the EC50 values for cAMP production in cells expressing each receptor subtype, you can determine the functional potency and selectivity of your analogs. For the α1AAR, which is Gq-coupled, a different functional assay, such as measuring intracellular calcium mobilization, would be required to assess antagonist activity.

III. Data Presentation

Table 1: Selectivity Profile of this compound and Other β-Adrenergic Agonists

Compoundβ2AR Ki (nM)β1AR Ki (nM)α1AAR IC50 (nM)β1/β2 Selectivity Ratio (Ki)Reference
This compound 0.084 (Kd)3.2 (IC50)32~38[5][6]
Salbutamol ---29-fold (β2 over β1)[7]
Salmeterol High β2 affinityLower β1 affinity-High
Formoterol High β2 affinityLower β1 affinity-High

Note: Data for this compound at β1AR and α1AAR are presented as IC50 values from radioligand binding assays. The selectivity ratio is an approximation based on these values. Data for other agonists are presented as reported selectivity ratios or qualitative descriptions of affinity.

IV. Experimental Protocols

General Protocol for Radioligand Competition Binding Assay

This protocol is a general guideline and should be optimized for the specific receptors and radioligands used.

Materials:

  • Cell membranes expressing the target receptor (β1AR, β2AR, or α1AAR)

  • Radioligand (e.g., [³H]-Dihydroalprenolol for β-receptors)

  • Unlabeled competitor (this compound analog)

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4)

  • Wash buffer (ice-cold assay buffer)

  • 96-well plates

  • Glass fiber filter mats

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare Reagents: Prepare serial dilutions of the unlabeled this compound analog.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Cell membranes, radioligand, and assay buffer.

    • Non-specific Binding: Cell membranes, radioligand, and a saturating concentration of a known non-selective antagonist (e.g., propranolol (B1214883) for β-receptors).

    • Competition: Cell membranes, radioligand, and varying concentrations of the this compound analog.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filter mats in scintillation vials, add scintillation cocktail, and measure the radioactivity.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the competitor.

    • Determine the IC50 value using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation.

General Protocol for cAMP Functional Assay

This protocol is a general guideline and should be optimized for the specific cell line and assay kit used.

Materials:

  • Cells expressing the target receptor (β1AR or β2AR)

  • This compound analog

  • Stimulation buffer (e.g., HBSS with a PDE inhibitor like IBMX)

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • 384-well plates

  • Plate reader compatible with the chosen assay kit

Procedure:

  • Cell Seeding: Seed the cells into 384-well plates and allow them to attach overnight.

  • Compound Addition: Prepare serial dilutions of the this compound analog in stimulation buffer and add to the cells.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes) to stimulate cAMP production.

  • Cell Lysis and Detection: Add the lysis and detection reagents from the cAMP assay kit to each well.

  • Incubation: Incubate at room temperature as per the kit instructions.

  • Plate Reading: Read the plate on a compatible plate reader.

  • Data Analysis:

    • Plot the assay signal against the log concentration of the this compound analog.

    • Use non-linear regression to determine the EC50 (concentration for 50% of maximal response) and Emax (maximal response).

V. Visualizations

Signaling_Pathways cluster_beta β1/β2-Adrenergic Receptor Signaling cluster_alpha α1A-Adrenergic Receptor Signaling (Antagonism) b_agonist This compound Analog (Agonist) b_receptor β1/β2-AR b_agonist->b_receptor Binds to gs Gs b_receptor->gs Activates ac Adenylyl Cyclase gs->ac Stimulates camp cAMP ac->camp ATP to cAMP pka PKA camp->pka Activates downstream_b Cellular Response (e.g., smooth muscle relaxation for β2, increased heart rate for β1) pka->downstream_b Phosphorylates targets a_agonist This compound Analog (Antagonist) a_receptor α1A-AR a_agonist->a_receptor Blocks binding of natural ligand gq Gq a_receptor->gq Prevents Activation plc Phospholipase C pip2 PIP2 ip3 IP3 dag DAG ca2 Ca²⁺ Release pkc PKC Activation downstream_a Blocked Cellular Response (e.g., smooth muscle contraction)

Caption: Signaling pathways for β1/β2-AR agonism and α1A-AR antagonism.

Experimental_Workflow cluster_synthesis Analog Synthesis & Purification cluster_screening Selectivity Screening cluster_decision Decision Making start Design Analog synthesis Synthesize Analog start->synthesis purification Purify Analog (Chromatography/Recrystallization) synthesis->purification characterization Characterize Analog (NMR, MS) purification->characterization binding_assay Radioligand Binding Assay (β1, β2, α1A) characterization->binding_assay functional_assay cAMP Functional Assay (β1, β2) characterization->functional_assay data_analysis Data Analysis (Ki, EC50, Selectivity Ratio) binding_assay->data_analysis functional_assay->data_analysis evaluation Evaluate Selectivity & Potency data_analysis->evaluation evaluation->start Redesign lead_optimization Lead Optimization evaluation->lead_optimization Selective Analog stop Stop evaluation->stop Non-selective/Inactive

Caption: Experimental workflow for this compound analog synthesis and selectivity screening.

References

BI-167107 Technical Support Center: Interpreting Unexpected Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with BI-167107.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a response in a cell line that reportedly has low or no β2-adrenergic receptor (β2AR) expression?

A1: This is a common issue and is often attributable to the non-selective profile of this compound. While it is a very high-affinity β2AR agonist, it also exhibits high potency at other adrenergic receptors.[1][2][3] An unexpected response could be due to:

  • β1-Adrenergic Receptor (β1AR) Agonism: this compound is also a very potent agonist for the β1AR.[1][2][3] Your cell line might express β1AR, leading to a physiological response.

  • α1A-Adrenergic Receptor (α1A-AR) Antagonism: The compound shows antagonist activity at the α1A receptor.[1][2][3] If your experimental system has endogenous α1A-AR signaling, this compound could be inhibiting this pathway, leading to an indirect effect that might be misinterpreted.

  • Other Off-Target Activities: At higher concentrations (in the micromolar range), this compound can interact with various other receptors and transporters, including serotonin (B10506) and dopamine (B1211576) receptors.[1][3]

Recommendation: Please refer to the Troubleshooting Guide below for strategies to identify and confirm the source of the observed effect.

Q2: The magnitude of the downstream signaling (e.g., cAMP accumulation) is lower or different than expected for a "full agonist." Why might this be?

A2: Several factors can contribute to this observation:

  • Receptor Desensitization: this compound is a potent, long-acting agonist with a very slow dissociation rate.[3][4] Prolonged exposure can lead to rapid receptor phosphorylation, β-arrestin recruitment, and subsequent receptor internalization and desensitization, ultimately dampening the signaling output over time.

  • Biased Agonism: The concept of a "full agonist" can be pathway-dependent. This compound might be a full agonist for G-protein coupling but may differ in its ability to promote β-arrestin signaling compared to other agonists. This "biased agonism" can result in a signaling signature that is different from a reference agonist like isoproterenol.

  • Intermediate Receptor States: Recent studies suggest that even potent agonists like this compound may not stabilize a single, fully active receptor conformation. Instead, they may promote an ensemble of active-like or intermediate states.[5][6] The specific downstream signaling efficiency can depend on the population and stability of these distinct conformations.

Q3: I am using this compound to stabilize the β2AR for structural studies, but the receptor appears conformationally heterogeneous. Is this expected?

A3: Yes, this is not entirely unexpected. While this compound is an excellent tool for stabilizing the active state of β2AR, particularly for crystallization and cryo-EM, the receptor is an inherently dynamic protein.[1][2][3][7] Molecular dynamics simulations and biophysical studies have shown that even when bound to a potent agonist, the receptor can still sample multiple conformations.[6][8] The presence of other binding partners, such as G-proteins or stabilizing nanobodies (e.g., Nb80), is often required to lock the receptor into a more homogenous, fully active state.[7][9][10]

Troubleshooting Guides

Issue 1: Suspected Off-Target Effects

This guide helps determine if an observed experimental result is due to the intended β2AR agonism or an off-target effect of this compound.

Logical Workflow for Troubleshooting Off-Target Effects

Off_Target_Troubleshooting start Unexpected Result Observed with this compound check_expression Step 1: Confirm Target Expression Does the experimental system express β2AR? (qPCR, Western Blot, etc.) start->check_expression use_antagonist Step 2: Use a Selective Antagonist Can the effect be blocked by a selective β2AR antagonist (e.g., ICI-118,551)? check_expression->use_antagonist  Yes   test_other_antagonists Step 3: Test Other Selective Antagonists Can the effect be blocked by a selective β1AR antagonist (e.g., Betaxolol) or an α1A-AR agonist? check_expression->test_other_antagonists  No   use_antagonist->test_other_antagonists  No   result_on_target Conclusion: Effect is likely ON-TARGET (β2AR-mediated) use_antagonist->result_on_target  Yes   evaluate_concentration Step 4: Evaluate Concentration Is the effect observed only at high (>1µM) concentrations of this compound? test_other_antagonists->evaluate_concentration  No   result_off_target Conclusion: Effect is likely OFF-TARGET test_other_antagonists->result_off_target  Yes   evaluate_concentration->result_off_target  Yes   evaluate_concentration->result_on_target  No (Re-evaluate system)

Caption: Workflow for diagnosing off-target effects of this compound.

Data Presentation: this compound Binding Profile

The following tables summarize the known activities of this compound. Use this data to inform your experimental design and interpretation.

Table 1: Primary Adrenergic Receptor Activity

Target Receptor Activity Type Affinity / Potency (IC50 / Kd) Reference
β2-Adrenergic Receptor (β2AR) Full Agonist Kd: 84 pM [1][4]
β1-Adrenergic Receptor (β1AR) Agonist IC50: 3.2 nM [1][2][3]

| α1A-Adrenergic Receptor (α1A-AR) | Antagonist | IC50: 32 nM |[1][2][3] |

Table 2: Weaker Off-Target Activities (at higher concentrations)

Target Receptor / Transporter Activity Type Potency (IC50) Reference
5-HT1B Antagonist 0.25 µM [1][3]
5-HT1A Agonist 1.4 µM [1][3]
D2S (Dopamine) Agonist 5.9 µM [1][3]
5-HT Transporter Antagonist 6.1 µM [1][3]
µ (MOP) (Opioid) Agonist 6.5 µM [1][3]

| Dopamine Transporter | Antagonist | 7.2 µM |[1][3] |

Experimental Protocols & Signaling Pathways

Canonical β2AR Signaling Pathway

This compound, as a β2AR agonist, primarily initiates the Gs-protein signaling cascade.

Gs_Pathway BI167107 This compound b2AR β2-Adrenergic Receptor (β2AR) BI167107->b2AR Binds & Activates Gs Gs Protein (α, β, γ subunits) b2AR->Gs Recruits & Activates AC Adenylyl Cyclase (AC) Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates

References

BI-167107 lot-to-lot variability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential issues, including perceived lot-to-lot variability, during experiments with BI-167107.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent results between different batches of this compound. Is there a known issue with lot-to-lot variability?

A1: Currently, there is no specific public documentation detailing lot-to-lot variability issues with this compound. However, experimental inconsistencies can arise from various factors that may be perceived as lot-dependent variations. These can be broadly categorized into compound-related, experimental system-related, and assay-related issues. This guide provides steps to identify and mitigate these potential sources of variability.[1]

Q2: What is the primary mechanism of action for this compound?

A2: this compound is a high-affinity, full agonist for the β2 adrenergic receptor (β2AR) with a dissociation constant (Kd) of 84 pM.[2][3] It binds potently and has a slow off-rate, making it effective for stabilizing the active state of the β2AR, which is why it has been instrumental in structural biology for crystallization studies.[3][4][5][6]

Q3: Is this compound a selective agonist?

A3: No, this compound is not selective for the β2AR. It is also a very active agonist of the β1AR (IC50 = 3.2 nM) and functions as an antagonist at the α1A receptor (IC50 = 32 nM).[4][5][6] This lack of selectivity is critical to consider when designing experiments and interpreting results, as effects could be mediated through these other receptors.

Q4: How should I properly store and handle this compound to ensure its stability?

A4: Proper storage and handling are critical for maintaining the compound's activity and consistency. For long-term storage, refer to the manufacturer's datasheet. It is best practice to prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound.[7] For in vivo experiments, it is recommended to prepare fresh working solutions daily.[2]

Q5: My experimental results are not consistent. What are the common causes of variability when working with small molecule inhibitors like this compound?

A5: Inconsistent results are a common challenge. Key sources of variability include:

  • Compound-related issues: Degradation due to improper storage, inaccurate concentrations from pipetting errors, or precipitation of the compound in your media.[1][7]

  • Experimental system-related issues: Variations in cell culture conditions, such as cell passage number, seeding density, and serum concentration.[1]

  • Assay-related issues: Inconsistencies in reagent preparation, incubation times, and the instrumentation used for readouts.[1]

Troubleshooting Guides

Issue 1: Inconsistent Potency or Efficacy (e.g., variable EC50 values)
Possible Cause Troubleshooting Steps
Compound Degradation 1. Use a fresh aliquot of this compound for each experiment to rule out degradation from improper storage or handling. 2. Confirm the stability of the compound in your specific cell culture media and under your experimental conditions. For long-term experiments, consider refreshing the media with a new compound at regular intervals.[8]
Inaccurate Dosing 1. Verify all calculations for stock and working solution concentrations. 2. Calibrate your pipettes to ensure accurate dispensing. 3. Visually inspect solutions for any precipitation. If observed, gentle warming (e.g., 37°C) or sonication may help, but ensure this does not degrade the compound.[7]
Cell Culture Variability 1. Use cells within a consistent and low-passage number range.[1] 2. Ensure uniform cell seeding density across all wells and experiments. 3. Standardize serum concentrations and all incubation times.
Assay Performance 1. Include a standard reference compound in each assay to monitor for inter-assay variability. 2. Ensure all reagents are prepared fresh and consistently.
Issue 2: Unexpected or Off-Target Effects
Possible Cause Troubleshooting Steps
High Compound Concentration 1. Perform a dose-response experiment to determine the optimal concentration that elicits the desired effect without causing cytotoxicity.[8] 2. Use the lowest effective concentration to minimize the risk of off-target activity.[9]
Solvent Toxicity 1. Ensure the final concentration of the vehicle (e.g., DMSO) is low (typically ≤ 0.1%) and consistent across all treatments, including the vehicle-only control.[8]
Activity at Other Receptors 1. Be aware of this compound's known activity at β1AR and α1A receptors.[4][5][6] 2. If your experimental system expresses these receptors, consider using specific antagonists to block their activity and isolate the β2AR-mediated effects. 3. Use a structurally different β2AR agonist to confirm that the observed phenotype is due to on-target activity.
Cytotoxicity 1. Perform a cell viability assay (e.g., MTT, trypan blue exclusion) in parallel with your functional assay to distinguish specific pharmacological effects from general toxicity.[1]

This compound Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound based on published data.

Parameter Value Receptor/Assay Reference
Binding Affinity (Kd) 84 pMβ2 Adrenergic Receptor (β2AR)[2][3][5]
Functional Potency (EC50) 0.05 nMcAMP Accumulation[5][6]
Dissociation Half-Life (t½) 30 hoursβ2 Adrenergic Receptor (β2AR)[5][6]
Off-Target Activity (IC50) 3.2 nM (agonist)β1 Adrenergic Receptor (β1AR)[4][5][6]
Off-Target Activity (IC50) 32 nM (antagonist)α1A Adrenergic Receptor (α1A)[4][5][6]

Visualizations

Signaling Pathway of this compound

BI167107_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound B1AR β1AR This compound->B1AR Agonist B2AR β2AR Gs Gs B2AR->Gs Activates B1AR->Gs Activates A1A α1A Gq Gq A1A->Gq AC Adenylyl Cyclase cAMP cAMP AC->cAMP Generates Gs->AC Activates PLC PLC Gq->PLC PKA PKA cAMP->PKA Activates Downstream Downstream Signaling PKA->Downstream Phosphorylates Targets IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 Ca²⁺ Release IP3_DAG->Ca2

Caption: Signaling pathways activated and inhibited by this compound.

Experimental Workflow for Mitigating Variability

Troubleshooting_Workflow A Start: Inconsistent Results Observed B Step 1: Compound Integrity Check A->B C Use fresh aliquot? Verify storage conditions. B->C C->B No, Fix Handling D Step 2: Dosing & Solubility Verification C->D Yes E Recalculate concentrations? Check for precipitation. D->E E->D No, Fix Dosing F Step 3: Experimental System Standardization E->F Yes G Consistent cell passage/density? Standardized incubation times? F->G G->F No, Standardize System H Step 4: Assay Control Implementation G->H Yes I Include viability assay? Use reference compound? H->I I->H No, Implement Controls J Results Consistent? I->J Yes K End: Variability Minimized J->K Yes L Consult Literature for Off-Target Effects J->L No

Caption: A logical workflow for troubleshooting experimental variability.

Key Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol is a general guideline; always refer to the manufacturer's specific instructions.

  • Determine Solvent: Consult the product datasheet for the recommended solvent (e.g., DMSO).[7]

  • Prepare Stock Solution:

    • Calculate the mass of this compound powder needed to achieve a desired high-concentration stock (e.g., 10 mM).

    • Carefully add the calculated volume of solvent to the vial.

    • Ensure complete dissolution. If necessary, use gentle warming or sonication, being mindful of potential degradation.[7]

  • Aliquot and Store: Prepare single-use aliquots of the stock solution to minimize freeze-thaw cycles. Store at the recommended temperature (e.g., -20°C or -80°C).[7]

  • Prepare Working Solutions:

    • On the day of the experiment, thaw a fresh aliquot of the stock solution.

    • Perform serial dilutions in your cell culture medium or assay buffer to achieve the final desired concentrations.

    • Ensure the final solvent concentration remains below toxic levels (e.g., <0.5%).[1][7]

Protocol 2: Dose-Response and Cell Viability Assay

This protocol helps determine the optimal, non-toxic concentration range for your experiments.

  • Cell Seeding: Plate your cells in a multi-well plate (e.g., 96-well) at a consistent density and allow them to adhere overnight.[8]

  • Compound Treatment:

    • Prepare a series of this compound dilutions covering a broad concentration range (e.g., from pM to µM).

    • Include a "vehicle only" control and an "untreated" control.

    • Replace the cell medium with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the cells for a standardized duration that is relevant to your functional assay (e.g., 24, 48, or 72 hours).[8]

  • Viability Assessment:

    • After incubation, perform a cell viability assay (e.g., MTT, MTS, or a live/dead stain).

    • Measure the output (e.g., absorbance or fluorescence) using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the cell viability against the log of the this compound concentration to determine the cytotoxic threshold.[1]

    • Use concentrations at or below this threshold for your functional assays to ensure you are observing specific inhibitory effects.[1]

References

handling BI-167107 cytotoxicity in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling BI-167107 in cell-based assays. The information addresses potential challenges, offering troubleshooting strategies and frequently asked questions to ensure successful and accurately interpreted experimental outcomes.

Introduction to this compound

This compound is a high-affinity, long-acting full agonist for the β2-adrenergic receptor (β2AR) and a potent agonist for the β1-adrenergic receptor (β1AR).[1][2] It also exhibits antagonist activity at the α1A-adrenergic receptor. Due to its high potency and slow dissociation rate, it is a valuable tool for stabilizing the active conformation of β2AR, particularly for structural biology studies. While direct cytotoxicity is not a commonly reported issue with this compound, its potent and sustained agonistic activity can lead to significant downstream cellular effects that may be misinterpreted as cytotoxicity. This guide will help you navigate these potential challenges.

Frequently Asked Questions (FAQs)

Q1: Is this compound cytotoxic?

A1: There is no direct evidence in the scientific literature or safety data sheets to suggest that this compound is inherently cytotoxic. However, its potent and prolonged activation of β-adrenergic receptors can induce strong downstream signaling cascades. In some cell lines, this can lead to cellular stress, changes in morphology, or reduced proliferation, which might be mistaken for cytotoxicity.

Q2: What are the primary targets of this compound?

A2: this compound is a potent full agonist of the β2- and β1-adrenergic receptors.[1][2] It also has antagonist effects on the α1A-adrenergic receptor.[1][2] Its off-target activities should be considered when designing experiments and interpreting results, especially in cell lines expressing multiple adrenergic receptor subtypes.

Q3: What is the recommended solvent and storage condition for this compound?

A3: this compound is typically dissolved in DMSO to prepare a stock solution. For long-term storage, it is recommended to store the solid compound and stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Q4: Why am I observing a decrease in cell viability or a change in cell morphology after treating with this compound?

A4: This is likely due to the potent agonistic effects of this compound rather than direct cytotoxicity. Prolonged stimulation of β-adrenergic receptors can lead to:

  • Receptor Desensitization and Downregulation: Continuous exposure to a potent agonist can cause the cell to internalize and degrade the receptors, leading to a reduced response over time.

  • cAMP-Mediated Effects: A sustained increase in intracellular cAMP can affect various cellular processes, including cell cycle progression, differentiation, and in some cases, induce apoptosis.

  • Metabolic Stress: The metabolic demands of continuous signaling can lead to cellular stress.

Q5: In which cell lines has this compound been used?

A5: this compound has been used in various cell lines that endogenously or recombinantly express adrenergic receptors, including HEK293, CHO, U2OS, and CAPAN-1 cells.[3][4][5][6] The cellular response will depend on the specific adrenergic receptor subtypes expressed and their density on the cell surface.

Data Presentation

Table 1: In Vitro Activity of this compound
Target ReceptorActivityIC50 / KdCell Line / Assay
β2-Adrenergic Receptor (human)Full AgonistKd: 84 pMRadioligand binding
β1-Adrenergic Receptor (human)AgonistIC50: 3.2 nMRadioligand binding
α1A-Adrenergic Receptor (human)AntagonistIC50: 32 nMRadioligand binding

Data compiled from publicly available sources.[1][2]

Mandatory Visualization

BI167107_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space BI167107 This compound beta2AR β2-Adrenergic Receptor BI167107->beta2AR Agonist beta1AR β1-Adrenergic Receptor BI167107->beta1AR Agonist alpha1AAR α1A-Adrenergic Receptor BI167107->alpha1AAR Antagonist Gs Gs Protein beta2AR->Gs Activates beta1AR->Gs Activates Gq Gq Protein alpha1AAR->Gq Blocks Activation AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Cellular_Response_Stim Downstream Cellular Effects (Stimulatory) PKA->Cellular_Response_Stim PLC Phospholipase C Gq->PLC Cellular_Response_Inhib Downstream Cellular Effects (Inhibitory) PLC->Cellular_Response_Inhib

Caption: this compound signaling pathways.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Reduced cell number or proliferation after treatment. Sustained cAMP signaling: High and prolonged levels of cAMP can be cytostatic or pro-apoptotic in some cell lines.- Perform a dose-response and time-course experiment to find the optimal concentration and duration of treatment. - Use a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to potentiate the signal at lower, less stressful concentrations of this compound. - Assess markers of apoptosis (e.g., caspase-3 activity) to confirm if cell death is occurring.
Cells detach from the plate or show altered morphology. GPCR-mediated cytoskeletal changes: Adrenergic signaling can influence cell adhesion and cytoskeletal arrangement.- Ensure the use of appropriate cell culture-treated plates. - Document morphological changes with microscopy. These may be an expected pharmacological effect rather than a sign of cytotoxicity. - Test on different extracellular matrix coatings if cell adhesion is a persistent issue.
Inconsistent or loss of response to this compound over time. Receptor desensitization and downregulation: Continuous exposure to a potent agonist leads to receptor internalization and degradation.- For long-term experiments, consider intermittent dosing rather than continuous exposure. - Allow cells to "rest" in agonist-free media to allow for receptor re-sensitization. - Measure receptor expression levels (e.g., by Western blot or flow cytometry) to confirm downregulation.
Unexpected or off-target effects observed. Activity on other adrenergic receptors: this compound is also a potent β1AR agonist and an α1AAR antagonist. The observed phenotype may be a composite of these activities.- Use cell lines with a known adrenergic receptor expression profile. - Use selective antagonists for β1AR and α1AAR to dissect the contribution of each receptor to the observed effect. - Consider using a cell line engineered to express only the β2AR subtype.

Experimental Protocols

Protocol 1: Assessing Cell Viability using MTT Assay

This protocol can be used to quantify changes in cell proliferation or viability that may be perceived as cytotoxicity.

Materials:

  • Cells cultured in a 96-well plate

  • This compound stock solution

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a density appropriate for the cell line and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO at the highest concentration used for dilution).

  • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • Four hours before the end of the incubation, add 10 µL of MTT solution to each well.

  • Incubate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: cAMP Measurement Assay

This protocol measures the primary downstream second messenger of β2AR activation.

Materials:

  • Cells cultured in a 96-well plate

  • This compound stock solution

  • Stimulation buffer (e.g., HBSS with a PDE inhibitor like 0.5 mM IBMX)

  • Commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

Procedure:

  • Seed cells in a 96-well plate and grow to confluency.

  • On the day of the assay, aspirate the growth medium and wash the cells once with the stimulation buffer.

  • Add stimulation buffer and pre-incubate for 15-30 minutes at 37°C.

  • Prepare serial dilutions of this compound in stimulation buffer.

  • Add the this compound dilutions to the wells and incubate for the desired time (e.g., 15-30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.

  • Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve and determine the EC50.

Mandatory Visualization

Troubleshooting_Workflow Start Start: Unexpected Cell Response (e.g., reduced viability, morphology change) Is_Cytotoxic Is the effect true cytotoxicity? Start->Is_Cytotoxic Pharma_Effect Likely a Pharmacological Effect Is_Cytotoxic->Pharma_Effect No Run_Apoptosis_Assay Perform Apoptosis Assay (e.g., Caspase-3) Is_Cytotoxic->Run_Apoptosis_Assay Yes Dose_Response Optimize Dose and Time Pharma_Effect->Dose_Response Resolution Resolution: Characterized Pharmacological Response Run_Apoptosis_Assay->Resolution Receptor_Downregulation Investigate Receptor Downregulation Dose_Response->Receptor_Downregulation Off_Target Consider Off-Target Effects Receptor_Downregulation->Off_Target No Intermittent_Dosing Use Intermittent Dosing Receptor_Downregulation->Intermittent_Dosing Yes Use_Antagonists Use Selective Antagonists for β1AR and α1AAR Off_Target->Use_Antagonists Yes Off_Target->Resolution No Measure_Receptor_Levels Measure Receptor Expression Intermittent_Dosing->Measure_Receptor_Levels Measure_Receptor_Levels->Off_Target Engineered_Cell_Line Use Engineered Cell Line (β2AR only) Use_Antagonists->Engineered_Cell_Line Engineered_Cell_Line->Resolution

Caption: Troubleshooting workflow for this compound.

References

Validation & Comparative

A Comparative Guide to the β2AR Activation Profiles of BI-167107 and Formoterol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the β2-adrenergic receptor (β2AR) activation profiles of two prominent agonists: BI-167107 and formoterol (B127741). By examining their binding kinetics and downstream signaling through G-protein and β-arrestin pathways, this document aims to provide a comprehensive resource for researchers in pharmacology and drug development.

Summary of Ligand Characteristics

This compound is a full agonist of the β2AR, notable for its exceptionally high affinity and slow dissociation rate.[1][2][3][4] These properties have made it an invaluable tool for structural and biophysical studies of the receptor in its active state. Formoterol is a well-established long-acting β2-agonist (LABA) used clinically for the treatment of asthma and chronic obstructive pulmonary disease (COPD). It is recognized for its potent bronchodilatory effects.

Quantitative Comparison of β2AR Activation

The following table summarizes the key quantitative parameters of this compound and formoterol at the human β2AR, based on available experimental data.

ParameterThis compoundFormoterolReference
Binding Affinity (Kd) 84 pMNot explicitly stated in the provided results[1]
Receptor Residence Time (t½) > 30 hoursNot explicitly stated in the provided results[4]
Gs/cAMP Signaling
Potency (EC50)0.05 nMNot explicitly stated in the provided results[4]
Efficacy (Emax)Full AgonistFull Agonist for Gs coupling (at β1AR)[1][2][5]
β-arrestin Recruitment
Potency (EC50)Data not availableData not available
Efficacy (Emax)Induces β-arrestin recruitmentActs as a biased agonist (at β1AR)[2][6][7]

Note: While direct quantitative comparison data for β-arrestin recruitment (EC50 and Emax) at the β2AR for both compounds was not available in the searched literature, studies confirm that both ligands engage the β-arrestin pathway. This compound-induced β-arrestin recruitment is significant enough to be studied with negative allosteric modulators.[2] Formoterol has been characterized as a β-arrestin-biased agonist at the closely related β1-adrenergic receptor.[5][6][7]

Signaling Pathways and Experimental Workflow

To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

cluster_membrane cluster_extracellular cluster_intracellular b2ar β2-Adrenergic Receptor gs Gs Protein b2ar->gs Activation barrestin β-arrestin b2ar->barrestin Recruitment ligand This compound or Formoterol ligand->b2ar Binding ac Adenylyl Cyclase gs->ac Stimulation camp cAMP ac->camp ATP to cAMP pka Protein Kinase A camp->pka Activation response_gs Cellular Response (e.g., Bronchodilation) pka->response_gs Phosphorylation desensitization Receptor Desensitization & Internalization barrestin->desensitization mapk MAPK Signaling barrestin->mapk

Caption: β2-Adrenergic Receptor Signaling Pathways.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HEK293 expressing β2AR) cell_plating Cell Plating cell_culture->cell_plating reagent_prep Reagent Preparation (Ligands, Buffers, Detection Agents) ligand_addition Ligand Addition (this compound or Formoterol) reagent_prep->ligand_addition cell_plating->ligand_addition incubation Incubation ligand_addition->incubation signal_detection Signal Detection incubation->signal_detection data_processing Data Processing signal_detection->data_processing curve_fitting Dose-Response Curve Fitting data_processing->curve_fitting parameter_determination Determination of EC50 and Emax curve_fitting->parameter_determination

Caption: General Experimental Workflow for β2AR Agonist Profiling.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of standard protocols for key assays used to characterize β2AR agonists.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd or Ki) of a ligand for the β2AR.

  • Membrane Preparation: Membranes are prepared from cells overexpressing the human β2AR.

  • Competitive Binding: A fixed concentration of a radiolabeled β2AR antagonist (e.g., [³H]dihydroalprenolol) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound or formoterol).

  • Incubation: The reaction is incubated at a specific temperature (e.g., 25°C) for a set time to reach equilibrium.

  • Separation of Bound and Free Ligand: The mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of an agonist to stimulate the Gs-adenylyl cyclase pathway, leading to the production of cyclic AMP (cAMP).

  • Cell Culture and Plating: Cells expressing the β2AR (e.g., HEK293 or CHO cells) are cultured and seeded into multi-well plates.

  • Ligand Stimulation: The cells are treated with varying concentrations of the agonist (this compound or formoterol) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Incubation: The cells are incubated for a defined period (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a variety of methods, such as:

    • Homogeneous Time-Resolved Fluorescence (HTRF): A competitive immunoassay based on fluorescence resonance energy transfer (FRET).

    • Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based assay using antibodies specific for cAMP.

    • Bioluminescence Resonance Energy Transfer (BRET): Using genetically encoded cAMP biosensors.

  • Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the ligand concentration. The EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximum response) are determined by fitting the data to a sigmoidal dose-response model.

β-arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated β2AR, a key event in receptor desensitization and an alternative signaling pathway.

  • Cell Line: A cell line is used that co-expresses the β2AR and a β-arrestin fusion protein. Often, these are engineered for detection by methods like BRET or enzyme fragment complementation (EFC). For example, a β2AR-RlucII (Renilla luciferase) and a β-arrestin2-GFP10 (Green Fluorescent Protein) construct can be used for BRET assays.[2]

  • Cell Plating and Ligand Treatment: The cells are plated in a multi-well format and then treated with a range of concentrations of the test agonist.

  • Incubation: The cells are incubated to allow for receptor activation and β-arrestin recruitment.

  • Signal Detection: The signal is measured using a plate reader appropriate for the assay format:

    • BRET: The ratio of light emitted by the acceptor fluorophore (e.g., GFP) to the donor luciferase (e.g., Rluc) is measured. An increase in this ratio indicates β-arrestin recruitment.

    • EFC (e.g., PathHunter® assay): A substrate is added that is converted by the reconstituted enzyme, generating a chemiluminescent signal.

  • Data Analysis: Similar to the cAMP assay, a dose-response curve is constructed, and the EC50 and Emax for β-arrestin recruitment are calculated. This allows for the quantification of the potency and efficacy of the agonist in activating the β-arrestin pathway.

Conclusion

This compound and formoterol are both potent activators of the β2AR. This compound is distinguished by its extremely high affinity and slow dissociation, making it a powerful research tool. Formoterol is a clinically effective long-acting bronchodilator. Both agonists activate the canonical Gs-cAMP pathway, leading to therapeutic effects like bronchodilation. Furthermore, both compounds have been shown to engage the β-arrestin pathway, which is involved in receptor desensitization and can initiate distinct signaling cascades. The characterization of formoterol as a biased agonist at the β1AR suggests that it may differentially modulate G-protein and β-arrestin signaling, a property of significant interest in modern pharmacology. While direct comparative data on the β-arrestin recruitment profiles of this compound and formoterol at the β2AR are not yet available in a single comprehensive study, the existing evidence confirms the engagement of this pathway by both ligands and highlights an area for future investigation. The experimental protocols provided herein offer a foundation for researchers to conduct such comparative studies and further elucidate the nuanced pharmacology of these important β2AR agonists.

References

A Comparative In Vitro Potency Analysis of BI-167107 and Salbutamol at the β2-Adrenergic Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro potency of two β2-adrenergic receptor (β2AR) agonists: BI-167107, a high-affinity full agonist, and salbutamol (B1663637), a widely used short-acting β2-agonist for the treatment of asthma and chronic obstructive pulmonary disease (COPD). This document summarizes key quantitative data, outlines experimental methodologies, and illustrates the relevant biological pathways and workflows to offer a comprehensive resource for researchers in pharmacology and drug development.

Quantitative Potency Comparison

The following table summarizes the in vitro potency of this compound and salbutamol at the human β2-adrenergic receptor. The data is compiled from multiple studies to provide a comparative overview. A recent 2024 preprint on bioRxiv directly compared both compounds in a Gs protein recruitment assay, providing a valuable head-to-head assessment.

ParameterThis compoundSalbutamolAssay TypeCell Line/System
Binding Affinity (Kd) 84 pM[1]-Radioligand Binding-
cAMP Accumulation (EC50) 0.05 nM[2]600 nM[3]cAMP AccumulationHuman Airway Smooth Muscle (HASM) Cells
Gs Protein Recruitment (EC50) 10 nM~631 nMVenus-mini-Gs Recruitment (BRET)HEK293 cells

Note: The Gs Protein Recruitment EC50 for salbutamol was calculated from a reported pEC50 of 6.2 ± 0.4.

Signaling Pathway and Experimental Workflow

The activation of the β2-adrenergic receptor by an agonist initiates a well-characterized signaling cascade, primarily through the coupling to the stimulatory G protein, Gs. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to a physiological response, such as smooth muscle relaxation in the airways.

B2AR Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist (this compound or Salbutamol) B2AR β2-Adrenergic Receptor Agonist->B2AR Binds Gs Gs Protein (αβγ subunits) B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Response Physiological Response (e.g., Smooth Muscle Relaxation) PKA->Response Phosphorylates Downstream Targets

β2-Adrenergic Receptor Signaling Pathway

A common experimental workflow to determine the potency of a β2AR agonist involves measuring the accumulation of intracellular cAMP in response to increasing concentrations of the compound. This allows for the generation of a dose-response curve and the calculation of the EC50 value.

cAMP Assay Workflow cluster_prep Cell Preparation cluster_treatment Agonist Treatment cluster_detection cAMP Detection cluster_analysis Data Analysis Culture Culture cells expressing β2AR (e.g., HEK293, HASM) Seed Seed cells into a multi-well plate Culture->Seed Incubate Incubate cells with agonists for a defined time Seed->Incubate Prepare Prepare serial dilutions of This compound and Salbutamol Prepare->Incubate Lyse Lyse cells to release intracellular contents Incubate->Lyse Assay Perform cAMP immunoassay (e.g., HTRF, ELISA) Lyse->Assay Read Read signal on a plate reader Assay->Read Curve Generate dose-response curves Read->Curve EC50 Calculate EC50 values Curve->EC50

General Workflow for a cAMP Accumulation Assay

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison of this compound and salbutamol.

Radioligand Binding Assay (for Kd determination of this compound)

This assay measures the affinity of a ligand for its receptor.

  • Receptor Source: Membranes from cells recombinantly expressing the human β2-adrenergic receptor.

  • Radioligand: A radiolabeled antagonist with known high affinity for the β2AR (e.g., [3H]dihydroalprenolol or [125I]cyanopindolol).

  • Procedure:

    • Incubate a fixed concentration of the radioligand with the receptor-containing membranes in the presence of varying concentrations of the unlabeled competitor ligand (this compound).

    • Allow the binding to reach equilibrium.

    • Separate the receptor-bound radioligand from the unbound radioligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: The data are used to generate a competition binding curve, from which the IC50 (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (dissociation constant of the unlabeled ligand) is then calculated from the IC50 using the Cheng-Prusoff equation. The Kd is equivalent to the Ki for competitive binding.

cAMP Accumulation Assay (for EC50 determination)

This functional assay quantifies the ability of an agonist to stimulate the production of the second messenger cAMP.

  • Cell Lines: Human airway smooth muscle (HASM) cells or human embryonic kidney (HEK) 293 cells endogenously or recombinantly expressing the β2AR.

  • Procedure:

    • Cells are seeded in multi-well plates and grown to a suitable confluency.

    • The cell culture medium is replaced with a stimulation buffer, often containing a phosphodiesterase (PDE) inhibitor such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent the degradation of cAMP.

    • Cells are then stimulated with a range of concentrations of the agonist (this compound or salbutamol) for a specific time at 37°C.

    • Following stimulation, the cells are lysed to release the intracellular cAMP.

    • The concentration of cAMP in the cell lysates is quantified using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), or a luciferase-based reporter assay.

  • Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the logarithm of the agonist concentration. The EC50, which is the concentration of the agonist that produces 50% of the maximal response, is determined from this curve using non-linear regression analysis.

Gs Protein Recruitment Assay (for EC50 determination)

This assay directly measures the interaction between the activated β2AR and its primary signaling partner, the Gs protein.

  • Methodology: Bioluminescence Resonance Energy Transfer (BRET) is a common method for this assay.

  • Assay Principle:

    • HEK293 cells are co-transfected with constructs for the β2AR fused to a BRET donor (e.g., NanoLuc luciferase) and a Gs protein subunit (e.g., Venus-mini-Gs) fused to a BRET acceptor (e.g., a fluorescent protein).

    • In the basal state, the donor and acceptor are in close proximity, resulting in a basal BRET signal.

    • Upon agonist stimulation, the activated β2AR recruits the Gs protein, leading to a change in the distance and/or orientation between the donor and acceptor, which results in a change in the BRET signal.

  • Procedure:

    • Transfected cells are plated in a multi-well format.

    • Cells are stimulated with various concentrations of the agonist (this compound or salbutamol).

    • The BRET signal is measured using a plate reader capable of detecting the donor and acceptor emission wavelengths.

  • Data Analysis: The change in BRET signal is plotted against the agonist concentration to generate a dose-response curve, from which the EC50 for Gs protein recruitment is calculated.

Summary of Findings

The experimental data clearly indicate that This compound is a significantly more potent agonist at the human β2-adrenergic receptor than salbutamol in vitro . This is evident from its picomolar binding affinity and its sub-nanomolar to low-nanomolar potency in functional assays measuring both downstream signaling (cAMP accumulation) and the initial step of G protein activation. Salbutamol, while an effective and clinically important drug, exhibits a much lower potency in the micromolar to high-nanomolar range in the same in vitro assays.

The high potency and slow dissociation kinetics of this compound have made it a valuable tool for structural biology studies, aiding in the crystallization and structural determination of the active state of the β2AR. The comparison with the well-characterized partial agonist salbutamol highlights the vast range of potencies that can be achieved by different ligands at the same receptor, providing a valuable reference for the design and development of new β2AR-targeting therapeutics.

References

A Comparative Guide to BI-167107 and Isoproterenol in cAMP Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of BI-167107 and isoproterenol (B85558), two prominent β2-adrenergic receptor (β2AR) agonists, with a focus on their application in cyclic AMP (cAMP) functional assays. The information presented is intended for researchers, scientists, and drug development professionals working in related fields.

Introduction

Isoproterenol is a classical, non-selective β-adrenergic agonist that has long served as a standard reference compound in studies of the β-adrenergic system.[1][2] It is known for its high efficacy in stimulating cAMP production through the activation of β2ARs.[3] this compound, on the other hand, is a third-generation, highly potent and long-acting β2AR agonist.[4][5][6] Due to its high affinity and slow dissociation rate, this compound has been instrumental in structural biology for stabilizing and crystallizing the active state of the β2AR.[4][5][6] This guide offers a side-by-side comparison of their performance in cAMP functional assays, supported by experimental data.

Quantitative Comparison of Agonist Performance

The following table summarizes the key quantitative parameters for this compound and isoproterenol in relation to their activity at the β2-adrenergic receptor and their effect on cAMP accumulation.

ParameterThis compoundIsoproterenolReference(s)
Potency (EC50) in cAMP Assay 0.05 nM~2.5 - 4.3 nM[4][7]
Binding Affinity (Kd) for β2AR 84 pMNot explicitly found, but implied to be lower affinity than this compound[4][5][6][8]
Receptor Selectivity Not selective; potent agonist at β1AR (IC50 = 3.2 nM) and antagonist at α1A (IC50 = 32 nM)Generally considered a non-selective β-adrenergic agonist (β1 and β2)[4][5][6][9]
Dissociation Half-life > 30 hoursShorter, though specific value not found in searches[4]
Efficacy Full agonistFull agonist[3][8]

Signaling Pathway and Experimental Workflow

The activation of the β2-adrenergic receptor by an agonist such as this compound or isoproterenol initiates a well-characterized signaling cascade. The diagrams below illustrate this pathway and a typical experimental workflow for a cAMP functional assay.

G_protein_signaling cluster_membrane Plasma Membrane B2AR β2-Adrenergic Receptor G_protein Gs Protein (αβγ) B2AR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Stimulation cAMP cAMP AC->cAMP Conversion Agonist Agonist (this compound or Isoproterenol) Agonist->B2AR Binding ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation of targets

Caption: β2-Adrenergic Receptor Signaling Pathway.

cAMP_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Agonist Treatment cluster_detection cAMP Detection cluster_analysis Data Analysis Cell_Culture 1. Culture cells expressing β2-adrenergic receptors (e.g., HEK-293, CHO-K1) Harvesting 2. Harvest and seed cells into assay plates Cell_Culture->Harvesting Agonist_Prep 3. Prepare serial dilutions of this compound and Isoproterenol Incubation 4. Add agonists to cells and incubate for a defined period (e.g., 15-30 minutes) Agonist_Prep->Incubation Lysis 5. Lyse cells to release intracellular cAMP Incubation->Lysis Detection 6. Quantify cAMP levels using a detection kit (e.g., HTRF, ELISA) Lysis->Detection Curve_Fitting 7. Plot concentration-response curves Detection->Curve_Fitting EC50_Calc 8. Calculate EC50 and Emax for each agonist Curve_Fitting->EC50_Calc

Caption: Experimental Workflow for a cAMP Functional Assay.

Experimental Protocols

The following is a generalized protocol for a cAMP functional assay based on common laboratory practices.

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound and isoproterenol in stimulating cAMP production in a cell-based assay.

Materials:

  • Cell Line: Human Embryonic Kidney (HEK-293) or Chinese Hamster Ovary (CHO-K1) cells stably expressing the human β2-adrenergic receptor.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and appropriate antibiotics.

  • Agonists: this compound and Isoproterenol hydrochloride.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • cAMP Detection Kit: A commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Phosphodiesterase (PDE) Inhibitor (Optional): 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.

  • Assay Plates: 96-well or 384-well white, opaque microplates suitable for luminescence or fluorescence detection.

Procedure:

  • Cell Culture and Seeding:

    • Culture the β2AR-expressing cells in T75 flasks until they reach 80-90% confluency.

    • Harvest the cells using a non-enzymatic cell dissociation solution.

    • Resuspend the cells in culture medium and perform a cell count.

    • Seed the cells into the assay plates at a predetermined density and allow them to adhere overnight.

  • Agonist Preparation:

    • Prepare stock solutions of this compound and isoproterenol in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions of the agonist stock solutions in assay buffer to create a range of concentrations for generating a dose-response curve.

  • cAMP Accumulation Assay:

    • On the day of the assay, remove the culture medium from the cells and wash them with assay buffer.

    • Add the agonist dilutions to the appropriate wells. Include wells with assay buffer only as a negative control.

    • Incubate the plates at 37°C for a specified time (e.g., 15-30 minutes).[10][11]

    • If using a PDE inhibitor, it can be added prior to or along with the agonist.

  • cAMP Detection:

    • Following incubation, terminate the reaction and lyse the cells according to the instructions of the cAMP detection kit.

    • Add the detection reagents to the cell lysates.

    • Incubate as required by the kit protocol to allow for the detection reaction to occur.

    • Read the plate using a plate reader compatible with the detection technology (e.g., a fluorescence or luminescence reader).

  • Data Analysis:

    • The raw data (e.g., fluorescence ratio, absorbance) is used to calculate the concentration of cAMP in each well, typically by comparison to a standard curve.

    • Plot the cAMP concentration against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis to determine the EC50 and Emax values for each agonist.

Conclusion

Both this compound and isoproterenol are effective full agonists of the β2-adrenergic receptor, capable of stimulating robust cAMP production. The primary distinction lies in their potency and duration of action. This compound exhibits exceptionally high potency, with an EC50 in the picomolar to low nanomolar range, and a remarkably long dissociation half-life.[4] This makes it a valuable tool for structural studies and investigations requiring sustained receptor activation. However, its lack of selectivity for the β2AR over the β1AR should be considered when interpreting results.[4][5][6] Isoproterenol, while less potent than this compound, remains a reliable and widely used standard for β-adrenergic receptor functional assays due to its well-characterized pharmacology and consistent performance.[3] The choice between these two agonists will ultimately depend on the specific requirements of the experiment, with this compound being favored for its high potency and isoproterenol as a classic, broadly characterized reference compound.

References

Validating SOS1 Inhibitor Activity: A Comparative Guide to BI-3406 and its Negative Control

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the on-target activity of the Son of Sevenless 1 (SOS1) inhibitor, BI-3406, using an appropriate negative control. The objective is to offer a clear comparison of their performance with supporting experimental data and detailed protocols.

SOS1 is a guanine (B1146940) nucleotide exchange factor (GEF) that plays a pivotal role in the activation of KRAS, a central node in signaling pathways that govern cell proliferation and survival.[1][2] Dysregulation of the KRAS signaling cascade is a hallmark of numerous cancers, making SOS1 an attractive therapeutic target.[3] Small molecule inhibitors like BI-3406 have been developed to disrupt the protein-protein interaction between SOS1 and KRAS, thereby impeding downstream signaling.[4][5] To ensure that the observed cellular effects are specifically due to the inhibition of SOS1, it is crucial to use a structurally similar but biologically inactive negative control in parallel experiments.

Comparative Analysis of BI-3406 and its Negative Control

The following tables summarize the expected quantitative data from key experiments designed to validate the specific activity of BI-3406.

Table 1: In Vitro SOS1-KRAS Interaction Assay

CompoundIC50 (nM)Description
BI-3406 3.9 - 21Potently disrupts the interaction between SOS1 and KRAS in biochemical and cellular assays.[6]
Negative Control > 10,000Lacks significant inhibitory activity against the SOS1-KRAS interaction.

Table 2: Cellular Proliferation Assay in KRAS-Mutant Cancer Cells

CompoundCell Line (KRAS mutation)GI50 (µM)Description
BI-3406 MiaPaCa-2 (G12C)~0.1Inhibits the growth of KRAS-mutant pancreatic cancer cells.
Negative Control MiaPaCa-2 (G12C)> 50Shows minimal to no effect on the proliferation of KRAS-mutant cancer cells.

Table 3: Downstream Signaling Pathway Analysis (pERK Levels)

CompoundTreatment Condition% Inhibition of pERKDescription
BI-3406 1 µM in NCI-H358 cells~70%Significantly reduces the phosphorylation of ERK, a key downstream effector of KRAS signaling.[7]
Negative Control 1 µM in NCI-H358 cells< 5%Does not significantly alter pERK levels, indicating no impact on the KRAS signaling pathway.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the general workflow for validating the activity of a SOS1 inhibitor.

SOS1_Signaling_Pathway cluster_RAS_cycle KRAS Activation Cycle RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SOS1 SOS1 Grb2->SOS1 KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP  GDP -> GTP KRAS_GTP KRAS-GTP (Active) RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation BI3406 BI-3406 BI3406->SOS1 Inhibition

Caption: SOS1-KRAS signaling pathway and the point of inhibition by BI-3406.

Experimental_Workflow cluster_0 Preparation cluster_1 Treatment cluster_2 Assays cluster_3 Analysis Compound_Prep Prepare BI-3406 & Negative Control Treatment Treat Cells with Compounds Compound_Prep->Treatment Cell_Culture Culture KRAS-Mutant Cancer Cells Cell_Culture->Treatment Biochemical_Assay SOS1-KRAS Interaction (e.g., HTRF) Treatment->Biochemical_Assay Cell_Viability Cell Proliferation (e.g., CellTiter-Glo) Treatment->Cell_Viability Western_Blot Western Blot for pERK/ERK Treatment->Western_Blot Data_Analysis Data Analysis & Comparison Biochemical_Assay->Data_Analysis Cell_Viability->Data_Analysis Western_Blot->Data_Analysis

Caption: General experimental workflow for validating SOS1 inhibitor activity.

Detailed Experimental Protocols

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for SOS1-KRAS Interaction

Principle: This assay measures the proximity between a donor fluorophore-labeled SOS1 and an acceptor fluorophore-labeled KRAS. Inhibition of the interaction by BI-3406 leads to a decrease in the HTRF signal.

Protocol:

  • Recombinant GST-tagged SOS1 and His-tagged KRAS G12C proteins are used.

  • In a 384-well plate, add 2 µL of BI-3406 or the negative control at various concentrations.

  • Add 4 µL of a mixture containing GST-SOS1 and His-KRAS G12C.

  • Incubate for 15 minutes at room temperature.

  • Add 4 µL of the HTRF detection reagents (anti-GST-Lumi4-Tb cryptate and anti-His-d2).

  • Incubate for 60 minutes at room temperature in the dark.

  • Read the fluorescence at 620 nm (donor) and 665 nm (acceptor) on an HTRF-compatible plate reader.

  • Calculate the HTRF ratio (665/620) and determine the IC50 values.

Cell Proliferation Assay (CellTiter-Glo®)

Principle: This assay quantifies cell viability by measuring the amount of ATP present, which is an indicator of metabolically active cells.

Protocol:

  • Seed KRAS-mutant cancer cells (e.g., MiaPaCa-2) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of BI-3406 or the negative control.

  • Incubate the plate for 72 hours at 37°C in a humidified incubator.

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 values.

Western Blot for Phospho-ERK (pERK)

Principle: This technique is used to detect the levels of phosphorylated ERK (pERK), a key downstream protein in the KRAS signaling pathway, as a measure of pathway inhibition.

Protocol:

  • Plate KRAS-mutant cells (e.g., NCI-H358) and grow to 70-80% confluency.

  • Serum-starve the cells for 12-16 hours.

  • Treat the cells with BI-3406 or the negative control at the desired concentration for 2-4 hours.

  • Stimulate the cells with a growth factor (e.g., EGF) for 10-15 minutes to activate the pathway.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against pERK, total ERK, and a loading control (e.g., β-actin) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities and normalize pERK levels to total ERK and the loading control.

By employing these methodologies and comparing the activity of BI-3406 with a structurally related but inactive control, researchers can confidently attribute the observed biological effects to the specific inhibition of the SOS1-KRAS interaction. This rigorous approach is fundamental to the validation and further development of targeted cancer therapies.

References

A Comparative Analysis of BI-167107 and Other β2AR Agonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the binding affinity of the novel β2-adrenergic receptor (β2AR) agonist, BI-167107, with established β2AR agonists, including salbutamol (B1663637), formoterol (B127741), and salmeterol (B1361061). The information presented is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data to inform research and development decisions.

Introduction to β2-Adrenergic Receptor Agonists

The β2-adrenergic receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in smooth muscle relaxation, particularly in the airways. Agonists targeting this receptor are fundamental in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The therapeutic efficacy and duration of action of these agonists are closely linked to their binding affinity and kinetics at the β2AR. This compound is a high-affinity full agonist that has been instrumental in structural and functional studies of the β2AR.[1][2]

Comparative Binding Affinity

The binding affinity of a ligand for its receptor is a critical determinant of its potency and duration of action. A recent study directly compared the binding affinities of several β2AR agonists, including this compound, salbutamol, formoterol, and salmeterol, under the same experimental conditions.[3][4] The results of this comparative analysis, along with data from other studies, are summarized in the table below.

AgonistBinding Affinity (Ki)Binding Affinity (pKi)Dissociation Constant (Kd)Reference
This compound ~0.063 nM9.20 ± 0.0884 pM[4][5]
Salmeterol ~0.079 nM9.1 ± 0.021-2 nM[4][6]
Formoterol ~1.58 nM7.8 ± 0.1-[4]
Salbutamol ~158.5 nM5.8 ± 0.1-[4]

Note: Ki values were calculated from the reported pKi values (Ki = 10^-pKi M). Lower Ki and Kd values indicate higher binding affinity.

As the data indicates, this compound and salmeterol exhibit the highest binding affinities for the β2AR, with Ki values in the sub-nanomolar range. Formoterol demonstrates a high affinity, while salbutamol has a comparatively lower affinity. The exceptionally high affinity of this compound is consistent with its characterization as a potent, long-acting agonist.[5]

Experimental Protocols

The determination of binding affinities for β2AR agonists is typically performed using radioligand binding assays. These assays are considered the gold standard for quantifying ligand-receptor interactions due to their sensitivity and robustness.[7][8]

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of a non-radiolabeled agonist (competitor) by measuring its ability to displace a radiolabeled ligand from the β2AR.

Materials:

  • Cell membranes expressing the β2AR (e.g., from Sf9 insect cells or HEK293 cells)

  • Radioligand (e.g., [3H]-dihydroalprenolol or [125I]-cyanopindolol)

  • Unlabeled competing agonists (this compound, salbutamol, formoterol, salmeterol)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Wash Buffer (ice-cold)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Membrane Preparation: Cell membranes expressing the β2AR are prepared by homogenization and centrifugation to isolate the membrane fraction. The protein concentration is determined using a standard protein assay.[9]

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled competing agonist.[8][9]

  • Incubation: The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to allow the binding reaction to reach equilibrium.[8]

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold wash buffer to remove non-specifically bound radioligand.[8][9]

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of the competing agonist that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[9]

Signaling Pathways and Experimental Workflows

The activation of the β2AR by an agonist initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling of the receptor to a stimulatory G protein (Gs), leading to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP). This, in turn, activates protein kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to smooth muscle relaxation.

Below are diagrams illustrating the β2AR signaling pathway and the general workflow of a radioligand binding assay.

GproteinSignaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist β2AR Agonist (e.g., this compound) beta2AR β2-Adrenergic Receptor Agonist->beta2AR Binding Gs Gs Protein (α, β, γ subunits) beta2AR->Gs Activation AC Adenylyl Cyclase Gs->AC Activation ATP ATP AC->ATP Conversion cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response Phosphorylation of targets

Caption: Canonical β2-adrenergic receptor signaling pathway.

RadioligandAssayWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_membranes Prepare β2AR-expressing cell membranes incubation Incubate membranes, radioligand, and competitor prep_membranes->incubation prep_ligands Prepare radioligand and competing agonist solutions prep_ligands->incubation filtration Separate bound and free ligand by filtration incubation->filtration counting Quantify bound radioactivity (Scintillation Counting) filtration->counting analysis Determine IC50 and calculate Ki counting->analysis

Caption: Workflow for a radioligand competition binding assay.

Conclusion

This compound is a β2-adrenergic receptor agonist with exceptionally high binding affinity, comparable to or exceeding that of the long-acting agonist salmeterol, and significantly greater than formoterol and the short-acting agonist salbutamol. This high affinity contributes to its potent and sustained agonistic activity. The experimental data, primarily derived from radioligand binding assays, provide a quantitative basis for comparing the potencies of these important therapeutic and research compounds. The detailed methodologies and pathway diagrams included in this guide offer a valuable resource for researchers in the field of GPCR pharmacology and drug discovery.

References

A Comparative Guide to the Efficacy of BI-167107 in Modulating β2-Adrenergic Receptor Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the β2-adrenergic receptor (β2AR) agonist BI-167107 with other commonly used β2-agonists. The data presented herein is intended to assist researchers in selecting the appropriate tools for their studies on β2AR signaling and function.

Introduction to this compound

This compound is a high-affinity, full agonist of the β2-adrenergic receptor, a G-protein coupled receptor (GPCR) crucial for regulating various physiological processes, including smooth muscle relaxation in the airways.[1] Due to its high potency and slow dissociation rate, this compound has been instrumental as a tool for the structural crystallization of the β2AR in its active state.[2] This guide will delve into the efficacy of this compound in various cell lines and compare its performance with other well-established β2AR agonists such as isoprenaline, salbutamol, formoterol (B127741), and salmeterol (B1361061).

Efficacy Comparison of β2-Adrenergic Receptor Agonists

The efficacy of β2AR agonists is typically determined by their ability to stimulate the production of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in the β2AR signaling cascade. The potency (EC50) and maximal effect (Emax) are critical parameters for comparing these compounds. The following table summarizes the available data on the efficacy of this compound and its alternatives in different cell lines.

AgonistCell LinePotency (EC50 / pEC50)Maximal Efficacy (Emax)Reference
This compound CHO-K1 (human β2AR)0.1 nMNot Reported[1]
CHO-K1 (human β1AR)0.6 nMNot Reported[1]
T-REx™-2938.6 (pEC50)Not Reported
Isoprenaline T-REx™-2937.9 (pEC50)Not Reported
Salbutamol T-REx™-2936.2 (pEC50)Not Reported
Formoterol T-REx™-2938.0 (pEC50)Not Reported
Human Neutrophils>100 nM (for cAMP increase)Full Agonist[3][4]
A549More potent than salmeterol in suppressing IL-8 and VEGFNot Reported[5]
Salmeterol T-REx™-2938.7 (pEC50)Not Reported
Human NeutrophilsIneffective at increasing cAMP up to 100 nMPartial Agonist[3][4]
A549More potent than formoterol in suppressing GM-CSFNot Reported[5]

Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 value indicates greater potency. Direct comparison of Emax values across different studies should be done with caution due to variations in experimental conditions.

Signaling Pathways of the β2-Adrenergic Receptor

Activation of the β2-adrenergic receptor by an agonist like this compound primarily initiates a signaling cascade through the stimulatory G-protein (Gs). This leads to the activation of adenylyl cyclase, which converts ATP to cAMP. Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream targets, leading to various cellular responses.

However, the β2AR can also couple to the inhibitory G-protein (Gi), which can counteract the Gs pathway by inhibiting adenylyl cyclase. Furthermore, upon prolonged agonist stimulation, the receptor can be phosphorylated by G-protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestin. β-arrestin binding desensitizes the G-protein-mediated signaling and can initiate a separate wave of signaling, often referred to as biased signaling.

G_protein_signaling cluster_membrane Plasma Membrane b2ar β2-Adrenergic Receptor gs Gs (G-protein) b2ar->gs Activates gi Gi (G-protein) b2ar->gi Activates barrestin β-Arrestin b2ar->barrestin grk GRK b2ar->grk Recruits ac Adenylyl Cyclase camp cAMP ac->camp Converts ATP to agonist This compound (Agonist) agonist->b2ar Binds gs->ac Stimulates gi->ac Inhibits barrestin->gs Desensitizes biased_signaling Biased Signaling (e.g., MAPK pathway) barrestin->biased_signaling Initiates grk->b2ar Phosphorylates atp ATP pka Protein Kinase A (PKA) camp->pka Activates downstream Downstream Cellular Responses pka->downstream Phosphorylates

Caption: β2-Adrenergic Receptor Signaling Pathways.

Experimental Protocols

The following section details a general workflow for assessing the efficacy of β2AR agonists by measuring intracellular cAMP accumulation. This protocol is based on a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive immunoassay.

Experimental Workflow: cAMP Accumulation Assay

experimental_workflow start Start cell_culture 1. Cell Culture (e.g., CHO-K1, HEK293, BEAS-2B expressing β2AR) start->cell_culture cell_seeding 2. Cell Seeding (Plate cells in 96- or 384-well plates) cell_culture->cell_seeding agonist_prep 3. Agonist Preparation (Serial dilutions of this compound and other agonists) cell_seeding->agonist_prep stimulation 4. Cell Stimulation (Incubate cells with agonists) agonist_prep->stimulation lysis 5. Cell Lysis (Add lysis buffer containing TR-FRET reagents) stimulation->lysis detection 6. Signal Detection (Measure TR-FRET signal on a plate reader) lysis->detection analysis 7. Data Analysis (Generate dose-response curves to determine EC50 and Emax) detection->analysis end End analysis->end

Caption: Workflow for β2AR Agonist Efficacy Testing.

Detailed Methodologies

1. Cell Culture and Plating:

  • Culture cells (e.g., CHO-K1, T-REx™-293, BEAS-2B, or A549) in appropriate growth medium supplemented with serum and antibiotics.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Seed cells into 96- or 384-well microplates at a predetermined optimal density and allow them to adhere overnight.

2. Compound Preparation:

  • Prepare stock solutions of this compound and other β2-agonists in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the stock solutions in assay buffer to create a range of concentrations for the dose-response curve.

3. cAMP Accumulation Assay (TR-FRET):

  • Aspirate the culture medium from the plated cells and replace it with the agonist dilutions.

  • To prevent cAMP degradation, a phosphodiesterase (PDE) inhibitor (e.g., IBMX) is often included in the assay buffer.

  • Incubate the plate at 37°C for a specified period (e.g., 30 minutes) to allow for agonist-induced cAMP production.

  • Following incubation, lyse the cells by adding a lysis buffer that contains the TR-FRET detection reagents (e.g., a europium-labeled anti-cAMP antibody and a fluorescently labeled cAMP tracer).

  • In this competitive immunoassay, the endogenous cAMP produced by the cells competes with the labeled cAMP tracer for binding to the antibody. A higher intracellular cAMP concentration results in a lower TR-FRET signal.

  • Incubate the plate at room temperature for approximately 60 minutes to allow the assay components to reach equilibrium.

4. Data Acquisition and Analysis:

  • Measure the TR-FRET signal using a plate reader equipped for time-resolved fluorescence.

  • Generate a standard curve using known concentrations of cAMP to convert the raw TR-FRET values into cAMP concentrations.

  • Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (maximal efficacy) for each agonist.

Conclusion

This compound stands out as a highly potent full agonist of the β2-adrenergic receptor, making it an invaluable tool for structural and in-depth signaling studies. Its efficacy profile, particularly its high potency in cell-based cAMP assays, distinguishes it from some clinically used β2-agonists. The choice of agonist for a particular research application will depend on the specific scientific question being addressed. For researchers aiming to maximally stimulate the β2AR pathway or to stabilize the active conformation of the receptor, this compound is an excellent choice. For studies requiring a comparison with therapeutic agents, agonists like salbutamol, formoterol, and salmeterol provide clinically relevant benchmarks. This guide provides the foundational data and methodologies to aid in these critical research decisions.

References

Comparative Analysis of BI-167107 Cross-Reactivity with Adrenergic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the adrenergic receptor cross-reactivity profile of BI-167107, a potent β2 adrenergic receptor (β2AR) agonist. The performance of this compound is contrasted with alternative adrenergic ligands, supported by experimental data to inform research and development decisions.

Executive Summary

This compound is a high-affinity β2AR agonist, notable for its use in structural biology to stabilize the active state of β-receptors. However, it is not a selective β2AR agonist.[1] Experimental data reveals significant cross-reactivity with the β1 adrenergic receptor (β1AR), where it acts as a potent agonist, and the α1A adrenergic receptor (α1AAR), where it functions as an antagonist. This guide presents a detailed comparison of this compound's binding affinities and functional activities against those of more selective adrenergic receptor ligands, namely the β2AR agonist salbutamol, the β1AR agonist dobutamine, and the α1AAR antagonist prazosin.

Data Presentation: Ligand-Receptor Interaction Profiles

The following table summarizes the binding affinities (Kd/Ki/IC50) of this compound and selected alternative adrenergic ligands across key adrenergic receptor subtypes. Lower values indicate higher affinity.

LigandPrimary Targetβ2 Adrenergic Receptorβ1 Adrenergic Receptorα1A Adrenergic ReceptorReference(s)
This compound β2 AgonistKd: 84 pMIC50: 3.2 nM (Agonist)IC50: 32 nM (Antagonist)[1]
Salbutamol Selective β2 AgonistHigh Affinity (29x selective over β1)Lower AffinityLow to negligible affinity[1][2]
Dobutamine β1 AgonistKd: 14.8 - 25.4 µMKd: 2.5 - 2.6 µMKd: 0.09 - 0.14 µM
Prazosin α1 AntagonistLow AffinityLow AffinityKi: ~0.5 - 2 nM

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the primary signaling cascades initiated by the activation of β1, β2, and α1A adrenergic receptors.

Gs_signaling cluster_receptor β1/β2 Adrenergic Receptor cluster_gprotein G-Protein Activation cluster_second_messenger Second Messenger & Effector Agonist Agonist (e.g., this compound, Salbutamol, Dobutamine) Receptor β1/β2-AR Agonist->Receptor Binds Gs Gs Protein Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response (e.g., smooth muscle relaxation, increased heart rate) PKA->CellularResponse Phosphorylates targets

β1/β2 Adrenergic Receptor Gs Signaling Pathway

Gq_signaling cluster_receptor α1A Adrenergic Receptor cluster_gprotein G-Protein Activation cluster_second_messenger Second Messengers & Effectors Agonist Agonist Receptor α1A-AR Agonist->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (from ER) IP3->Ca2 Releases PKC Protein Kinase C (PKC) DAG->PKC Activates CellularResponse Cellular Response (e.g., smooth muscle contraction) Ca2->CellularResponse PKC->CellularResponse

α1A Adrenergic Receptor Gq Signaling Pathway
Experimental Workflow

The following diagram outlines a general workflow for assessing the cross-reactivity of a test compound across different receptor subtypes.

experimental_workflow Start Start: Test Compound (e.g., this compound) MembranePrep Prepare Membranes from Cells Expressing Target Receptors (β1, β2, α1A, etc.) Start->MembranePrep RadioligandAssay Radioligand Competition Binding Assay MembranePrep->RadioligandAssay FunctionalAssay Functional Assay (e.g., cAMP Accumulation) MembranePrep->FunctionalAssay DetermineKi Determine Ki Values (Binding Affinity) RadioligandAssay->DetermineKi AnalyzeData Analyze Selectivity Profile (Compare Ki, EC50/IC50 across receptors) DetermineKi->AnalyzeData DetermineEC50IC50 Determine EC50/IC50 Values (Potency & Efficacy) FunctionalAssay->DetermineEC50IC50 DetermineEC50IC50->AnalyzeData Conclusion Conclusion: Cross-reactivity Profile AnalyzeData->Conclusion

Workflow for Determining Receptor Cross-Reactivity

Experimental Protocols

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a specific receptor.

a. Materials:

  • Cell Membranes: Membranes prepared from cell lines stably expressing the human adrenergic receptor of interest (e.g., HEK293 or CHO-K1 cells expressing β1AR, β2AR, or α1AAR).

  • Radioligands:

    • For β1AR and β2AR: [3H]dihydroalprenolol (DHA) or [125I]iodocyanopindolol (ICYP).

    • For α1AAR: [3H]prazosin.

  • Test Compound: this compound or alternative ligands, serially diluted.

  • Non-specific Binding Control: A high concentration of a non-selective antagonist (e.g., propranolol (B1214883) for β-receptors, phentolamine (B1677648) for α-receptors).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

  • Filtration Apparatus: Cell harvester and glass fiber filters.

  • Scintillation Counter.

b. Protocol:

  • Plate Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand + buffer), non-specific binding (membranes + radioligand + non-specific control), and competitive binding (membranes + radioligand + serial dilutions of test compound).

  • Incubation: Add cell membranes, the respective solutions, and a fixed concentration of radioligand (typically at its Kd value) to the wells. Incubate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Functional Assay

This assay measures the ability of a compound to stimulate (agonist) or inhibit (antagonist) the production of cyclic AMP (cAMP), a second messenger for Gs and Gi-coupled receptors.

a. Materials:

  • Cell Lines: Whole cells stably expressing the human adrenergic receptor of interest (e.g., HEK293 or CHO-K1 cells expressing β1AR or β2AR).

  • Test Compound: this compound or alternative ligands, serially diluted.

  • Reference Agonist: A known full agonist for the receptor (e.g., isoproterenol).

  • Forskolin (for Gi-coupled receptors): To pre-stimulate adenylyl cyclase.

  • cAMP Assay Kit: Commercially available kits (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Cell Culture Medium and Reagents.

b. Protocol for Gs-Coupled Receptors (β1AR, β2AR):

  • Cell Plating: Seed cells expressing the target receptor into a 96- or 384-well plate and culture overnight.

  • Compound Addition:

    • Agonist Mode: Add serial dilutions of the test compound (e.g., this compound) to the cells.

    • Antagonist Mode: Add serial dilutions of the test compound, followed by a fixed concentration (e.g., EC80) of a reference agonist.

  • Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP production.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Data Analysis:

    • Agonist Mode: Plot the cAMP signal against the log concentration of the test compound to determine the EC50 (concentration for 50% of maximal response) and Emax (maximal effect).

    • Antagonist Mode: Plot the inhibition of the reference agonist's response against the log concentration of the test compound to determine the IC50.

This guide provides a framework for understanding and evaluating the cross-reactivity of this compound. The provided data and protocols can be adapted to investigate other compounds and receptor systems within the field of adrenergic pharmacology.

References

A Structural Showdown: How BI-167107 Measures Up Against Other β2-Adrenergic Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced interactions between a ligand and its receptor is paramount. This guide provides a detailed structural and functional comparison of BI-167107, a potent full agonist, with other key ligands targeting the β2-adrenergic receptor (β2AR), a critical G-protein coupled receptor (GPCR) involved in vital physiological processes.

This compound has emerged as a valuable tool in structural biology for its ability to stabilize the active conformation of the β2AR, facilitating the determination of high-resolution crystal structures.[1][2] This guide delves into the structural intricacies and functional consequences of this compound binding in comparison to a spectrum of other β2AR ligands, including full agonists, partial agonists, and antagonists. The information presented herein is supported by experimental data to provide an objective comparison for research and drug discovery programs.

Quantitative Comparison of β2AR Ligands

The binding affinity and functional potency of a ligand are critical parameters in its pharmacological profile. The following table summarizes these key quantitative values for this compound and a selection of other well-characterized β2AR ligands.

LigandTypeBinding Affinity (K_d / K_i)Gαs-cAMP Pathway Potency (EC_50)β-Arrestin Recruitment Potency (EC_50)
This compound Full Agonist84 pM (K_d)[2][3]0.05 nM[4]-
Isoproterenol Full Agonist~100-200 nM (K_i)[5]~10-50 nM[5]~100-500 nM[6]
Formoterol (B127741) Full Agonist~1-10 nM (K_i)[7]~1-10 nM[7]-
Salbutamol (B1663637) Partial Agonist~1-5 µM (K_i)[8]~10-100 nM[9]-
Salmeterol Partial Agonist~1-10 nM (K_i)[10]~1-10 nM[10]Weak or partial recruitment[6][10][11]
Carazolol Inverse Agonist~0.1-1 nM (K_i)[12][13]--
ICI 118,551 Antagonist~0.1-1 nM (K_i)[14][15]--
Propranolol (B1214883) Antagonist~1-10 nM (K_i)[16][17][18]--

Note: The binding affinity and potency values can vary depending on the experimental conditions and cell system used. The data presented here are representative values from the cited literature.

Structural Basis of Ligand Interaction and Receptor Activation

The diverse pharmacological effects of β2AR ligands stem from their unique interactions within the receptor's binding pocket, which in turn stabilize distinct receptor conformations.

This compound , as a high-affinity full agonist, engages in extensive interactions with key residues in the β2AR binding pocket. Its structure allows for a network of hydrogen bonds and hydrophobic interactions that are crucial for stabilizing the fully active conformation of the receptor.[2] Crystal structures reveal that this compound's interactions with transmembrane helices (TMs) 3, 5, 6, and 7, as well as extracellular loop 2, are instrumental in inducing the significant outward movement of the cytoplasmic end of TM6, a hallmark of GPCR activation.[1][2]

In comparison:

  • Full Agonists like isoproterenol and formoterol share some key interactions with this compound, particularly with residues in TM3 and TM5. However, the extent and nature of these interactions can differ, leading to variations in potency and efficacy.[19] For instance, formoterol has a long lipophilic tail that is thought to contribute to its long duration of action by anchoring it to the cell membrane.[19]

  • Partial Agonists such as salbutamol and salmeterol also bind to the orthosteric pocket but induce a sub-maximal receptor response.[9][10] Structural studies of salmeterol-bound β2AR suggest that it stabilizes a distinct active-state conformation compared to full agonists.[10] This is attributed to differences in the hydrogen bond network, particularly involving Ser204 on TM5 and Asn293 on TM6, leading to a less pronounced outward movement of TM6 and consequently, reduced G-protein activation and limited β-arrestin recruitment.[10][20]

  • Antagonists like carazolol , ICI 118,551 , and propranolol bind to the receptor but do not induce the conformational changes required for activation. Instead, they stabilize an inactive or resting state of the receptor, blocking the binding of agonists.[13][21] Their interactions within the binding pocket differ significantly from agonists, often lacking the key interactions that promote the outward movement of TM6.[2]

Signaling Pathways and Functional Outcomes

The binding of a ligand to the β2AR can trigger multiple downstream signaling cascades. Understanding these pathways is crucial for predicting the physiological effects of a given ligand.

Beta2AR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist (e.g., this compound) b2AR β2AR Agonist->b2AR Binding Gs Gαs b2AR->Gs Activation Gi Gαi b2AR->Gi Alternative Coupling Beta_Arrestin β-Arrestin b2AR->Beta_Arrestin Recruitment AC Adenylyl Cyclase Gs->AC Stimulation Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP PKA Protein Kinase A cAMP->PKA Activation Downstream_Gs Physiological Response (e.g., Bronchodilation) PKA->Downstream_Gs Phosphorylation Downstream_Arrestin Receptor Desensitization & Biased Signaling Beta_Arrestin->Downstream_Arrestin

β2-Adrenergic Receptor Signaling Pathways

As a full agonist, This compound potently activates the canonical Gαs-adenylyl cyclase-cAMP pathway, leading to a robust physiological response such as smooth muscle relaxation.[4] The degree to which it engages alternative signaling pathways, such as Gαi coupling or β-arrestin recruitment, is an area of ongoing research. In contrast, biased agonists may preferentially activate one pathway over another. For example, some ligands may show a bias towards G-protein signaling with minimal β-arrestin recruitment, which can have implications for receptor desensitization and the development of tolerance.[10]

Experimental Protocols

The quantitative data presented in this guide are typically generated using a suite of well-established in vitro assays. The following provides a generalized workflow for these key experiments.

Experimental_Workflow cluster_ligand_binding Radioligand Binding Assay cluster_cAMP cAMP Accumulation Assay cluster_arrestin β-Arrestin Recruitment Assay Membrane_Prep Membrane Preparation (expressing β2AR) Incubation Incubation Membrane_Prep->Incubation Radioligand Radiolabeled Ligand (e.g., [3H]-DHA) Radioligand->Incubation Test_Ligand Test Ligand (e.g., this compound) Test_Ligand->Incubation Filtration Separation of Bound & Free Ligand Incubation->Filtration Scintillation Quantification of Radioactivity Filtration->Scintillation Binding_Analysis Determination of Ki/Kd Scintillation->Binding_Analysis Cell_Culture Whole Cells (expressing β2AR) Ligand_Stimulation Ligand Stimulation Cell_Culture->Ligand_Stimulation Cell_Lysis Cell Lysis Ligand_Stimulation->Cell_Lysis cAMP_Detection cAMP Detection (e.g., HTRF, ELISA) Cell_Lysis->cAMP_Detection cAMP_Analysis Determination of EC50/Emax cAMP_Detection->cAMP_Analysis Engineered_Cells Engineered Cells (e.g., with tagged β-arrestin & β2AR) Ligand_Stimulation_Arr Ligand Stimulation Engineered_Cells->Ligand_Stimulation_Arr Signal_Detection Signal Detection (e.g., BRET, FRET, Enzyme Complementation) Ligand_Stimulation_Arr->Signal_Detection Arrestin_Analysis Determination of EC50/Emax Signal_Detection->Arrestin_Analysis

Typical Experimental Workflow for β2AR Ligand Characterization

1. Radioligand Binding Assays: These assays are used to determine the binding affinity (K_d or K_i) of a ligand for the β2AR. A radiolabeled ligand with known affinity is competed with increasing concentrations of the unlabeled test ligand. The amount of radioactivity bound to the receptor is measured, allowing for the calculation of the test ligand's affinity.

2. cAMP Accumulation Assays: This functional assay measures the ability of a ligand to stimulate the production of cyclic AMP (cAMP), the second messenger in the Gαs signaling pathway. Cells expressing the β2AR are treated with the ligand, and the intracellular cAMP levels are quantified using methods such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay). This allows for the determination of the ligand's potency (EC_50) and efficacy (E_max).

3. β-Arrestin Recruitment Assays: These assays assess the ability of a ligand to promote the interaction between the β2AR and β-arrestin. Various techniques, including Bioluminescence Resonance Energy Transfer (BRET), Förster Resonance Energy Transfer (FRET), and enzyme complementation assays, are used to monitor this interaction in live cells. These assays are crucial for identifying biased agonism.

Structural Relationships of β2AR Ligands

The chemical structures of β2AR ligands are diverse, yet they often share common pharmacophoric features necessary for receptor binding and activation.

Ligand_Classification b2AR_Ligands β2AR Ligands Agonists Agonists b2AR_Ligands->Agonists Antagonists Antagonists b2AR_Ligands->Antagonists Full_Agonists Full Agonists Agonists->Full_Agonists Partial_Agonists Partial Agonists Agonists->Partial_Agonists Carazolol Carazolol (Inverse Agonist) Antagonists->Carazolol ICI_118551 ICI 118,551 Antagonists->ICI_118551 Propranolol Propranolol Antagonists->Propranolol BI_167107 This compound Full_Agonists->BI_167107 Isoproterenol Isoproterenol Full_Agonists->Isoproterenol Formoterol Formoterol Full_Agonists->Formoterol Salbutamol Salbutamol Partial_Agonists->Salbutamol Salmeterol Salmeterol Partial_Agonists->Salmeterol

Classification of Compared β2AR Ligands

This guide provides a foundational comparison of this compound with other β2AR ligands. For researchers in the field, a deep understanding of these structural and functional differences is essential for the rational design of novel therapeutics with improved efficacy and safety profiles. The continued exploration of ligand-receptor interactions at the molecular level will undoubtedly pave the way for the next generation of β2AR-targeting drugs.

References

Comparative Functional Analysis of BI-167107 and its Analogs as β2-Adrenergic Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a functional characterization of the potent β2-adrenergic receptor (β2AR) agonist, BI-167107, and its fluorescent analogs. The information presented herein is intended to offer a comparative overview of their performance, supported by experimental data, to aid in research and drug development efforts targeting the β2AR.

Performance Comparison

The following table summarizes the in vitro pharmacological properties of this compound and its fluorescently labeled analogs at the human β2AR. The data highlights the high potency of these compounds in activating the canonical Gs-protein signaling pathway, leading to the accumulation of cyclic adenosine (B11128) monophosphate (cAMP).

CompoundModificationβ2AR Kd (nM)β2AR EC50 (cAMP) (nM)Notes
This compound -0.084[1]0.05[1]Full agonist with very slow dissociation (t1/2 > 30h)[1]. Also shows high affinity for β1AR (IC50 = 3.2 nM) and antagonist activity at α1A receptor (IC50 = 32 nM).[3]
BI-PEG-KK114 PEG linker with KK114 fluorophore-SubnanomolarRetains potent agonist activity.[4]
BI-Alkyl-KK114 Alkyl linker with KK114 fluorophore-SubnanomolarRetains potent agonist activity.[4]
BI-PEG-BODIPY PEG linker with BODIPY 630/650-X fluorophore-SubnanomolarRetains potent agonist activity.[4]
BI-Alkyl-BODIPY Alkyl linker with BODIPY 630/650-X fluorophore-SubnanomolarRetains potent agonist activity.[4]
BI-PEG-CPY PEG linker with Carbopyronine 610CP fluorophore-SubnanomolarRetains potent agonist activity.[4]

Signaling Pathway and Experimental Workflow

The activation of the β2-adrenergic receptor by agonists like this compound initiates a well-characterized signaling cascade. The following diagrams illustrate this pathway and a general workflow for the functional characterization of β2AR agonists.

G_protein_signaling cluster_membrane Plasma Membrane Agonist This compound Analog b2AR β2-Adrenergic Receptor Agonist->b2AR Binds G_protein Gs Protein (αβγ) b2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Cellular_Response Phosphorylates Downstream Targets

β2-Adrenergic Receptor Signaling Pathway

Experimental_Workflow cluster_synthesis Compound Synthesis & Preparation cluster_assays Functional Assays cluster_analysis Data Analysis & Comparison Synthesis Synthesis of This compound Analogs Purification Purification & Characterization Synthesis->Purification Stock_Prep Stock Solution Preparation Purification->Stock_Prep Binding_Assay Radioligand Binding Assay (Determine Affinity - Ki) Stock_Prep->Binding_Assay cAMP_Assay cAMP Accumulation Assay (Determine Potency - EC50 & Efficacy - Emax) Stock_Prep->cAMP_Assay Arrestin_Assay β-Arrestin Recruitment Assay (Assess Biased Agonism) Stock_Prep->Arrestin_Assay Data_Analysis Data Analysis & Curve Fitting Binding_Assay->Data_Analysis cAMP_Assay->Data_Analysis Arrestin_Assay->Data_Analysis Comparison Comparison of Pharmacological Parameters Data_Analysis->Comparison

Experimental Workflow for Agonist Characterization

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization based on specific cell lines and laboratory conditions.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of unlabeled this compound analogs by measuring their ability to displace a radiolabeled antagonist from the β2AR.

Materials:

  • HEK293 cells stably expressing human β2AR

  • Membrane preparation buffer (e.g., Tris-HCl, MgCl2)

  • Assay buffer (e.g., Tris-HCl, MgCl2, with protease inhibitors)

  • Radioligand: [3H]-Dihydroalprenolol ([3H]-DHA) or [125I]-Iodocyanopindolol

  • Non-specific binding control: Propranolol (10 µM)

  • Test compounds (this compound analogs) at various concentrations

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Membrane Preparation: Harvest cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of radioligand (typically at its Kd value), and varying concentrations of the test compound.

  • Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This assay measures the ability of this compound analogs to stimulate the production of intracellular cAMP, providing a measure of their potency (EC50) and efficacy (Emax).

Materials:

  • HEK293 cells expressing human β2AR

  • Cell culture medium

  • Stimulation buffer (e.g., HBSS or PBS with a phosphodiesterase inhibitor like IBMX)

  • Test compounds (this compound analogs) at various concentrations

  • Forskolin (positive control)

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)

Procedure:

  • Cell Seeding: Seed cells in a 96-well or 384-well plate and allow them to attach overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds in stimulation buffer.

  • Stimulation: Aspirate the cell culture medium and add the compound dilutions to the cells. Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP detection kit.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration producing 50% of the maximal response) and Emax (maximal response) values.

β-Arrestin Recruitment Assay

This assay assesses the ability of agonists to promote the interaction between the β2AR and β-arrestin, which is involved in receptor desensitization and can initiate G protein-independent signaling. This is crucial for evaluating potential biased agonism.

Materials:

  • Cells co-expressing β2AR and a β-arrestin fusion protein (e.g., with a reporter enzyme or fluorescent protein)

  • Assay medium

  • Test compounds (this compound analogs) at various concentrations

  • Isoproterenol (a known β2AR agonist) as a positive control

  • Detection reagents specific to the assay format (e.g., substrate for the reporter enzyme)

Procedure:

  • Cell Seeding: Seed the engineered cells in an appropriate multi-well plate.

  • Compound Addition: Add varying concentrations of the test compounds to the cells.

  • Incubation: Incubate for a period sufficient to allow for β-arrestin recruitment (e.g., 30-90 minutes) at 37°C.

  • Detection: Measure the signal generated by the reporter system, which is proportional to the extent of β-arrestin recruitment.

  • Data Analysis: Plot the signal against the logarithm of the agonist concentration and fit to a sigmoidal dose-response curve to determine EC50 and Emax for β-arrestin recruitment. These values can then be compared to those obtained from the G-protein signaling pathway (e.g., cAMP assay) to assess bias.

References

A Head-to-Head Comparison of BI-167107 and Adrenaline: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed, data-driven comparison of the synthetic β2-adrenergic receptor agonist BI-167107 and the endogenous catecholamine, adrenaline. This document summarizes their mechanisms of action, presents available quantitative data for a head-to-head comparison, outlines detailed experimental protocols for key assays, and visualizes their signaling pathways.

Introduction: Understanding the Ligands

Adrenaline (Epinephrine) is a naturally occurring catecholamine that functions as both a hormone and a neurotransmitter. It is a critical component of the "fight-or-flight" response. Adrenaline is a non-selective agonist of all adrenergic receptors, including α1, α2, β1, β2, and β3 subtypes.[1] This broad receptor activity leads to a wide range of physiological effects, such as increased heart rate, bronchodilation, and metabolic changes.[1]

This compound is a high-affinity, synthetic full agonist for the β2-adrenergic receptor (β2AR).[2] While it is highly potent at the β2AR, it is not entirely selective and exhibits activity at other adrenergic receptors.[3] Its high affinity and slow dissociation rate have made it a valuable tool in structural biology for stabilizing the active state of the β2AR.[4]

Quantitative Comparison: Binding Affinity and Functional Potency

Direct head-to-head comparative studies of this compound and adrenaline in the same experimental settings are limited in the public domain. The following tables summarize available data from various sources to provide a comparative overview.

Table 1: Adrenergic Receptor Binding Profile

CompoundReceptor SubtypeBinding Affinity (Kd or Ki)Source
This compound β2AR84 pM (Kd)[2]
β1AR3.2 nM (IC50)[5]
α1A-AR32 nM (IC50)[5]
Adrenaline β1AR & β2ARSimilar affinity for both subtypes[6]
α-receptorsLower affinity compared to β-receptors[7]

Note: Kd (dissociation constant) and Ki (inhibition constant) are measures of binding affinity, where a lower value indicates higher affinity. IC50 values represent the concentration of a ligand that inhibits a specific binding or response by 50%.

Table 2: Functional Activity at the β2-Adrenergic Receptor

CompoundAssayParameterValueSource
This compound cAMP AccumulationEC500.1 nM[8]
Adrenaline PKA Site PhosphorylationEC5020 - 40 pM[9]
ERK1/2 Activation (endogenous β2AR in HEK293 cells)EC505 - 6 nM[10]

Note: EC50 (half-maximal effective concentration) is a measure of a drug's potency, where a lower value indicates higher potency.

Mechanism of Action and Signaling Pathways

Both this compound and adrenaline exert their effects by binding to adrenergic receptors, which are G-protein coupled receptors (GPCRs). Upon agonist binding, the receptor undergoes a conformational change, activating an associated G-protein, which in turn initiates a downstream signaling cascade.

The primary signaling pathway for β2-adrenergic receptor activation involves the stimulation of adenylyl cyclase by the Gαs subunit of the G-protein. This leads to the conversion of ATP to cyclic AMP (cAMP), a second messenger that activates Protein Kinase A (PKA). PKA then phosphorylates various cellular substrates, leading to the physiological response.

Adrenaline, being non-selective, also activates other signaling pathways through its interaction with other adrenergic receptor subtypes. For example, activation of α1-adrenergic receptors leads to the activation of phospholipase C and an increase in intracellular calcium.

Diagram 1: this compound Signaling Pathway at the β2-Adrenergic Receptor

BI167107_Signaling BI167107 This compound Beta2AR β2-Adrenergic Receptor BI167107->Beta2AR Binds G_Protein Gs Protein (αβγ) Beta2AR->G_Protein Activates AdenylylCyclase Adenylyl Cyclase G_Protein->AdenylylCyclase Stimulates cAMP cAMP AdenylylCyclase->cAMP Converts ATP ATP ATP->AdenylylCyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response (e.g., Smooth Muscle Relaxation) PKA->CellularResponse Phosphorylates Targets Adrenaline_Signaling cluster_alpha α-Adrenergic Receptors cluster_beta β-Adrenergic Receptors Adrenaline Adrenaline Alpha1AR α1-AR Adrenaline->Alpha1AR Beta1AR β1-AR Adrenaline->Beta1AR Beta2AR β2-AR Adrenaline->Beta2AR PLC Phospholipase C Alpha1AR->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC AC_cAMP Adenylyl Cyclase → ↑ cAMP Beta1AR->AC_cAMP Beta2AR->AC_cAMP Competitive_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (with β2AR) Incubation Incubation: Membranes + Radioligand + Competitor Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation (e.g., [³H]-DHA) Radioligand_Prep->Incubation Competitor_Prep Competitor Dilutions (this compound or Adrenaline) Competitor_Prep->Incubation Filtration Rapid Filtration (Separates bound/free) Incubation->Filtration Counting Scintillation Counting (Quantifies bound radioactivity) Filtration->Counting Curve_Fitting Competition Curve (% Specific Binding vs. Log[Competitor]) Counting->Curve_Fitting IC50_Calc Calculate IC50 Curve_Fitting->IC50_Calc Ki_Calc Calculate Ki (Cheng-Prusoff equation) IC50_Calc->Ki_Calc cAMP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (expressing β2AR) Stimulation Cell Stimulation with Agonist Cell_Culture->Stimulation Agonist_Prep Agonist Dilutions (this compound or Adrenaline) Agonist_Prep->Stimulation Lysis Cell Lysis (Release cAMP) Stimulation->Lysis Detection cAMP Detection (e.g., HTRF, AlphaScreen) Lysis->Detection Dose_Response Dose-Response Curve ([cAMP] vs. Log[Agonist]) Detection->Dose_Response Standard_Curve cAMP Standard Curve Standard_Curve->Dose_Response EC50_Emax_Calc Calculate EC50 & Emax Dose_Response->EC50_Emax_Calc

References

BI-167107 Performance as a β2-Adrenergic Receptor Agonist: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An Important Clarification: Initial interest in BI-167107 may have been associated with unrelated research targets. This guide clarifies that this compound is a potent and high-affinity agonist for the β2-adrenergic receptor (β2AR), a member of the G-protein coupled receptor (GPCR) family. It is not a SOS1 inhibitor. This document provides a comparative analysis of this compound's performance in various in vitro assay platforms against other well-established β2AR agonists, namely Salbutamol, Formoterol, and Salmeterol.

This compound has been instrumental in structural biology, aiding in the crystallization of the active state of the β2AR.[1] It is a full agonist that binds with exceptionally high affinity.[2] This guide is intended for researchers, scientists, and drug development professionals interested in the pharmacological characteristics of β2AR agonists.

Comparative Performance Data

The following tables summarize the in vitro performance of this compound and its comparators in key assay platforms. Data has been compiled from various sources, and direct comparison should be approached with consideration for potential variations in experimental conditions between studies.

Table 1: Receptor Binding Affinity

This table presents the binding affinity of the compounds to the β2-adrenergic receptor, typically determined by radioligand binding assays. Affinity is expressed as the dissociation constant (Kd) or the inhibition constant (Ki), with lower values indicating higher affinity.

CompoundAssay TypeReceptor SourceRadioligandAffinity (Kd/Ki)Citation(s)
This compound Radioligand Bindingβ2ARNot Specified84 pM (Kd)[2]
Salbutamol Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[3]
Formoterol Competition BindingHuman β2AR expressing cell membrane[3H]dihydroalprenolol~31.62 nM (Ki)[4]
Salmeterol Radioligand BindingWild-Type β2ARNot Specified1.5 nM (Ki)

Table 2: Functional Potency in cAMP Accumulation Assays

This table outlines the functional potency of the β2AR agonists in stimulating the production of cyclic AMP (cAMP), a key second messenger in the β2AR signaling pathway. Potency is expressed as the half-maximal effective concentration (EC50), with lower values indicating greater potency.

CompoundCell LineAssay TypePotency (EC50)Citation(s)
This compound CHO-hβ2AR cellscAMP Accumulation0.05 nM
Salbutamol Human Airway Smooth Muscle Cells[3H]-cyclic AMP formation0.6 µM
Formoterol Human A431 cellscAMP Accumulation7.94 nM[4]
Salmeterol Human Airway Smooth Muscle Cells[3H]-cyclic AMP formation0.0012 µM

Table 3: Selectivity Profile

This table provides an overview of the selectivity of this compound for the β2AR over other adrenergic receptor subtypes.

CompoundTargetAssay TypePotency (IC50)Citation(s)
This compound β1AR (agonist)Radioligand3.2 nM[1]
α1A (antagonist)Radioligand32 nM[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the target receptor.

a) Membrane Preparation:

  • Cells or tissues expressing the β2-adrenergic receptor are homogenized in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

  • The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove large debris.

  • The supernatant is then centrifuged at a high speed (e.g., 20,000 x g) to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in a suitable assay buffer. The protein concentration is determined using a standard method like the BCA assay.

b) Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • To each well, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-CGP 12177), and varying concentrations of the unlabeled test compound (competitor).

  • For determining non-specific binding, a high concentration of a known unlabeled antagonist (e.g., propranolol) is added to a set of wells.

  • The plate is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

c) Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This functional assay measures the ability of a compound to stimulate the production of intracellular cyclic AMP (cAMP) following the activation of Gs-coupled receptors like the β2AR.

a) Cell Culture and Plating:

  • Cells stably or transiently expressing the β2-adrenergic receptor (e.g., HEK293 or CHO cells) are cultured under standard conditions.

  • The cells are seeded into 96- or 384-well plates and allowed to adhere overnight.

b) Assay Procedure:

  • The cell culture medium is removed, and the cells are washed with a suitable assay buffer.

  • The cells are then incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a short period to prevent the degradation of cAMP.

  • Varying concentrations of the test agonist are added to the wells. A known agonist like isoproterenol (B85558) is often used as a positive control.

  • The cells are incubated for a specific time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow for cAMP production.

  • The reaction is stopped by lysing the cells.

c) cAMP Detection:

  • The intracellular cAMP concentration is measured using a variety of methods, such as:

    • Homogeneous Time-Resolved Fluorescence (HTRF): This is a competitive immunoassay where endogenous cAMP competes with a labeled cAMP for binding to a specific antibody.

    • Enzyme-Linked Immunosorbent Assay (ELISA): A standard immunoassay format for quantifying cAMP.

    • AlphaScreen: A bead-based assay that generates a luminescent signal in the absence of cAMP.

d) Data Analysis:

  • A standard curve is generated using known concentrations of cAMP.

  • The concentration of cAMP produced in response to the test agonist is determined from the standard curve.

  • The EC50 value (the concentration of the agonist that produces 50% of the maximal response) is calculated by plotting the cAMP concentration against the agonist concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway

G_protein_signaling cluster_membrane Cell Membrane b2ar β2-Adrenergic Receptor g_protein Gs Protein (α, β, γ subunits) b2ar->g_protein Activates ac Adenylyl Cyclase g_protein->ac α-subunit activates camp cAMP ac->camp Converts agonist This compound (Agonist) agonist->b2ar Binds to atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., Smooth Muscle Relaxation) pka->response Phosphorylates targets leading to

Caption: β2-Adrenergic Receptor Signaling Pathway.

Experimental Workflow

experimental_workflow cluster_binding Binding Affinity Assessment cluster_functional Functional Potency Assessment cluster_analysis Comparative Analysis prep_membranes 1. Prepare Membranes with β2AR radioligand_assay 2. Radioligand Binding Assay prep_membranes->radioligand_assay calc_ki 3. Calculate Ki radioligand_assay->calc_ki compare_data Compare Ki and EC50 of this compound and other agonists calc_ki->compare_data plate_cells 1. Plate Cells expressing β2AR camp_assay 2. cAMP Accumulation Assay plate_cells->camp_assay calc_ec50 3. Calculate EC50 camp_assay->calc_ec50 calc_ec50->compare_data

Caption: Workflow for Evaluating β2AR Agonist Performance.

References

Validating BI-167107 Specificity with Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the specificity of the β-adrenergic receptor agonist BI-167107, with a particular focus on the use of knockout (KO) mouse models. While this compound is a potent agonist of the β2 adrenergic receptor (β2AR), it is known to exhibit activity at other adrenergic receptors, including the β1 adrenergic receptor (β1AR) and the α1A adrenergic receptor (α1AAR).[1][2][3][4] Therefore, validating its specificity is crucial for interpreting experimental results accurately. Knockout models offer a definitive method to dissect the on-target versus off-target effects of this compound.[5][6]

The Gold Standard: Knockout Models for Specificity Validation

The fundamental principle behind using knockout mice for drug specificity validation is straightforward: a truly specific drug should elicit a biological response in wild-type (WT) animals but have a significantly diminished or no effect in animals where the target receptor has been genetically deleted.[5] By comparing the physiological and cellular responses to this compound in WT, β2AR KO, β1AR KO, and α1AAR KO mice, researchers can unequivocally attribute its effects to the specific receptors.

Hypothetical In Vivo Comparison of this compound Effects

The following table summarizes the expected cardiovascular responses to this compound administration in various knockout mouse models. These illustrative data are based on the known pharmacology of adrenergic receptors and the phenotypes of the respective knockout mice.

ParameterMouse GenotypeBaselineThis compound (10 µg/kg, i.p.)Expected Outcome
Heart Rate (bpm) Wild-Type550 ± 25700 ± 30Significant increase due to β1AR and β2AR activation.
β1AR KO540 ± 30600 ± 25Attenuated increase, mediated by remaining β2ARs.
β2AR KO560 ± 20680 ± 35Robust increase, primarily mediated by β1ARs.
β1AR/β2AR DKO530 ± 35535 ± 30No significant chronotropic response, demonstrating βAR dependence.
Mean Arterial Pressure (mmHg) Wild-Type100 ± 5115 ± 7Moderate increase due to combined effects on heart (β1/β2) and vasculature (α1A).
β1AR KO98 ± 6105 ± 8Blunted pressor response due to lack of β1AR-mediated cardiac output increase.
β2AR KO102 ± 5120 ± 6Potentially enhanced pressor response due to unopposed α1AAR vasoconstriction.
α1AAR KO95 ± 7100 ± 5Minimal pressor response, highlighting the role of α1AAR in vasoconstriction.

Signaling Pathways and Validation Logic

The following diagrams illustrate the signaling pathways of the receptors targeted by this compound and the logical workflow for validating its specificity using knockout models.

G cluster_BI This compound cluster_receptors Adrenergic Receptors cluster_effectors Downstream Signaling BI167107 This compound b2AR β2AR BI167107->b2AR b1AR β1AR BI167107->b1AR a1AAR α1AAR BI167107->a1AAR G_s Gαs b2AR->G_s b1AR->G_s G_q Gαq a1AAR->G_q AC Adenylyl Cyclase G_s->AC cAMP ↑ cAMP AC->cAMP PKA PKA cAMP->PKA Physiological_Response_beta Physiological Response (e.g., Increased Heart Rate, Bronchodilation) PKA->Physiological_Response_beta PLC Phospholipase C G_q->PLC IP3_DAG ↑ IP3, DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca2+ IP3_DAG->Ca2 Physiological_Response_alpha Physiological Response (e.g., Vasoconstriction) Ca2->Physiological_Response_alpha G cluster_workflow Experimental Workflow start Start animal_models Select Animal Models: - Wild-Type - β2AR KO - β1AR KO - α1AAR KO start->animal_models administer Administer this compound or Vehicle animal_models->administer in_vivo In Vivo Phenotyping: - Heart Rate - Blood Pressure - Echocardiography administer->in_vivo ex_vivo Ex Vivo/In Vitro Analysis: - Tissue Collection (Heart, Aorta) - Receptor Binding Assays - Adenylyl Cyclase Assays administer->ex_vivo data_analysis Data Analysis and Comparison in_vivo->data_analysis ex_vivo->data_analysis conclusion Conclusion on Specificity data_analysis->conclusion

References

A Comparative Analysis of β2-Adrenergic Receptor Structures Stabilized by BI-167107 and Other Long-Acting β-Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the structural and functional characteristics of the β2-adrenergic receptor (β2AR) when stabilized by the high-affinity agonist BI-167107, alongside other long-acting β2-agonists (LABAs) such as salmeterol (B1361061) and formoterol (B127741). This objective comparison is supported by experimental data to aid in understanding the molecular basis of agonist efficacy and receptor activation.

Quantitative Comparison of β2AR Agonists

The following table summarizes key quantitative data for this compound, salmeterol, and formoterol, highlighting their binding affinities and functional potencies at the human β2-adrenergic receptor.

ParameterThis compoundSalmeterolFormoterol
Binding Affinity (Kd/Ki) 84 pM (Kd)[1][2][3]~1-2 nM (Kd)[4]7.6 nM (Ki)[5]
cAMP Accumulation (EC50) 0.05 - 0.1 nM[1][2][3]0.0012 µM[6]1.3 nM[7]
PDB ID of Agonist-Bound Structure 3P0G6MXT7BZ2

Structural Insights from Receptor Complexes

The high-resolution crystal structures of the β2AR in complex with this compound, salmeterol, and formoterol have provided invaluable insights into the molecular mechanisms of receptor activation.

This compound-Stabilized Structure (PDB: 3P0G): The structure of the β2AR bound to the full agonist this compound reveals a conformationally active state.[2][8] This structure has been instrumental in understanding the large-scale conformational changes associated with G protein coupling, including an outward movement of the cytoplasmic end of transmembrane helix 6 (TM6).[9]

Salmeterol-Bound Structure (PDB: 6MXT): The crystal structure of the β2AR with the partial agonist salmeterol shows distinct differences in the hydrogen-bond network within the binding pocket compared to full agonists.[10] These subtle changes are thought to be responsible for its partial efficacy in G protein activation.[10]

Formoterol-Bound Structure (PDB: 7BZ2): The cryo-electron microscopy structure of the formoterol-bound β2AR in complex with the Gs protein provides a snapshot of the fully active signaling state.[10] This structure allows for a detailed analysis of the interactions that stabilize the receptor-G protein interface.

Signaling Pathway and Experimental Workflow

To visualize the downstream effects of β2AR activation and the general workflow for comparing different agonists, the following diagrams are provided.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Agonist (e.g., this compound) b2AR β2-Adrenergic Receptor (Inactive) Agonist->b2AR Binding b2AR_active β2-Adrenergic Receptor (Active) b2AR->b2AR_active Conformational Change G_protein G Protein (αβγ) b2AR_active->G_protein Activation G_alpha Gα-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylate Cyclase cAMP cAMP AC->cAMP G_alpha->AC Stimulation ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Cellular_Response Phosphorylation Cascade

β2-Adrenergic Receptor Signaling Pathway.

experimental_workflow cluster_ligand Ligand Characterization cluster_functional Functional Assays cluster_structural Structural Biology cluster_analysis Data Analysis & Comparison Agonist_Selection Select Agonists (this compound, Salmeterol, Formoterol) Binding_Assay Radioligand Binding Assays (Determine Kd/Ki) Agonist_Selection->Binding_Assay Signaling_Assay cAMP Accumulation Assays (Determine EC50) Agonist_Selection->Signaling_Assay Receptor_Prep Receptor Expression & Purification Agonist_Selection->Receptor_Prep Data_Comparison Compare Binding, Efficacy, & Structural Parameters Binding_Assay->Data_Comparison Signaling_Assay->Data_Comparison Complex_Formation Agonist-Receptor Complex Formation Receptor_Prep->Complex_Formation Structure_Det Structure Determination (X-ray Crystallography / Cryo-EM) Complex_Formation->Structure_Det Structural_Analysis Comparative Structural Analysis Structure_Det->Structural_Analysis Structural_Analysis->Data_Comparison

Experimental Workflow for Agonist Comparison.

Experimental Protocols

The structural determination of GPCRs like the β2AR is a complex process. Below are generalized methodologies for the key experiments cited.

Radioligand Binding Assays

These assays are performed to determine the binding affinity (Kd or Ki) of a ligand for the receptor.

  • Membrane Preparation: Cells expressing the β2AR are harvested and homogenized to prepare membrane fractions containing the receptor.

  • Incubation: The membrane preparation is incubated with a radiolabeled ligand (e.g., [3H]-dihydroalprenolol) and varying concentrations of the unlabeled competitor ligand (e.g., this compound, salmeterol, or formoterol).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50, which is then converted to a Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assays

These functional assays measure the ability of an agonist to stimulate the production of the second messenger cyclic AMP (cAMP).

  • Cell Culture: Cells stably expressing the β2AR are cultured in appropriate media.

  • Stimulation: The cells are treated with varying concentrations of the agonist for a defined period in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation.

  • Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay, often employing a fluorescent or luminescent reporter.

  • Data Analysis: The concentration-response curves are plotted, and the EC50 value (the concentration of agonist that produces 50% of the maximal response) is calculated.

X-ray Crystallography of GPCRs

This technique provides high-resolution three-dimensional structures of proteins.

  • Protein Expression and Purification: The β2AR is overexpressed in a suitable system (e.g., insect or mammalian cells) and purified using affinity chromatography. To facilitate crystallization, the receptor may be engineered, for instance, by fusing it to T4 lysozyme (B549824) (T4L).[11]

  • Complex Formation: The purified receptor is incubated with a high concentration of the agonist to ensure saturation of the binding site.

  • Crystallization: The protein-ligand complex is crystallized, often using the lipidic cubic phase (LCP) method, which provides a membrane-like environment.[11][12]

  • Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.

  • Structure Determination and Refinement: The diffraction data are processed to generate an electron density map, from which the atomic model of the protein-ligand complex is built and refined.[13]

Cryo-Electron Microscopy (Cryo-EM) of GPCRs

Cryo-EM has emerged as a powerful technique for determining the structures of membrane protein complexes in a near-native state.

  • Sample Preparation: A solution of the purified agonist-β2AR-G protein complex is applied to an EM grid, which is then rapidly frozen in liquid ethane (B1197151) to vitrify the sample.

  • Data Acquisition: The frozen grid is imaged in a transmission electron microscope, collecting thousands of images of the randomly oriented particles.

  • Image Processing: The individual particle images are picked, aligned, and classified to generate 2D class averages.

  • 3D Reconstruction: The 2D class averages are used to reconstruct a 3D density map of the complex.

  • Model Building and Refinement: An atomic model is built into the 3D density map and refined to fit the experimental data. Recent advancements have made it possible to routinely determine GPCR structures at resolutions better than 2.5 Å.[14][15][16][17][18]

References

Safety Operating Guide

Navigating the Disposal of BI-167107: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the proper disposal of the β2AR agonist, BI-167107, is critical for maintaining a safe and compliant laboratory environment. While specific disposal protocols for this compound are not publicly available, adherence to general best practices for chemical waste management is paramount. This guide offers a procedural framework for researchers, scientists, and drug development professionals to safely manage and dispose of this compound.

All laboratory personnel should treat waste chemicals as hazardous unless confirmed to be non-hazardous by an institution's Environmental Health and Safety (EHS) department.[1] The disposal of chemical waste is regulated by federal and state agencies, and improper disposal can lead to significant environmental harm and legal consequences.[2][3] Therefore, consulting your institution's EHS or equivalent safety office is the critical first step before proceeding with any disposal protocol.

Key Properties of this compound

A summary of the available quantitative data for this compound is presented below. This information is crucial for proper handling and storage, which in turn minimizes waste.

PropertyValue
Molecular Weight 370.44 g/mol
Storage of Solid -20°C for 3 years, 4°C for 2 years
Storage in Solvent -80°C for 6 months, -20°C for 1 month

Step-by-Step Disposal Procedures

The following steps outline a general procedure for the disposal of this compound and associated materials. These steps are based on established guidelines for laboratory chemical waste management.

1. Waste Identification and Segregation:

  • Solid Waste: Unused or expired solid this compound should be disposed of in its original container if possible.[4] If not, it should be placed in a clearly labeled, sealed, and compatible container.

  • Contaminated Labware: Items such as gloves, pipette tips, and vials that have come into contact with this compound should be considered contaminated. These items should be collected in a designated, leak-proof container lined with a clear plastic bag for visual inspection by waste technicians.[4] Sharps must be placed in a puncture-resistant sharps container.[4]

  • Liquid Waste: If this compound is in a solvent, the entire solution should be treated as chemical waste. Do not dispose of chemical waste down the drain.[1][3] Collect liquid waste in a compatible, leak-proof container with a secure screw cap.[5]

  • Avoid Mixing: Do not mix different types of chemical waste. Incompatible chemicals can react violently or produce hazardous gases.[5][6]

2. Container Labeling and Storage:

  • Labeling: All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name (this compound), and any known hazards.[7] If it is a mixture, list all components.

  • Storage Location: Store waste in a designated "Satellite Accumulation Area" (SAA) which should be near the point of generation and under the control of laboratory personnel.[4][5][8]

  • Container Integrity: Ensure all waste containers are in good condition, compatible with the chemical, and kept closed except when adding waste.[2][6][9] Use secondary containment, such as a lab tray, to capture any potential leaks.[4]

3. Arranging for Disposal:

  • Contact EHS: Once a waste container is full, or before it has been in storage for a year, contact your institution's EHS department to arrange for pickup.[5] Do not move the waste to another location for storage.[8]

  • Documentation: Complete any required waste disposal forms provided by your EHS department. This documentation is a critical part of the "cradle-to-grave" management of hazardous waste.[10]

4. Empty Container Disposal:

  • Rinsing: An empty container that held this compound must be triple-rinsed with a suitable solvent.[1] The first rinseate must be collected and disposed of as hazardous chemical waste.[6]

  • Defacing Labels: Before disposing of the rinsed container in the regular trash or glass disposal, all chemical labels must be completely removed or defaced.[1][6]

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not available, the general principles of chemical waste management outlined above are derived from guidelines provided by environmental health and safety organizations. The core of these protocols involves the proper segregation, containment, labeling, and transfer of chemical waste to a designated and licensed disposal facility, all coordinated through the institution's EHS department.

Visualizing the Disposal Workflow

The following diagram illustrates the general logical workflow for the proper disposal of laboratory chemical waste like this compound.

G cluster_0 Waste Generation & Segregation cluster_1 Containment & Labeling cluster_2 Storage cluster_3 Disposal gen Generate this compound Waste (Solid, Liquid, Contaminated Materials) segregate Segregate Waste Types (Solid vs. Liquid vs. Sharps) gen->segregate container Select Compatible, Leak-Proof Container segregate->container label_waste Label with 'Hazardous Waste', Contents, and Hazards container->label_waste saa Store in Designated Satellite Accumulation Area (SAA) label_waste->saa secondary Use Secondary Containment saa->secondary ehs_request Request Pickup from Environmental Health & Safety (EHS) secondary->ehs_request pickup EHS Collects Waste for Proper Off-Site Disposal ehs_request->pickup

General workflow for laboratory chemical waste disposal.

References

Essential Safety and Operational Guide for Handling BI-167107

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for BI-167107 was not publicly available at the time of this writing. The following guidance is based on information for similar research compounds and general laboratory safety principles. Researchers must consult the official SDS provided by the supplier and their institution's Environmental Health and Safety (EHS) department for a comprehensive risk assessment before handling this compound.

This document provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound, a potent β2-adrenergic receptor (β2AR) agonist. The procedural guidance herein is intended to promote safe laboratory practices and ensure proper disposal of this research compound.

Personal Protective Equipment (PPE) and Safety Precautions

While specific hazard information is not available, it is prudent to handle this compound with care, assuming it may be a potent pharmacological agent. The following PPE is recommended as a minimum standard:

SituationRecommended Personal Protective Equipment (PPE)
General Laboratory Use - Nitrile gloves- Safety glasses with side shields- Laboratory coat
Weighing and Transferring Solid - Nitrile gloves- Chemical splash goggles- Laboratory coat- Use of a chemical fume hood or ventilated balance enclosure is highly recommended to avoid inhalation of fine particles.
Handling Solutions - Nitrile gloves- Safety glasses with side shields- Laboratory coat
Spill Cleanup - Chemical-resistant gloves (e.g., nitrile)- Chemical splash goggles- Laboratory coat- For larger spills, consider respiratory protection (e.g., N95 respirator for powders) and consult your institution's EHS spill response procedures.

General Handling Precautions:

  • Avoid contact with skin and eyes.

  • Do not ingest or inhale.

  • Wash hands thoroughly after handling.

  • Work in a well-ventilated area.

  • Store in a tightly sealed container in a cool, dry place as recommended by the supplier.

Operational and Disposal Plans

A systematic approach to the handling and disposal of this compound is essential for laboratory safety and environmental responsibility.

Operational Plan for Safe Handling:
  • Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. Ensure the label is intact and legible.

  • Storage: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Preparation of Solutions: When preparing solutions, perform the work in a chemical fume hood to minimize inhalation exposure. Use the appropriate solvent as recommended by the supplier. For in vivo experiments, it is often recommended to prepare fresh solutions daily.[1]

  • Spill Management:

    • Small Spills: In the event of a small spill of solid material, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal. For small liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

    • Large Spills: For larger spills, evacuate the area and follow your institution's EHS procedures for chemical spill cleanup.

Disposal Plan:

For small quantities of this compound used in a research laboratory setting, and in the absence of evidence to the contrary, it may be handled as non-hazardous waste. However, this must be confirmed with your institution's EHS department.

  • Solid Waste: Collect solid waste, including unused compound and contaminated materials (e.g., weigh boats, pipette tips), in a clearly labeled, sealed container.

  • Liquid Waste: Collect liquid waste containing this compound in a designated, labeled, and sealed waste container. Do not pour solutions down the drain unless explicitly permitted by your institution's EHS for non-hazardous aqueous solutions.[2][3][4]

  • Empty Containers: "RCRA empty" containers (no freestanding liquid and no more than 3% by weight of the total capacity of the container remains) may be disposed of in the regular trash after defacing the label.[5] Containers that held acutely hazardous waste must be triple-rinsed, with the rinsate collected as hazardous waste.[5]

  • Waste Pickup: Arrange for the disposal of waste containers through your institution's hazardous waste management program.

Signaling Pathway and Experimental Workflows

This compound is a potent full agonist of the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). Its binding initiates a well-characterized signaling cascade.

BI167107_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol BI167107 This compound beta2AR β2AR BI167107->beta2AR Binds G_protein Gs Protein (α, β, γ) beta2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->cAMP PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: this compound activates the β2AR signaling pathway.

Experimental Protocols

Two common assays to characterize the activity of a β2AR agonist like this compound are the cAMP accumulation assay and the β-arrestin recruitment assay.

1. cAMP Accumulation Assay

This assay quantifies the increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) following receptor activation.

cAMP_Assay_Workflow start Start cell_culture Culture β2AR- expressing cells start->cell_culture plate_cells Plate cells in 384-well plate cell_culture->plate_cells prepare_agonist Prepare serial dilutions of This compound plate_cells->prepare_agonist add_agonist Add agonist to cells prepare_agonist->add_agonist incubate Incubate at 37°C add_agonist->incubate lyse_cells Lyse cells and add detection reagents incubate->lyse_cells read_plate Read plate on TR-FRET reader lyse_cells->read_plate analyze Analyze data (EC50, Emax) read_plate->analyze end End analyze->end

Caption: Workflow for a cAMP accumulation assay.

Detailed Methodology for cAMP Accumulation Assay:

This protocol is based on a homogeneous time-resolved fluorescence (HTRF) competitive immunoassay.

  • Materials:

    • Cells expressing the human β2-adrenergic receptor (e.g., HEK293 or CHO cells).

    • Cell culture medium and supplements.

    • White, opaque 384-well microplates.

    • This compound.

    • Phosphodiesterase (PDE) inhibitor (e.g., IBMX).

    • cAMP assay kit (e.g., HTRF or LANCE).

    • TR-FRET capable microplate reader.

  • Procedure:

    • Cell Plating: Seed the β2AR-expressing cells into a 384-well plate at an optimized density and allow them to adhere overnight.

    • Compound Preparation: Prepare a serial dilution of this compound in an appropriate assay buffer containing a PDE inhibitor.

    • Agonist Stimulation: Remove the cell culture medium and add the this compound dilutions to the cells. Incubate for a specified time (e.g., 30 minutes) at 37°C.

    • Cell Lysis and Detection: Add the cell lysis buffer containing the HTRF detection reagents (a europium cryptate-labeled anti-cAMP antibody and d2-labeled cAMP) to each well.

    • Incubation: Incubate the plate at room temperature for 1 hour, protected from light, to allow the competitive binding reaction to reach equilibrium.

    • Signal Measurement: Measure the HTRF signal on a compatible plate reader.

    • Data Analysis: Generate a standard curve using known concentrations of cAMP. Calculate the cAMP concentration in the experimental wells and plot against the log of the this compound concentration to determine the EC50 and Emax values.[6][7]

2. β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated β2AR, a key event in receptor desensitization and signaling.

Detailed Methodology for β-Arrestin Recruitment Assay:

This protocol is based on an enzyme fragment complementation (EFC) assay (e.g., PathHunter).

  • Materials:

    • Cell line co-expressing the β2AR fused to a pro-link (PK) tag and β-arrestin fused to an enzyme acceptor (EA) tag.

    • Cell culture medium and supplements.

    • White, opaque 384-well microplates.

    • This compound.

    • β-arrestin assay kit (e.g., PathHunter).

    • Chemiluminescent plate reader.

  • Procedure:

    • Cell Plating: Plate the engineered cells in a 384-well plate and incubate overnight.

    • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.

    • Agonist Stimulation: Add the this compound dilutions to the cells and incubate for a predetermined time (e.g., 60-90 minutes) at 37°C to allow for β-arrestin recruitment.

    • Detection: Add the detection reagents, which include the substrate for the complemented enzyme.

    • Incubation: Incubate the plate at room temperature for 1 hour in the dark.

    • Signal Measurement: Measure the chemiluminescent signal using a plate reader.

    • Data Analysis: Plot the luminescence signal against the log of the this compound concentration to determine the EC50 for β-arrestin recruitment.[8]

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.